Tak-637
描述
属性
CAS 编号 |
183549-93-1 |
|---|---|
分子式 |
C30H25F6N3O2 |
分子量 |
573.5 g/mol |
IUPAC 名称 |
(9R)-7-[[3,5-bis(trifluoromethyl)phenyl]methyl]-9-methyl-5-(4-methylphenyl)-8,9,10,11-tetrahydro-[1,4]diazocino[2,1-g][1,7]naphthyridine-6,13-dione |
InChI |
InChI=1S/C30H25F6N3O2/c1-17-5-7-20(8-6-17)24-23-4-3-10-37-25(23)27(40)39-11-9-18(2)15-38(28(41)26(24)39)16-19-12-21(29(31,32)33)14-22(13-19)30(34,35)36/h3-8,10,12-14,18H,9,11,15-16H2,1-2H3/t18-/m1/s1 |
InChI 键 |
LDXQLWNPGRANTO-GOSISDBHSA-N |
手性 SMILES |
C[C@@H]1CCN2C(=C(C3=C(C2=O)N=CC=C3)C4=CC=C(C=C4)C)C(=O)N(C1)CC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
规范 SMILES |
CC1CCN2C(=C(C3=C(C2=O)N=CC=C3)C4=CC=C(C=C4)C)C(=O)N(C1)CC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
同义词 |
(aR,9R)-7-(3,5-bis(trifluoromethyl)benzyl)-8,9,10,11-tetrahydro-9-methyl-5-(4-methylphenyl)-7H-(1,4)diazocino(2 1-g)(1,7)naphthyridine-6,13-dione TAK 637 TAK-637 TAK637 |
产品来源 |
United States |
Foundational & Exploratory
TAK-637: A Selective Neurokinin-1 Receptor Antagonist for Research and Development
An In-depth Technical Guide for Drug Development Professionals
Introduction
TAK-637 is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR) that is the primary receptor for the neuropeptide Substance P (SP). The SP/NK1 receptor system is implicated in a wide array of physiological and pathophysiological processes, including pain transmission, inflammation, emesis, and affective disorders. As such, the NK1 receptor has been a key target for therapeutic intervention, and selective antagonists like this compound are invaluable tools for both basic research and clinical drug development. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and visualizations of key biological and experimental pathways.
Core Data Summary
The following tables summarize the available quantitative data for this compound, providing a comparative overview of its binding affinity and in-vivo efficacy.
| Parameter | Species/Tissue | Value | Reference |
| Binding Affinity (Kb) | Guinea Pig Ileum (vs. [Sar9,Met(O2)11]-SP) | 4.7 nM | [1] |
| Guinea Pig Ileum (vs. GR 73632) | 1.8 nM | [1] | |
| In-Vivo Efficacy (ID50) | Mongolian Gerbil (Restraint stress-stimulated fecal pellet output) | 0.33 mg/kg (oral) | [2][3] |
| Parameter | Species | Dosing | Effect | Reference |
| In-Vivo Efficacy | Cat (decerebrate) | 0.1, 0.3, 1, 3 mg/kg (i.v.) | Dose-dependent increase in bladder capacity (up to 94%) without significant reduction in voiding efficiency. | [4] |
| Mongolian Gerbil | Oral | Reduced [pGlu6]SP6-11-induced defecation. | ||
| Guinea Pig | - | Inhibited the micturition reflex by acting on the spinal cord. |
Mechanism of Action
This compound functions as a competitive antagonist at the NK1 receptor. By binding to the receptor, it prevents the endogenous ligand, Substance P, from binding and initiating the downstream signaling cascade. This blockade of SP-mediated signaling is the basis for its therapeutic potential in conditions where the NK1 receptor is overactive.
Logical Relationship of Competitive Antagonism
The following diagram illustrates the competitive antagonistic action of this compound at the neurokinin-1 receptor.
Signaling Pathways
The neurokinin-1 receptor is a G-protein coupled receptor that primarily signals through the Gq/11 and Gs pathways upon activation by Substance P. This leads to the activation of multiple downstream effector molecules, culminating in various cellular responses.
Neurokinin-1 Receptor Signaling Cascade
The diagram below outlines the major signaling pathways initiated by the activation of the NK1 receptor.
References
- 1. Peripheral activity of a new NK1 receptor antagonist this compound in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 3. Effects of this compound, a novel neurokinin-1 receptor antagonist, on colonic function in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Investigating the Role of Substance P with TAK-637: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the neuropeptide substance P, its primary receptor (the neurokinin-1 receptor or NK1R), and the potent and selective NK1R antagonist, TAK-637. This document details the signaling pathways of substance P, provides a compilation of the pharmacological data for this compound, and outlines key experimental protocols for its investigation.
Introduction to Substance P and the Neurokinin-1 Receptor
Substance P is an eleven-amino-acid neuropeptide and a member of the tachykinin family.[1] It is widely distributed throughout the central and peripheral nervous systems and plays a crucial role in a variety of physiological and pathophysiological processes, including pain transmission, inflammation, and mood regulation.[2] Substance P exerts its effects primarily through the neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR).[2][3] The interaction between substance P and NK1R has been implicated in numerous disorders, making it a significant target for therapeutic intervention.[2]
The Substance P/NK1R Signaling Pathway
Upon binding of substance P to the NK1R, a conformational change in the receptor initiates intracellular signaling cascades. The primary pathway involves the coupling to Gαq/11 proteins, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC), which phosphorylates various downstream targets, leading to the modulation of neuronal excitability and gene expression.
Another signaling pathway involves the coupling of NK1R to Gαs proteins, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP). This pathway can also contribute to the diverse physiological effects of substance P.
This compound: A Potent and Selective NK1R Antagonist
This compound is a non-peptide, orally active, and highly potent antagonist of the human NK1R. It has been investigated for its therapeutic potential in a range of conditions, including visceral pain, overactive bladder, and depression.
Quantitative Pharmacological Data for this compound
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Species/System | Value | Reference |
| pIC50 | Human NK1R | 9.4 | |
| IC50 | Human NK1R | 0.45 nM | |
| Kb | Guinea Pig Colon (vs. [Sar9,Met(O2)11]-SP) | 4.7 nM | |
| Kb | Guinea Pig Colon (vs. GR 73632) | 1.8 nM |
Table 2: In Vivo Efficacy of this compound
| Model | Species | Route | Parameter | Value | Reference |
| Restraint Stress-Induced Defecation | Mongolian Gerbil | Oral | ID50 | 0.33 mg/kg |
Table 3: Preclinical Pharmacokinetic Parameters of this compound (Data not available in the provided search results)
| Species | Route | Bioavailability (%) | T1/2 (h) | Cmax | Tmax (h) | CL | Vd |
| Rat | Oral | - | - | - | - | - | - |
| Rat | IV | - | - | - | - | - | - |
| Dog | Oral | - | - | - | - | - | - |
| Dog | IV | - | - | - | - | - | - |
| Monkey | Oral | - | - | - | - | - | - |
| Monkey | IV | - | - | - | - | - | - |
Note: A comprehensive preclinical pharmacokinetic profile for this compound was not available in the provided search results. This table is included as a template for researchers to populate as data becomes available.
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with the substance P/NK1R system.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the NK1R.
References
The In Vitro Effects of TAK-637 on Smooth Muscle Contraction: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the in vitro effects of TAK-637, a potent and selective nonpeptide neurokinin-1 (NK1) receptor antagonist, on smooth muscle contraction. The information presented herein is collated from preclinical pharmacological studies to aid researchers and professionals in understanding its mechanism of action and potential therapeutic applications.
Core Findings: Quantitative Data Summary
This compound demonstrates high affinity and potent antagonism at the NK1 receptor in gastrointestinal smooth muscle. The following table summarizes the key quantitative data from in vitro studies.
| Tissue Preparation | Agonist | Parameter | Value | Reference |
| Guinea Pig Colonic Longitudinal Muscle | [Sar9,Met(O2)11]-Substance P | Kb (nM) | 4.7 | [1] |
| Guinea Pig Colonic Longitudinal Muscle | GR 73632 (NK1 Agonist) | Kb (nM) | 1.8 | [1] |
Kb represents the equilibrium dissociation constant for a competitive antagonist, indicating the concentration of antagonist that would occupy 50% of the receptors at equilibrium.
Mechanism of Action: Selective NK1 Receptor Antagonism
This compound exerts its effects by selectively blocking the neurokinin-1 (NK1) receptor, thereby inhibiting the actions of its endogenous ligand, Substance P (SP).[1][2] Substance P is a neuropeptide involved in a variety of physiological processes, including smooth muscle contraction, particularly in the gastrointestinal and urinary tracts.[1] In vitro studies have confirmed that this compound's antagonist effect is selective for the NK1 receptor, as it does not affect contractions induced by the activation of NK2 or NK3 receptors. Furthermore, its action is independent of neuronal conduction, as confirmed by its unchanged antagonist effect in the presence of tetrodotoxin.
The signaling pathway for Substance P-mediated smooth muscle contraction and the inhibitory action of this compound is illustrated below.
Experimental Protocols
The following section details the methodology for a key in vitro experiment that characterized the effects of this compound on gastrointestinal smooth muscle.
Isolated Guinea Pig Colon Longitudinal Muscle Contraction Assay
-
Tissue Preparation:
-
Male guinea pigs are euthanized, and the distal colon is excised.
-
Longitudinal muscle strips are prepared and mounted in organ baths containing Krebs solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2.
-
Tissues are pretreated with atropine to block muscarinic receptors.
-
-
Induction of Contraction:
-
Cumulative concentration-response curves are generated by the addition of selective NK1 receptor agonists, such as [Sar9,Met(O2)11]-Substance P or GR 73632.
-
-
Antagonist Evaluation:
-
Tissues are incubated with varying concentrations of this compound (e.g., 1-100 nM) for a predetermined period before the addition of the agonist.
-
The concentration-response curves to the agonist are re-determined in the presence of this compound.
-
-
Data Analysis:
-
The antagonist effect of this compound is quantified by the rightward shift of the concentration-response curves.
-
The equilibrium dissociation constant (Kb) is calculated to determine the affinity of this compound for the NK1 receptor.
-
The general workflow for such in vitro smooth muscle contraction studies is depicted in the diagram below.
Effects on Different Smooth Muscle Types
-
Gastrointestinal Smooth Muscle: As detailed above, this compound is a potent antagonist of NK1 receptor-mediated contractions in the guinea pig colon. It has been shown to significantly reduce non-adrenergic, non-cholinergic contractions evoked by electrical stimulation at higher frequencies.
-
Urinary Bladder Smooth Muscle: In vitro studies on isolated guinea pig bladder muscle strips have shown that this compound has no direct effect on contractions induced by carbachol or electrical field stimulation. This suggests that its inhibitory effects on the micturition reflex observed in vivo are not due to a direct relaxant effect on the bladder smooth muscle itself, but rather an action on the afferent neural pathways or the spinal cord.
-
Airway and Vascular Smooth Muscle: Publicly available literature from the initial searches did not provide specific in vitro data on the effects of this compound on airway or vascular smooth muscle contraction. The primary focus of its development and research has been on gastrointestinal and urinary tract applications.
Conclusion
The available in vitro data conclusively demonstrates that this compound is a highly selective and potent competitive antagonist of the NK1 receptor in gastrointestinal smooth muscle. Its mechanism of action is centered on blocking the signaling cascade initiated by Substance P, leading to an inhibition of smooth muscle contraction. While it shows significant effects on the function of the urinary bladder in vivo, in vitro studies indicate this is not due to a direct action on the bladder smooth muscle. Further research would be required to elucidate any potential effects of this compound on other smooth muscle types, such as those in the vasculature or airways. This technical guide provides a foundational understanding for researchers and professionals working on the development of NK1 receptor antagonists for conditions involving smooth muscle pathophysiology.
References
The Pharmacological Profile of TAK-637: A Nonpeptide Neurokinin-1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-637 is a potent and selective, orally active nonpeptide antagonist of the neurokinin-1 (NK1) receptor. Developed by Takeda and Abbott, it has been investigated for its therapeutic potential in a range of conditions, including urinary incontinence, depression, and irritable bowel syndrome (IBS).[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, presenting key preclinical data, detailed experimental methodologies, and an exploration of its mechanism of action.
Mechanism of Action: Antagonism of the NK1 Receptor
This compound exerts its pharmacological effects by competitively blocking the binding of the endogenous neuropeptide, Substance P (SP), to the NK1 receptor. The NK1 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is the primary receptor for SP.[2] The binding of SP to the NK1 receptor is implicated in a wide array of physiological and pathophysiological processes, including pain transmission, inflammation, smooth muscle contraction, and the regulation of mood and stress responses.[2]
By antagonizing the NK1 receptor, this compound effectively inhibits the downstream signaling cascades initiated by SP. This blockade forms the basis of its therapeutic potential in conditions where NK1 receptor signaling is dysregulated.
In Vitro Pharmacology
Binding Affinity
This compound demonstrates high affinity for the human NK1 receptor. In radioligand binding assays, it has shown a pIC50 of 9.4, which corresponds to an IC50 of approximately 0.4 nM.[3] Further studies in guinea pig colonic tissue have demonstrated its potent antagonist activity, with Kb values of 1.8 nM and 4.7 nM against the NK1 receptor agonists GR 73632 and [Sar9,Met(O2)11]-SP, respectively.[4]
| Parameter | Species/Tissue | Value | Reference |
| pIC50 | Human NK1 Receptor | 9.4 | |
| IC50 | Human NK1 Receptor | ~0.4 nM | |
| Kb (vs. GR 73632) | Guinea Pig Colon | 1.8 nM | |
| Kb (vs. [Sar9,Met(O2)11]-SP) | Guinea Pig Colon | 4.7 nM |
Selectivity
This compound exhibits a high degree of selectivity for the NK1 receptor over other tachykinin receptors. At a concentration of 100 nM, this compound did not affect contractions induced by selective NK2 or NK3 receptor agonists. A broader selectivity profile against a wider range of GPCRs, ion channels, and enzymes would be necessary to fully characterize its specificity.
| Receptor | Effect of this compound (100 nM) | Reference |
| NK2 | No effect | |
| NK3 | No effect |
Functional Activity
As a competitive antagonist, this compound inhibits the functional responses mediated by NK1 receptor activation. In isolated guinea pig colonic longitudinal muscle, this compound produced a concentration-dependent rightward shift in the concentration-response curves for NK1 receptor agonists, indicative of competitive antagonism.
In Vivo Pharmacology
Preclinical studies in various animal models have demonstrated the in vivo efficacy of this compound in relevant disease models.
Gastrointestinal Effects
In a model of stress-induced defecation in Mongolian gerbils, orally administered this compound dose-dependently inhibited fecal pellet output with an ID50 of 0.33 mg/kg. This suggests a potential therapeutic role in stress-related gastrointestinal disorders such as irritable bowel syndrome (IBS).
| Model | Species | Endpoint | Route | ID50 | Reference |
| Stress-Induced Defecation | Mongolian Gerbil | Inhibition of Fecal Pellet Output | Oral | 0.33 mg/kg |
Urological Effects
This compound has shown significant effects on lower urinary tract function in animal models. In decerebrate cats, intravenous administration of this compound (0.1, 0.3, 1, and 3 mg/kg) produced a dose-dependent increase in bladder capacity, with a maximal increase of 94%, without significantly affecting voiding efficiency. Similarly, in urethane-anesthetized guinea pigs, this compound increased the volume threshold for micturition at a minimum effective dose of 0.03 mg/kg (i.v.) and 0.01 mg/kg (p.o.) without altering voiding pressure. These findings suggest that this compound may be beneficial in treating overactive bladder and urinary incontinence by increasing bladder storage capacity without compromising bladder emptying.
| Species | Dose | Route | Effect | Reference |
| Cat | 0.1-3 mg/kg | i.v. | Dose-dependent increase in bladder capacity (up to 94%) | |
| Guinea Pig | 0.03 mg/kg | i.v. | Increased volume threshold for micturition | |
| Guinea Pig | 0.01 mg/kg | p.o. | Increased volume threshold for micturition |
Pharmacokinetics
Detailed pharmacokinetic data for this compound in preclinical species is not extensively available in the public domain. The compound is described as being "orally active," indicating some level of oral bioavailability. Further studies would be required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile.
Signaling Pathways
The antagonism of the NK1 receptor by this compound blocks the initiation of a key intracellular signaling cascade.
Upon binding of Substance P, the NK1 receptor couples to the Gq/11 family of G-proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The increase in intracellular calcium and the activation of PKC, in turn, can trigger downstream signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, ultimately leading to various cellular responses. This compound, by blocking the initial step of SP binding, prevents the entire downstream signaling cascade.
Experimental Protocols
NK1 Receptor Binding Assay (Radioligand Displacement)
This assay is designed to determine the binding affinity of a test compound for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human NK1 receptor (e.g., CHO or HEK293 cells).
-
Assay Components: The assay includes the cell membranes, a radiolabeled NK1 receptor ligand (e.g., [¹²⁵I]-Substance P), and varying concentrations of the test compound (this compound). A control for non-specific binding is also included, which contains a high concentration of unlabeled Substance P.
-
Incubation: The components are incubated together in a suitable buffer to allow binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The percentage of inhibition by this compound at each concentration is determined, and the data are fitted to a sigmoidal dose-response curve to calculate the IC50 value. The Ki value (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to antagonize the SP-induced increase in intracellular calcium.
Methodology:
-
Cell Culture: Cells expressing the NK1 receptor are cultured in a microplate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM), which will fluoresce upon binding to intracellular calcium.
-
Antagonist Addition: The cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: Substance P is added to the wells to stimulate the NK1 receptors and induce a calcium response.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.
-
Data Analysis: The inhibitory effect of this compound on the SP-induced calcium mobilization is quantified, and an IC50 value is determined.
NK1 Receptor Internalization Assay
This assay visualizes the agonist-induced internalization of the NK1 receptor and the ability of an antagonist to block this process.
Methodology:
-
Cell Line: A cell line stably expressing a fluorescently tagged NK1 receptor (e.g., NK1R-GFP) is used.
-
Treatment: The cells are pre-treated with this compound or a vehicle control, followed by stimulation with Substance P to induce receptor internalization.
-
Fixation and Staining: After stimulation, the cells are fixed, and the nuclei are counterstained (e.g., with DAPI).
-
Imaging: The subcellular localization of the fluorescently tagged NK1 receptors is visualized using confocal microscopy or high-content imaging systems.
-
Quantification: The degree of receptor internalization is quantified by measuring the redistribution of the fluorescence signal from the plasma membrane to intracellular vesicles. The inhibitory effect of this compound is determined by comparing the level of internalization in the presence and absence of the antagonist.
Clinical Development
This compound entered Phase I and Phase II clinical trials for several indications, including urinary incontinence, depression, and irritable bowel syndrome. However, the detailed results of these trials are not widely available in the public domain.
Conclusion
This compound is a potent and selective nonpeptide antagonist of the NK1 receptor with demonstrated in vitro and in vivo activity. Its ability to block the actions of Substance P provides a strong rationale for its investigation in a variety of clinical disorders. While the publicly available data on its pharmacokinetic profile and clinical trial outcomes are limited, the preclinical pharmacological data highlight its potential as a therapeutic agent. This technical guide provides a foundational understanding of the pharmacological properties of this compound for researchers and drug development professionals.
References
- 1. This compound. Takeda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tachykinin receptor 1 - Wikipedia [en.wikipedia.org]
- 3. guidetopharmacology.org [guidetopharmacology.org]
- 4. Peripheral activity of a new NK1 receptor antagonist this compound in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of TAK-637 on Sensory Nerve Transmission: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAK-637 is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P (SP). Substance P and its receptor are critically involved in the transmission of nociceptive signals, particularly from primary afferent sensory neurons to the spinal cord. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on sensory nerve transmission, with a focus on its mechanism of action, preclinical data in visceral sensory models, and the broader context of NK1 receptor antagonism in pain modulation. While preclinical findings in visceral models have demonstrated a clear modulatory effect on sensory pathways, the translation of these findings to broader somatic pain indications remains a significant challenge, as evidenced by the general failure of NK1 receptor antagonists in human clinical trials for pain.
Introduction: The Role of Substance P and the NK1 Receptor in Nociception
Substance P, a member of the tachykinin family of neuropeptides, is a key neurotransmitter in the processing of pain signals.[1] It is released from the central terminals of primary afferent sensory neurons, particularly unmyelinated C-fibers and thinly myelinated Aδ-fibers, within the superficial layers of the spinal cord's dorsal horn in response to noxious stimuli.[1] Upon release, Substance P binds to and activates the neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR) predominantly expressed on second-order neurons in the spinothalamic tract.[1] This activation leads to neuronal depolarization and enhanced excitability, facilitating the transmission of pain signals to higher brain centers. The SP-NK1 signaling pathway is a critical component of central sensitization, a state of heightened neuronal excitability that contributes to chronic pain conditions.
Mechanism of Action of this compound
This compound functions as a selective and competitive antagonist at the NK1 receptor. By binding to the NK1 receptor, it prevents the endogenous ligand, Substance P, from activating the receptor and initiating downstream signaling cascades. This blockade of SP-mediated signaling is the fundamental mechanism by which this compound modulates sensory nerve transmission.
Signaling Pathway of the NK1 Receptor and Inhibition by this compound
The activation of the NK1 receptor by Substance P initiates a well-characterized signaling cascade that leads to increased neuronal excitability. This compound intervenes at the initial step of this pathway.
Preclinical Data on Sensory Nerve Transmission
The majority of available preclinical data for this compound focuses on its effects on visceral sensory pathways in the gastrointestinal and urinary tracts.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: Receptor Binding Affinity of this compound
| Agonist | Preparation | Parameter | Value | Reference |
|---|---|---|---|---|
| [Sar9,Met(O2)11]-SP | Guinea Pig Colonic Longitudinal Muscle | Kb | 4.7 nM | [2] |
| GR 73632 | Guinea Pig Colonic Longitudinal Muscle | Kb | 1.8 nM |[2] |
Table 2: In Vivo Efficacy of this compound in Visceral Models
| Model | Species | Endpoint | Route | Value | Reference |
|---|---|---|---|---|---|
| Restraint Stress-Stimulated Defecation | Mongolian Gerbil | ID50 | Oral | 0.33 mg/kg |
| Micturition Reflex (Bladder Capacity) | Cat | Dose-dependent Increase | i.v. | 0.1 - 3 mg/kg | |
Effects on Visceral Sensory Transmission
Studies in guinea pigs have demonstrated that this compound inhibits neuronal NK1 receptors involved in the local motor response to stimulation of capsaicin-sensitive primary afferents in the ileum. In the context of the urinary tract, this compound has been shown to inhibit sensory transmission from the bladder in response to both physiological (distension) and nociceptive (capsaicin) stimuli. The proposed site of this action is, at least in part, at the level of the spinal cord, where it would dampen the transmission of sensory signals from the bladder afferents to the central nervous system.
Experimental Protocols
Detailed experimental protocols for studies specifically utilizing this compound are not extensively published. However, based on the available literature, the following sections outline the general methodologies employed in key experiments.
Isolated Guinea Pig Ileum Contraction Assay
This in vitro assay is used to determine the potency and selectivity of NK1 receptor antagonists.
Methodology:
-
Tissue Preparation: A segment of the terminal ileum is harvested from a guinea pig and mounted in an organ bath containing Tyrode's physiological salt solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Experimental Setup: The tissue is connected to an isotonic force transducer to record muscle contractions.
-
Procedure: After an equilibration period, the tissue is pre-treated with atropine to block muscarinic cholinergic receptors. A specific concentration of this compound (or vehicle control) is then added to the bath. Following an incubation period, a cumulative concentration-response curve is generated by the stepwise addition of an NK1 receptor agonist (e.g., Substance P or a selective analog).
-
Data Analysis: The magnitude of the contractions is recorded. The antagonistic effect of this compound is quantified by the rightward shift of the agonist concentration-response curve. A Schild analysis is then used to calculate the Kb value, which represents the dissociation constant of the antagonist.
In Vivo Cystometry in Feline Model
This in vivo model assesses the effect of compounds on bladder function, including sensory afferent signaling.
Methodology:
-
Animal Preparation: Cats are anesthetized, and a catheter is inserted into the bladder via the urethra. This catheter is connected to both a pressure transducer to measure intravesical pressure and an infusion pump.
-
Procedure: The bladder is slowly filled with saline at a constant rate to induce rhythmic micturition contractions. Baseline urodynamic parameters, including bladder capacity (the volume at which a voiding contraction occurs), micturition pressure, and voiding efficiency, are recorded. This compound is then administered intravenously at various doses.
-
Data Analysis: The urodynamic parameters are recorded continuously after drug administration and compared to the baseline values to determine the effect of this compound on bladder sensory function and motor activity. An increase in bladder capacity is indicative of an inhibitory effect on the sensory afferent pathways that signal bladder fullness.
Broader Context and Future Directions
While this compound has demonstrated clear effects on visceral sensory transmission in preclinical models, a significant challenge for the entire class of NK1 receptor antagonists has been the translation of these findings into clinical efficacy for pain.
Lack of Efficacy in Somatic Pain Models and Human Clinical Trials
Despite the strong theoretical rationale for the use of NK1 receptor antagonists as analgesics, they have largely failed to demonstrate efficacy in clinical trials for a variety of pain states. This suggests that while Substance P and the NK1 receptor are involved in nociceptive processing, their role in humans may be more complex or redundant than in animal models. It is possible that other neurotransmitter systems can compensate for the blockade of NK1 signaling in humans, or that the preclinical models do not fully recapitulate the complexity of human pain conditions.
Potential for Visceral Pain Indications
The preclinical data for this compound is most robust in models of visceral sensitivity. This aligns with its development for conditions such as irritable bowel syndrome (IBS) and urinary incontinence, where visceral hypersensitivity is a key component of the pathophysiology. Future research and development for this compound and other NK1 antagonists may be more successful if focused on these specific visceral pain indications rather than broader somatic pain.
Conclusion
This compound is a selective NK1 receptor antagonist that effectively blocks the action of Substance P. In preclinical models, it has demonstrated a clear impact on sensory nerve transmission within visceral organs, such as the gut and bladder, leading to a reduction in sensory afferent signaling. However, there is a notable lack of data on its effects on somatic sensory nerve firing and in preclinical models of inflammatory and neuropathic pain. Furthermore, the general failure of NK1 receptor antagonists in human clinical trials for pain suggests that the role of the SP-NK1 pathway in human pain perception is more complex than initially understood. While this compound's mechanism of action holds therapeutic promise, its clinical utility is likely to be in indications characterized by visceral hypersensitivity rather than broad-spectrum analgesia. Further research is warranted to explore its potential in these more targeted applications.
References
TAK-637 for Irritable Bowel Syndrome: An In-depth Technical Review of Initial Research Findings
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-637 is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor. Developed by Takeda Pharmaceutical Co., Ltd., it was investigated for its therapeutic potential in a variety of conditions, including irritable bowel syndrome (IBS). The NK1 receptor, the primary receptor for the neuropeptide Substance P (SP), is implicated in the pathophysiology of IBS, particularly in visceral hypersensitivity and stress-induced colonic motility. This technical guide summarizes the initial preclinical research findings for this compound in the context of IBS, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental designs. While Phase II clinical trials for IBS were initiated, the development of this compound was ultimately discontinued.[1] This document serves as a comprehensive resource of the foundational scientific investigations into this compound for IBS.
Mechanism of Action: Targeting the Neurokinin-1 Receptor
This compound exerts its pharmacological effects by competitively blocking the binding of Substance P to the NK1 receptor. In the gastrointestinal tract, SP and its NK1 receptor are key players in mediating motor and sensory functions. Activation of NK1 receptors on enteric neurons and smooth muscle cells contributes to intestinal contractions and the transmission of pain signals. By antagonizing this interaction, this compound was hypothesized to alleviate symptoms of IBS, such as abdominal pain and altered bowel habits, particularly those exacerbated by stress.
Signaling Pathway of Substance P and the Inhibitory Action of this compound
Caption: Signaling pathway of Substance P and the inhibitory action of this compound.
Preclinical Research Findings
Initial preclinical studies provided evidence for the potential efficacy of this compound in models of IBS. These investigations were primarily conducted in animal models to assess the drug's effect on colonic motility and its selectivity for the NK1 receptor.
In Vivo Studies in Mongolian Gerbils
A key study investigated the effects of this compound on colonic function in Mongolian gerbils, a model known to be sensitive to stress-induced defecation.
| Experimental Condition | Agonist/Stimulus | Treatment | Outcome Measure | Result |
| Agonist-Induced Defecation | [pGlu6]SP6-11 (NK1 agonist) | This compound | Fecal Pellet Output | Reduced |
| Agonist-Induced Defecation | Neurokinin A (NK2 agonist) | This compound | Fecal Pellet Output | No significant effect |
| Agonist-Induced Defecation | 5-hydroxytryptamine | This compound | Fecal Pellet Output | No significant effect |
| Agonist-Induced Defecation | Carbachol | This compound | Fecal Pellet Output | No significant effect |
| Stress-Induced Defecation | Restraint Stress | Oral this compound | Fecal Pellet Output | Decreased (ID50 = 0.33 mg/kg)[2] |
| CRF-Induced Defecation | Intracerebroventricular CRF | This compound | Fecal Pellet Output | Inhibited increase |
| Stress-Induced Hormonal Response | Restraint Stress | This compound | Plasma ACTH Levels | No effect |
Animals: Male Mongolian gerbils were used for the in vivo experiments.
Agonist-Induced Defecation:
-
Animals were fasted for 24 hours with free access to water.
-
Various agonists, including the selective NK1 agonist [pGlu6]SP6-11, neurokinin A, 5-hydroxytryptamine, or carbachol, were administered subcutaneously.[2]
-
This compound was administered orally 1 hour before the agonist injection.
-
The number of fecal pellets expelled was counted for 1 hour after agonist administration.
Stress-Induced Defecation:
-
Animals were placed in a restraint cage for 1 hour.
-
This compound was administered orally 1 hour before the restraint stress.
-
The number of fecal pellets expelled was counted during the 1-hour stress period.[2]
-
The ID50 value, the dose required to inhibit the stress-induced increase in fecal pellet output by 50%, was calculated.[2]
Corticotropin-Releasing Factor (CRF)-Induced Defecation:
-
A cannula was implanted into the lateral ventricle of the brain of anesthetized gerbils.
-
After a recovery period, CRF was injected intracerebroventricularly.
-
This compound was administered orally 1 hour before the CRF injection.
-
Fecal pellet output was measured for 1 hour post-injection.
In Vitro Studies in Guinea Pig Intestinal Preparations
To further characterize the pharmacological profile of this compound, in vitro experiments were conducted using intestinal tissues isolated from guinea pigs.
| Parameter | Agonist | Preparation | Value |
| Affinity (Kb) | [Sar9,Met(O2)11]-SP | Colonic Longitudinal Muscle | 4.7 nM |
| Affinity (Kb) | GR 73632 | Colonic Longitudinal Muscle | 1.8 nM |
Tissue Preparation:
-
Male guinea pigs were euthanized, and segments of the colon and terminal ileum were isolated.
-
Longitudinal muscle strips from the colon were prepared and mounted in organ baths containing Krebs solution, maintained at 37°C and gassed with 95% O2 and 5% CO2.
Agonist-Induced Contractions:
-
Tissues were pretreated with atropine to block cholinergic responses.
-
Concentration-response curves were generated for the selective NK1 receptor agonists, [Sar9,Met(O2)11]-SP and GR 73632, in the absence and presence of increasing concentrations of this compound (1-100 nM).
-
The antagonist affinity (Kb) was calculated from the rightward shift of the concentration-response curves.
Selectivity Studies:
-
The effect of this compound (100 nM) was tested on contractions induced by a selective NK2 receptor agonist in colonic circular muscle and a selective NK3 receptor agonist in the taenia coli.
Electrically Induced Neurogenic Contractions:
-
Colonic longitudinal muscle strips were subjected to electrical field stimulation to elicit neurogenic contractions.
-
The effect of this compound was evaluated on both cholinergic and non-adrenergic, non-cholinergic (NANC) contractions.
Experimental Workflow for In Vitro Characterization
Caption: Experimental workflow for the in vitro characterization of this compound.
Clinical Development and Discontinuation
This compound entered Phase I clinical trials in Japan and the US, and by October 2000, Phase II trials for irritable bowel syndrome had been initiated in the United States. These trials were scheduled to conclude in 2002. However, there is a lack of publicly available data from these Phase II studies. Subsequent information indicates that the development of this compound for all indications, including IBS, has been discontinued. The specific reasons for the discontinuation have not been detailed in the available resources.
Conclusion
The initial preclinical research on this compound demonstrated a promising pharmacological profile for the potential treatment of irritable bowel syndrome. As a potent and selective NK1 receptor antagonist, it showed efficacy in animal models of stress-induced colonic motility, a key feature of IBS. The in vitro studies confirmed its high affinity and selectivity for the NK1 receptor. Despite these encouraging preclinical findings and the initiation of Phase II clinical trials, the development of this compound was discontinued. This technical guide provides a consolidated overview of the foundational scientific work on this compound for IBS, which may still offer valuable insights for researchers and drug development professionals in the field of functional gastrointestinal disorders and neurokinin receptor modulation.
References
Exploratory Studies of Neurokinin-1 Receptor Antagonists in Preclinical Models of Depression: A Technical Guide
Disclaimer: This technical guide summarizes findings on the exploratory studies of neurokinin-1 (NK1) receptor antagonists in preclinical models of depression. While TAK-637 belongs to this class of compounds, specific data from depression models for this compound were not publicly available at the time of this review. The data presented herein are from studies on other selective NK1 receptor antagonists and are intended to provide a representative overview of the potential antidepressant-like effects of this drug class.
Introduction
Major depressive disorder (MDD) is a significant global health concern, and existing antidepressant therapies, primarily targeting monoaminergic systems, have limitations in efficacy and onset of action for many patients. This has driven the search for novel therapeutic targets. The substance P (SP)/neurokinin-1 (NK1) receptor system has emerged as a promising alternative.[1][2] Substance P, a neuropeptide widely distributed in the central nervous system, is implicated in the regulation of stress and affective behaviors.[1][2] Blockade of its primary receptor, the NK1 receptor, has been investigated as a novel mechanism for antidepressant action.[3] This document provides a technical overview of the preclinical evaluation of NK1 receptor antagonists in established rodent models of depression.
Mechanism of Action: The Substance P/NK1 Receptor Signaling Pathway
Substance P is a neuropeptide that transmits signals in the brain, particularly in regions involved in stress and emotion, such as the amygdala and hippocampus. It exerts its effects by binding to the NK1 receptor, a G-protein coupled receptor. The binding of substance P to the NK1 receptor initiates a signaling cascade that is believed to contribute to the pathophysiology of depression. NK1 receptor antagonists competitively block the binding of substance P to its receptor, thereby inhibiting its downstream signaling. This blockade is hypothesized to produce antidepressant effects by modulating the activity of neural circuits involved in mood regulation. There is also evidence suggesting that NK1 receptor antagonists may interact with and modulate monoaminergic systems, which are the targets of traditional antidepressants.
Below is a diagram illustrating the signaling pathway of the Substance P/NK1 receptor.
Preclinical Models of Depression and Efficacy Data
The antidepressant potential of novel compounds is typically evaluated in a battery of preclinical behavioral tests in rodents. The Forced Swim Test (FST) and the Tail Suspension Test (TST) are the most commonly used screening models. These tests are based on the principle that rodents, when placed in an inescapable and stressful situation, will eventually adopt an immobile posture, which is interpreted as a state of "behavioral despair." Clinically effective antidepressants have been shown to reduce the duration of immobility in these tests.
Data Presentation
The following tables summarize the effects of various selective NK1 receptor antagonists in the Forced Swim Test and Tail Suspension Test.
Table 1: Effects of NK1 Receptor Antagonists in the Forced Swim Test (FST) in Rats
| Compound | Dose (mg/kg, i.p.) | Change in Immobility Time | Reference |
| CP-96,345 | 2.5, 5, 10 | Dose-dependent decrease | |
| SR 48968 | 2.5 | Maximum decrease | |
| SR 142801 | 2.5, 5, 10 | Dose-dependent decrease | |
| Amitriptyline | 10 | Decrease | |
| Desipramine | 10 | Decrease |
Table 2: Effects of NK1 Receptor Antagonists in the Tail Suspension Test (TST) in Gerbils
| Compound | Dose (mg/kg, p.o.) | Change in Immobility Time | Reference |
| MK-869 | 10 | Decrease | |
| L-742,694 | 10 | Decrease | |
| L-733,060 | 10 | Decrease | |
| CP-99,994 | 30 | Decrease | |
| CP-122,721 | 3-30 | Decrease | |
| Imipramine | 3-30 | Decrease | |
| Fluoxetine | 1-30 | Decrease |
Experimental Protocols
Detailed methodologies for the key behavioral assays are provided below.
Forced Swim Test (FST)
The Forced Swim Test is a widely used rodent behavioral assay for assessing antidepressant efficacy.
Apparatus:
-
A transparent cylindrical tank (typically 30-50 cm in height and 20 cm in diameter).
-
The tank is filled with water (23-25°C) to a depth that prevents the animal from touching the bottom with its tail or hind limbs (approximately 15-30 cm).
Procedure:
-
Animals are individually placed into the water-filled cylinder.
-
The total duration of the test is typically 6 minutes for mice.
-
Behavior is often recorded by a video camera for later analysis.
-
The primary measure is the duration of immobility, which is defined as the time the animal spends floating with only minor movements necessary to keep its head above water.
Experimental Workflow Diagram:
Tail Suspension Test (TST)
The Tail Suspension Test is another widely used model for screening potential antidepressant compounds in mice.
Apparatus:
-
A suspension box or a horizontal bar from which the mouse can be suspended.
-
Adhesive tape to secure the mouse's tail to the suspension apparatus.
Procedure:
-
A piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip.
-
The mouse is then suspended by its tail from the elevated bar or inside the suspension box. The apparatus is designed to prevent the mouse from escaping or holding onto nearby surfaces.
-
The test duration is typically 6 minutes.
-
Behavior is recorded, and the total time spent immobile is quantified. Immobility is defined as the absence of any limb or body movements, except for those required for respiration.
Experimental Workflow Diagram:
Conclusion
Preclinical studies in rodent models of depression suggest that antagonism of the NK1 receptor holds promise as a novel therapeutic strategy for the treatment of major depressive disorder. Selective NK1 receptor antagonists have consistently demonstrated antidepressant-like effects in the forced swim test and the tail suspension test by reducing immobility time. While specific data for this compound in these depression models are not publicly available, the findings from other compounds in this class provide a strong rationale for its further investigation as a potential antidepressant. Future studies will be necessary to fully elucidate the efficacy and mechanism of action of this compound in the context of depression.
References
Foundational Research on TAK-637 and the Micturition Reflex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the foundational preclinical research on TAK-637, a potent and selective tachykinin NK(1) receptor antagonist, and its effects on the micturition reflex. The document synthesizes key findings from in vivo and in vitro studies, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols for the primary assays used to characterize the activity of this compound are provided, along with diagrams illustrating its mechanism of action and the experimental workflows. This guide is intended to serve as a core resource for researchers and professionals in the fields of urology, pharmacology, and drug development who are interested in the therapeutic potential of NK(1) receptor antagonists for lower urinary tract dysfunction.
Introduction
The micturition reflex is a complex process coordinated by the central and peripheral nervous systems, involving both sensory (afferent) and motor (efferent) pathways.[1] Dysregulation of this reflex can lead to conditions such as overactive bladder and urinary incontinence. Tachykinins, a family of neuropeptides that includes substance P (SP), are known to play a role in sensory nerve transmission.[2] The tachykinin NK(1) receptor, the primary receptor for substance P, is implicated in the afferent signaling of the micturition reflex, particularly at the level of the spinal cord.[2][3][4]
This compound, with the chemical structure (aR,9R)-7-[3,5-bis(trifluoromethyl)benzyl]-8,9,10,11-tetrahydro-9-methyl-5-(4-methylphenyl)-7H-diazocino[2,1-g]naphthyridine-6,13-dione, is a novel, orally active tachykinin NK(1) receptor antagonist. Preclinical studies have investigated its potential to modulate the micturition reflex, suggesting a novel mechanism of action for the treatment of bladder disorders. This guide will delve into the foundational research that has elucidated the pharmacological profile of this compound in this context.
Mechanism of Action
This compound exerts its effects by acting as a selective antagonist at the tachykinin NK(1) receptor. Research suggests that its primary site of action in modulating the micturition reflex is at the spinal cord, where it inhibits the afferent sensory pathways.
Signaling Pathway
The proposed signaling pathway for the involvement of the NK(1) receptor in the micturition reflex and the inhibitory action of this compound is depicted below. Bladder distension activates afferent nerves, leading to the release of neurotransmitters, including substance P, in the spinal cord. Substance P then binds to NK(1) receptors on spinal neurons, contributing to the transmission of sensory information that initiates the micturition reflex. This compound competitively blocks this binding, thereby dampening the sensory input to the central nervous system.
In Vivo Studies: Effects on Micturition Parameters
Cystometry studies in animal models, primarily guinea pigs and cats, have been instrumental in characterizing the in vivo effects of this compound on lower urinary tract function.
Quantitative Data from Cystometry Studies
The following tables summarize the key quantitative findings from cystometry experiments.
Table 1: Effect of Intravenous this compound on Bladder Capacity and Voiding Efficiency in Decerebrate Cats
| Dose (mg/kg, i.v.) | % Increase in Bladder Capacity (mean ± S.E.M.) | % Reduction in Voiding Efficiency (mean ± S.E.M.) |
| 0.1 | Not specified | ~0% |
| 0.3 | Statistically significant increase | ~0% |
| 1 | Not specified | ~20% (not statistically significant) |
| 3 | 94% (maximal increase) | ~20% (not statistically significant) |
Table 2: Comparative Effects of Intravenous this compound and Oxybutynin on Bladder Capacity and Voiding Efficiency in Decerebrate Cats
| Compound | Dose (mg/kg, i.v.) | % Increase in Bladder Capacity | % Reduction in Voiding Efficiency |
| This compound | 0.3 | Significant Increase | No significant reduction |
| 3 | ~94% | ~20% | |
| Oxybutynin | 1 | 18% | 47% |
| 3 | 35% | 45% |
Table 3: Minimum Effective Doses of this compound in Guinea Pigs
| Animal Model | Anesthesia | Route of Administration | Parameter Affected | Minimum Effective Dose (mg/kg) |
| Guinea Pig | Urethane | Intravenous (i.v.) | Increased Volume Threshold | 0.03 |
| Guinea Pig | Unanesthetized | Oral (p.o.) | Increased Volume Threshold | 0.01 |
Effects on Rhythmic Bladder Contractions
In guinea pigs, systemic administration of this compound decreased the frequency of distension-induced rhythmic bladder contractions without affecting the amplitude of these contractions. This effect was also observed in spinalized animals, suggesting a spinal site of action. In contrast, other drugs used for frequent micturition, such as oxybutynin, tolterodine, and propiverine, decreased the contraction amplitude but had no effect on the frequency.
In Vitro and Mechanistic Studies
To further elucidate the mechanism of action of this compound, a series of in vitro and targeted in vivo experiments were conducted.
Isolated Bladder Muscle Strip Experiments
This compound had no effect on carbachol- or electrical field stimulation-induced contractions of isolated guinea pig bladder muscle strips. This indicates that this compound does not directly affect the contractility of the detrusor smooth muscle.
Nerve Stimulation Experiments
In spinalized guinea pigs, this compound inhibited the spinal vesico-vesical reflex induced by electrical stimulation of the proximal (afferent) end of the cut pelvic nerve. However, it did not inhibit bladder contractions induced by electrical stimulation of the distal (efferent) end of the nerve. These findings strongly support the hypothesis that this compound's primary action is on the afferent limb of the micturition reflex.
In decerebrate cats, this compound did not inhibit the micturition reflex induced by electrical stimulation of the rostral brainstem, indicating that it does not impair the centrally organized micturition reflex.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
In Vivo Cystometry in Anesthetized Guinea Pigs
This protocol describes the general procedure for performing cystometry in urethane-anesthetized guinea pigs to assess the effects of pharmacological agents on bladder function.
References
- 1. Plasticity in reflex pathways to the lower urinary tract following spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 3. In vivo cystometrogram studies in urethane-anesthetized and conscious guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound, a tachykinin receptor antagonist, on lower urinary tract function in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
TAK-637: A Technical Overview of a Potent Neurokinin-1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and initial characterization of TAK-637, a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor. Developed by Takeda Pharmaceutical Company, this compound has been investigated for its therapeutic potential in a range of disorders, primarily focusing on conditions related to gastrointestinal motility and urinary function. This document summarizes key quantitative data, details experimental methodologies for its characterization, and visualizes relevant biological pathways and experimental workflows.
Core Compound Profile
| Property | Details |
| Compound Name | This compound |
| Chemical Name | (aR,9R)-7-[3,5-bis(trifluoromethyl)benzyl]-8,9,10,11-tetrahydro-9-methyl-5-(4-methylphenyl)-7H-[1][2]diazocino[2,1-g][1][3]naphthyridine-6,13-dione |
| Mechanism of Action | Selective Neurokinin-1 (NK1) Receptor Antagonist |
| Developer | Takeda Pharmaceutical Company |
| Therapeutic Areas of Interest | Irritable Bowel Syndrome (IBS), Urinary Incontinence, Depression |
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound, demonstrating its potency and efficacy in various experimental models.
In Vitro Binding Affinity and Potency
| Parameter | Agonist | Preparation | Value | Reference |
| Kb | [Sar9,Met(O2)11]-SP | Guinea Pig Colonic Longitudinal Muscle | 4.7 nM | [4] |
| Kb | GR 73632 | Guinea Pig Colonic Longitudinal Muscle | 1.8 nM |
In Vivo Efficacy
| Model | Species | Parameter | Route of Administration | Value | Reference |
| Restraint Stress-Induced Defecation | Mongolian Gerbil | ID50 | Oral | 0.33 mg/kg | |
| Micturition Reflex (Bladder Capacity Increase) | Cat | Dose Range | Intravenous | 0.1 - 3 mg/kg |
Experimental Protocols
This section provides detailed methodologies for the key experiments used in the initial characterization of this compound.
In Vitro Guinea Pig Ileum Contraction Assay
This assay is a classical pharmacological preparation to assess the contractile or relaxant effects of compounds on intestinal smooth muscle.
1. Tissue Preparation:
-
A male Dunkin-Hartley guinea pig (350-400 g) is euthanized.
-
The terminal ileum is identified and a segment of approximately 10-15 cm is dissected.
-
The isolated ileum is placed in a petri dish containing carbogen-aerated Tyrode's solution at 37°C.
-
The lumen is gently flushed with Tyrode's solution to remove intestinal contents.
-
The ileum is cut into 2-3 cm segments, and silk or cotton threads are tied to each end.
2. Organ Bath Setup:
-
The isolated organ bath is filled with Tyrode's solution and continuously aerated with carbogen (95% O2, 5% CO2) while maintaining a constant temperature of 37°C.
-
The ileum segment is mounted in the organ bath, with the bottom thread attached to a fixed hook and the top thread connected to an isotonic force transducer.
-
A resting tension of 0.5-1.0 g is applied, and the tissue is allowed to equilibrate for at least 30-60 minutes, with washes every 15 minutes.
3. Experimental Procedure:
-
After equilibration, a stable baseline is recorded.
-
To assess the antagonistic effect of this compound, a cumulative concentration-response curve for an NK1 receptor agonist (e.g., [Sar9,Met(O2)11]-SP) is generated.
-
The tissue is then washed extensively until the baseline is re-established.
-
The preparation is incubated with this compound for a predetermined period.
-
A second concentration-response curve for the NK1 receptor agonist is generated in the presence of this compound.
-
The contractile responses are recorded, and the rightward shift in the concentration-response curve is used to calculate the Kb value of this compound.
In Vivo Restraint Stress-Induced Defecation Model in Mongolian Gerbils
This model is used to evaluate the effect of compounds on stress-induced colonic motility.
1. Animals and Housing:
-
Male Mongolian gerbils are group-housed under controlled environmental conditions (21 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.
2. Experimental Procedure:
-
Animals are fasted for approximately 18 hours before the experiment, with free access to water.
-
This compound or vehicle is administered orally at a defined time before the stress procedure.
-
Each gerbil is placed in a restraint stress cage for a period of 1 hour.
-
The number of fecal pellets expelled during the stress period is counted.
-
The ID50 value, the dose required to inhibit the stress-induced increase in defecation by 50%, is calculated.
In Vivo Cystometry in Decerebrate Cats
This model assesses the effects of compounds on bladder function, specifically the micturition reflex.
1. Animal Preparation:
-
Adult female cats are anesthetized, and a precollicular decerebration is performed.
-
The animal is placed in a stereotaxic frame, and body temperature is maintained.
-
A catheter is inserted into the bladder via the urethra for saline infusion and pressure measurement. A separate catheter is placed in a vein for drug administration.
2. Cystometry Procedure:
-
The bladder is emptied, and then saline is infused at a constant rate.
-
Bladder pressure is continuously recorded. The micturition reflex is identified by a sharp increase in bladder pressure followed by voiding.
-
Parameters such as bladder capacity (volume at which micturition occurs) and voiding efficiency are measured.
3. Drug Administration and Evaluation:
-
After a control period to establish baseline micturition parameters, this compound is administered intravenously in increasing doses.
-
The effects of each dose on bladder capacity and other urodynamic parameters are recorded and analyzed.
Visualizations
The following diagrams illustrate the key signaling pathway, a representative experimental workflow, and the logical relationship of this compound's mechanism of action.
Caption: Substance P/NK1 Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for the in vitro guinea pig ileum contraction assay.
References
Understanding the Binding Affinity of TAK-637 to NK1 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of TAK-637, a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor. The document summarizes key quantitative data, details the experimental methodologies used to determine binding affinity, and visualizes the associated signaling pathways and experimental workflows.
Quantitative Binding Affinity Data
The binding affinity of this compound for the NK1 receptor has been determined through various in vitro assays. The following tables summarize the key quantitative metrics, providing a comparative overview of its potency.
Table 1: Competitive Binding Affinity of this compound at the Human NK1 Receptor
| Parameter | Value | Cell Line | Radioligand | Reference |
| pIC₅₀ | 9.4 | Human IM-9 cells | [¹²⁵I]BH-SP | [1] |
| IC₅₀ | 0.45 nM | Human IM-9 cells | [¹²⁵I]BH-SP | [1] |
IC₅₀ (Half maximal inhibitory concentration) represents the concentration of this compound required to inhibit 50% of the specific binding of the radioligand.
Table 2: Functional Antagonist Affinity of this compound in Guinea Pig Colon
| Parameter | Agonist | K_b_ (nM) | Tissue Preparation | Reference |
| K_b_ | [Sar⁹,Met(O₂)¹¹]-SP | 4.7 | Guinea pig colonic longitudinal muscle | [2] |
| K_b_ | GR 73632 | 1.8 | Guinea pig colonic longitudinal muscle | [2] |
K_b_ (Equilibrium dissociation constant for an antagonist) reflects the affinity of the antagonist for the receptor.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of binding affinity data. The following sections outline the protocols for the key experiments cited.
Radioligand Binding Assay (Competitive Inhibition)
This protocol describes a competitive binding assay to determine the IC₅₀ value of this compound for the NK1 receptor.
Objective: To determine the concentration of this compound that inhibits 50% of the specific binding of a radiolabeled NK1 receptor agonist.
Materials:
-
Cell Membranes: Membranes prepared from human IM-9 cells expressing the NK1 receptor.
-
Radioligand: [¹²⁵I]Bolton-Hunter labeled Substance P ([¹²⁵I]BH-SP).
-
Test Compound: this compound.
-
Non-specific Binding Control: High concentration of unlabeled Substance P (e.g., 1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C).
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize IM-9 cells in cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Cell membranes, [¹²⁵I]BH-SP, and assay buffer.
-
Non-specific Binding: Cell membranes, [¹²⁵I]BH-SP, and a high concentration of unlabeled Substance P.
-
Competitive Binding: Cell membranes, [¹²⁵I]BH-SP, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Functional Antagonism Assay (Isolated Tissue)
This protocol describes a functional assay using guinea pig colonic longitudinal muscle to determine the K_b_ value of this compound.[2]
Objective: To determine the affinity of this compound for the NK1 receptor by measuring its ability to antagonize agonist-induced muscle contraction.
Materials:
-
Tissue: Guinea pig colonic longitudinal muscle strips.
-
Agonists: [Sar⁹,Met(O₂)¹¹]-SP or GR 73632.
-
Antagonist: this compound.
-
Organ Bath: Containing physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Isotonic Transducer and Recording System.
Procedure:
-
Tissue Preparation: Isolate longitudinal muscle strips from the guinea pig colon and mount them in an organ bath under a resting tension.
-
Equilibration: Allow the tissue to equilibrate for a period of time (e.g., 60 minutes), with periodic washing.
-
Control Response: Generate a cumulative concentration-response curve for the agonist ([Sar⁹,Met(O₂)¹¹]-SP or GR 73632) to establish a baseline.
-
Antagonist Incubation: Wash the tissue and incubate with a known concentration of this compound for a defined period (e.g., 30 minutes).
-
Antagonized Response: In the continued presence of this compound, generate a second cumulative concentration-response curve for the agonist.
-
Repeat: Repeat steps 4 and 5 with increasing concentrations of this compound.
-
Data Analysis:
-
Measure the rightward shift in the agonist concentration-response curve caused by this compound.
-
Calculate the dose ratio for each concentration of the antagonist.
-
Construct a Schild plot (log(dose ratio - 1) vs. log(antagonist concentration)).
-
Determine the pA₂ value from the Schild plot, and from this, calculate the K_b_ value.
-
NK1 Receptor Signaling Pathway
This compound exerts its effect by blocking the signaling cascade initiated by the binding of Substance P (SP) to the NK1 receptor. The NK1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.
Pathway Description:
-
Ligand Binding: Substance P, the endogenous ligand, binds to the extracellular domain of the NK1 receptor.
-
G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gq/11 protein on the intracellular side.
-
Phospholipase C Activation: The activated Gq/11 protein stimulates phospholipase C (PLC).
-
Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Downstream Effects:
-
IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.
-
DAG , along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC).
-
-
Cellular Response: The rise in intracellular calcium and the activation of PKC lead to a variety of cellular responses, including neuronal excitation, smooth muscle contraction, and inflammation.
This compound, as an antagonist, competitively binds to the NK1 receptor, preventing Substance P from binding and thereby inhibiting this entire signaling cascade. This mechanism of action underlies its therapeutic potential in conditions where NK1 receptor signaling is dysregulated.
References
Methodological & Application
Application Notes and Protocols for TAK-637 in In Vitro Smooth Muscle Bath Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing TAK-637, a potent and selective neurokinin-1 (NK1) receptor antagonist, in in vitro smooth muscle bath studies. This guide is intended to assist researchers in pharmacology, physiology, and drug development in investigating the effects of this compound on smooth muscle contractility.
Introduction
This compound is a nonpeptide antagonist of the NK1 receptor, which is activated by the neuropeptide Substance P.[1][2] The interaction between Substance P and NK1 receptors plays a crucial role in mediating smooth muscle contraction in various tissues, including the gastrointestinal tract and urinary bladder.[1][3] Organ bath studies are a classical pharmacological technique used to measure the contractile and relaxant responses of isolated smooth muscle tissues in a controlled in vitro environment.[4] This allows for the characterization of drug effects on tissue function. These notes provide a comprehensive protocol for assessing the antagonist properties of this compound against Substance P-induced smooth muscle contractions.
Data Presentation
The following table summarizes the quantitative data for this compound's activity as an NK1 receptor antagonist in guinea pig colonic longitudinal muscle.
| Agonist | This compound Concentration (nM) | Kb (nM) | Tissue Preparation | Reference |
| [Sar9,Met(O2)11]-SP | 1-100 | 4.7 | Atropine-pretreated guinea pig colonic longitudinal muscle | |
| GR 73632 | 1-100 | 1.8 | Atropine-pretreated guinea pig colonic longitudinal muscle |
Kb represents the equilibrium dissociation constant, a measure of the affinity of the antagonist for the receptor.
Signaling Pathway
The following diagram illustrates the signaling pathway of Substance P-induced smooth muscle contraction and the inhibitory action of this compound.
References
- 1. Substance P and the Neurokinin-1 Receptor: The New CRF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjptsimlab.com [rjptsimlab.com]
- 3. Substance P via NK1 receptor facilitates hyperactive bladder afferent signaling via action of ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for TAK-637 in Guinea Pig Ileum Contraction Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-637 is a potent and selective non-peptide antagonist of the tachykinin neurokinin 1 (NK1) receptor. The NK1 receptor, predominantly activated by the neuropeptide Substance P (SP), is a G-protein coupled receptor involved in a variety of physiological processes, including smooth muscle contraction, inflammation, and pain transmission. In the gastrointestinal tract, the activation of NK1 receptors on smooth muscle cells and enteric neurons by Substance P leads to intestinal contraction. Consequently, the guinea pig ileum contraction assay is a valuable in vitro model for characterizing the pharmacological activity of NK1 receptor antagonists like this compound.
These application notes provide a detailed protocol for utilizing this compound in a guinea pig ileum contraction assay to determine its antagonist potency against Substance P-induced contractions.
Data Presentation
The antagonistic effect of this compound on Substance P-induced contractions in the guinea pig ileum can be quantified and summarized. The data presented below is representative of typical findings for a potent NK1 receptor antagonist.
| Parameter | Agonist: Substance P | Antagonist: this compound |
| Concentration Range (Molar) | 10⁻¹⁰ M - 10⁻⁶ M | 10⁻⁹ M - 10⁻⁷ M |
| EC₅₀ of Substance P (Molar) | ~ 5 x 10⁻⁹ M | Not Applicable |
| pA₂ of this compound | Not Applicable | ~ 8.7 |
| Maximum Contraction (% of control) | 100% | (Inhibits SP-induced contraction) |
pA₂ Value: The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the concentration-response curve of an agonist. A higher pA₂ value indicates greater antagonist potency.
Signaling Pathway
The contractile response of the guinea pig ileum to Substance P is mediated by the NK1 receptor signaling pathway, which this compound competitively antagonizes.
Experimental Protocols
This section details the methodology for conducting a guinea pig ileum contraction assay to evaluate the antagonist activity of this compound.
Materials and Reagents
-
Animal: Male Dunkin-Hartley guinea pig (250-350 g)
-
Physiological Salt Solution: Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and glucose 11). The solution should be freshly prepared and continuously gassed with 95% O₂ and 5% CO₂.
-
Agonist: Substance P
-
Antagonist: this compound
-
Other Reagents: Atropine, mepyramine, indomethacin (to block cholinergic, histaminergic, and prostaglandin-mediated effects, respectively).
-
Equipment:
-
Organ bath with a water jacket for temperature control (37°C)
-
Isotonic transducer
-
Data acquisition system (e.g., PowerLab)
-
Aerator (for gassing the Krebs solution)
-
Dissection tools
-
Experimental Workflow
Detailed Methodology
-
Tissue Preparation:
-
Humanely euthanize a male guinea pig by a method approved by the institutional animal care and use committee.
-
Open the abdominal cavity and locate the ileum.
-
Carefully dissect a segment of the ileum, approximately 10-15 cm from the ileocecal junction.
-
Gently flush the lumen of the isolated ileum with Krebs-Henseleit solution to remove its contents.
-
Place the cleaned ileum segment in a petri dish containing gassed Krebs-Henseleit solution.
-
Cut the ileum into 2-3 cm long segments.
-
-
Experimental Setup:
-
Mount a segment of the ileum in a 10-20 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.
-
Attach one end of the ileum segment to a fixed hook at the bottom of the organ bath and the other end to an isotonic transducer.
-
Apply a resting tension of 1 gram to the tissue.
-
Allow the tissue to equilibrate for at least 60 minutes, with washes of fresh Krebs-Henseleit solution every 15 minutes.
-
-
Experimental Procedure:
-
Optional Pre-treatment: To isolate the effects of Substance P on NK1 receptors, pre-treat the tissue with atropine (e.g., 1 µM), mepyramine (e.g., 1 µM), and indomethacin (e.g., 1 µM) to block muscarinic, histamine H1, and cyclooxygenase pathways, respectively.
-
Control Substance P Concentration-Response Curve:
-
Add increasing concentrations of Substance P to the organ bath in a cumulative manner (e.g., from 10⁻¹⁰ M to 10⁻⁶ M).
-
Allow the tissue to respond to each concentration until a stable contraction is achieved before adding the next concentration.
-
Record the contractile response for each concentration.
-
-
Antagonist Protocol:
-
After obtaining the control curve, wash the tissue with fresh Krebs-Henseleit solution until the baseline is restored.
-
Allow the tissue to re-equilibrate for at least 30 minutes.
-
Add a specific concentration of this compound (e.g., 10⁻⁹ M, 10⁻⁸ M, 10⁻⁷ M) to the organ bath and incubate for a predetermined period (e.g., 20-30 minutes).
-
In the presence of this compound, repeat the cumulative addition of Substance P to generate a concentration-response curve.
-
Repeat the washout, re-equilibration, and antagonist incubation steps for each concentration of this compound to be tested.
-
-
-
Data Analysis:
-
Measure the amplitude of the contraction at each agonist concentration.
-
Express the responses as a percentage of the maximum contraction obtained with Substance P in the control curve.
-
Plot the concentration-response curves for Substance P in the absence and presence of different concentrations of this compound.
-
Perform a Schild regression analysis to determine the pA₂ value of this compound. A Schild plot with a slope not significantly different from unity is indicative of competitive antagonism.
-
Conclusion
The guinea pig ileum contraction assay is a robust and reliable method for the in vitro characterization of NK1 receptor antagonists such as this compound. By following the detailed protocol outlined in these application notes, researchers can effectively determine the potency and mechanism of action of novel compounds targeting the NK1 receptor, thereby aiding in the drug discovery and development process.
Application Notes and Protocols for TAK-637 in Rat Models of Visceral Hypersensitivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of TAK-637, a potent and selective non-peptide neurokinin-1 (NK1) receptor antagonist, in preclinical rat models of visceral hypersensitivity. The information compiled is based on existing literature regarding the mechanism of action of this compound and established methodologies for inducing and assessing visceral pain in rodents.
Introduction
Visceral hypersensitivity, a key pathophysiological mechanism in functional bowel disorders such as irritable bowel syndrome (IBS), is characterized by an increased perception of pain in response to stimuli within the internal organs. Substance P (SP) and its receptor, the NK1 receptor, are critically involved in the transmission of pain signals from the viscera. This compound, by blocking the NK1 receptor, presents a promising therapeutic agent for the attenuation of visceral hypersensitivity. These protocols outline the induction of visceral hypersensitivity in rats and the subsequent administration and evaluation of this compound's efficacy.
Quantitative Data Summary
| Parameter | Value | Species | Administration Route | Endpoint | Source |
| ID50 | 0.33 mg/kg | Mongolian Gerbil | Oral | Reduction of restraint stress-stimulated fecal pellet output | [1] |
Note: Allometric scaling should be considered when extrapolating doses from gerbils to rats. A starting dose-range of 0.1 to 10 mg/kg (orally) in rats could be explored in initial studies.
Signaling Pathway of this compound in Visceral Pain
Caption: this compound blocks the binding of Substance P to NK1 receptors in the spinal cord.
Experimental Protocols
Induction of Visceral Hypersensitivity (TNBS Model)
This protocol describes the induction of visceral hypersensitivity in rats using 2,4,6-trinitrobenzenesulfonic acid (TNBS), a widely used method to model inflammatory bowel disease and subsequent visceral hypersensitivity.[2][3]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
TNBS (Sigma-Aldrich)
-
Ethanol (50%)
-
Isoflurane or other suitable anesthetic
-
Flexible catheter (e.g., 2 mm outer diameter)
Procedure:
-
Fast rats overnight with free access to water.
-
Anesthetize the rats using isoflurane.
-
Gently insert a flexible catheter intrarectally to a depth of 8 cm from the anus.
-
Slowly instill 0.5 mL of TNBS solution (50 mg/mL in 50% ethanol) into the colon.
-
To ensure the TNBS solution remains in the colon, hold the rat in a head-down position for approximately 1 minute after instillation.
-
Return the rat to its cage and monitor its recovery.
-
Visceral hypersensitivity typically develops within 7-14 days and can persist for several weeks.[3]
Administration of this compound
Formulation:
-
This compound can be suspended in a vehicle such as 0.5% methylcellulose or 1% Tween 80 in sterile water for oral administration.
Administration:
-
Oral Gavage: Administer the prepared this compound suspension to the rats using an appropriate-sized oral gavage needle. The volume of administration should be calculated based on the rat's body weight (e.g., 5 mL/kg).
-
Timing: Administer this compound at a predetermined time before the assessment of visceral sensitivity (e.g., 60-90 minutes for oral administration to allow for absorption).
Assessment of Visceral Hypersensitivity
Visceral pain is commonly assessed by measuring the animal's response to colorectal distension (CRD). The two primary methods are the measurement of the abdominal withdrawal reflex (AWR) score and electromyography (EMG) of the abdominal muscles.[4]
Materials:
-
Flexible balloon catheter (e.g., Fogarty catheter)
-
Pressure transducer and inflation device
-
Restraining device
-
(For EMG) EMG electrodes, amplifier, and recording system
Procedure:
-
Lightly anesthetize the rat and insert the balloon catheter into the colon, with the end of the balloon approximately 1-2 cm from the anus.
-
Allow the rat to recover from anesthesia in a restraining device for at least 30 minutes.
-
Colorectal Distension Protocol:
-
Apply phasic colorectal distensions of increasing pressure (e.g., 10, 20, 40, 60, 80 mmHg).
-
Each distension should last for a set duration (e.g., 20 seconds) followed by a rest period (e.g., 2 minutes).
-
-
Data Acquisition:
-
Abdominal Withdrawal Reflex (AWR) Scoring: A trained observer, blinded to the treatment, should score the behavioral response of the rat to each distension level according to a standardized scale (see table below).
-
Electromyography (EMG): If using EMG, record the electrical activity of the external oblique abdominal muscles during the distension periods. The number of abdominal muscle contractions is quantified.
-
Abdominal Withdrawal Reflex (AWR) Scoring Scale:
| Score | Behavioral Response |
| 0 | No behavioral response |
| 1 | Brief head movement followed by immobility |
| 2 | Contraction of abdominal muscles |
| 3 | Lifting of the abdomen |
| 4 | Body arching and lifting of the pelvic structures |
Experimental Workflow
Caption: Workflow for evaluating this compound in a rat model of visceral hypersensitivity.
Conclusion
These protocols provide a framework for the investigation of this compound in rat models of visceral hypersensitivity. By antagonizing the NK1 receptor, this compound is expected to reduce the transmission of visceral pain signals, which can be quantified using the described methods. Researchers should optimize dosages and experimental timelines based on their specific laboratory conditions and study objectives. Careful adherence to ethical guidelines for animal research is paramount throughout these procedures.
References
- 1. Effects of this compound, a novel neurokinin-1 receptor antagonist, on colonic function in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Visceral and Somatic Hypersensitivity in TNBS induced Colitis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Visceral hypersensitive rats share common dysbiosis features with irritable bowel syndrome patients - PMC [pmc.ncbi.nlm.nih.gov]
Preparing TAK-637 Stock Solutions in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation of stock solutions of TAK-637, a potent and selective tachykinin NK1 receptor antagonist, using dimethyl sulfoxide (DMSO) as the solvent.[1][2] Proper preparation and storage of stock solutions are critical for ensuring the accuracy and reproducibility of in vitro and in vivo experiments. This guide outlines the necessary materials, safety precautions, and step-by-step procedures for solubilizing this compound and provides recommendations for storage and handling to maintain compound integrity. Additionally, it includes a summary of the relevant properties of this compound and an overview of the signaling pathway it inhibits.
Introduction to this compound
This compound is a nonpeptide antagonist of the tachykinin neurokinin 1 (NK1) receptor.[1][2] The NK1 receptor is the primary receptor for Substance P, a neuropeptide involved in a variety of physiological processes, including pain transmission, inflammation, and smooth muscle contraction. By blocking the interaction of Substance P with the NK1 receptor, this compound can modulate these downstream signaling events. Due to its mechanism of action, this compound has been investigated for its therapeutic potential in a range of conditions.
Physicochemical Properties and Data Presentation
Accurate preparation of stock solutions requires precise knowledge of the compound's properties. The key quantitative data for this compound are summarized in the table below.
| Property | Value | Notes |
| Chemical Name | (aR,9R)-7-[3,5-bis(trifluoromethyl)benzyl]-8,9,10,11-tetrahydro-9-methyl-5-(4-methylphenyl)-7H-[3]diazocino[2,1-g]naphthyridine-6,13-dione | |
| Molecular Formula | C₃₀H₂₅F₆N₃O₂ | |
| Molecular Weight | 581.47 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | General appearance for small molecule inhibitors. |
| Purity (recommended) | >98% (by HPLC) | For reliable and reproducible experimental results. |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | This compound has been documented for use in DMSO for in vivo studies. |
| Solubility in DMSO | To be determined empirically | While soluble in DMSO, the maximum concentration should be determined for your specific lot and experimental needs. A starting point of 10-20 mg/mL can be tested. |
Experimental Protocols
This section provides a detailed protocol for the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for many in vitro assays.
Materials
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Sterile, amber or opaque microcentrifuge tubes (e.g., 1.5 mL)
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Safety Precautions
-
Work in a well-ventilated area or a chemical fume hood.
-
DMSO is an excellent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care and wear appropriate PPE.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.
Preparation of a 10 mM this compound Stock Solution
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 581.47 g/mol * 1000 mg/g = 5.81 mg
-
-
-
Weigh the this compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh 5.81 mg of this compound powder into the tared tube.
-
-
Dissolve in DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Close the tube tightly and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but be cautious of potential compound degradation at elevated temperatures. Visually inspect the solution to ensure no solid particles remain.
-
-
Aliquot and Store:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the 10 mM stock solution into smaller, single-use working volumes (e.g., 10-20 µL) in sterile, clearly labeled amber or opaque microcentrifuge tubes.
-
Label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Store the aliquots at -20°C for short- to mid-term storage or at -80°C for long-term storage. Protect from light.
-
Preparation of Working Solutions
-
For cell-based assays, the final concentration of DMSO should be kept low (typically <0.1% to <0.5%) to avoid solvent-induced cellular toxicity.
-
It is recommended to perform serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer to achieve the desired final concentration.
-
Always include a vehicle control in your experiments, which contains the same final concentration of DMSO as the experimental samples.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the preparation of a this compound stock solution.
Caption: Workflow for preparing this compound stock solutions.
Signaling Pathway
This compound acts as an antagonist to the NK1 receptor, thereby inhibiting the signaling cascade initiated by its endogenous ligand, Substance P. The simplified signaling pathway is depicted below.
Caption: Inhibition of the NK1 receptor pathway by this compound.
Conclusion
The protocols and information provided in this document are intended to serve as a comprehensive guide for the preparation and use of this compound stock solutions in a research setting. Adherence to these guidelines will help ensure the quality and consistency of experimental results. Researchers should always consult relevant safety data sheets and employ standard laboratory safety practices when handling chemical reagents.
References
Application Notes and Protocols for a Preclinical Investigation of TAK-637 on Bladder Contractility
Audience: Researchers, scientists, and drug development professionals.
Introduction:
TAK-637 is a potent and selective non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor.[1][2][3] Substance P, the endogenous ligand for the NK1 receptor, is a key neurotransmitter in sensory nerve pathways. In the context of lower urinary tract function, NK1 receptors are implicated in the afferent signaling from the bladder to the spinal cord, which contributes to the sensation of bladder fullness and the initiation of the micturition reflex.[3][4] Preclinical studies have shown that this compound can increase bladder capacity and reduce the frequency of bladder contractions in animal models, suggesting its potential therapeutic utility in conditions such as overactive bladder. The primary mechanism of action appears to be the inhibition of sensory nerve transmission rather than a direct effect on the detrusor smooth muscle. However, a comprehensive evaluation of any new compound for bladder disorders requires a thorough investigation of its effects on both neural and muscular components of bladder function.
These application notes provide a detailed experimental framework for assessing the effects of this compound on bladder contractility, encompassing both in vitro organ bath studies with isolated bladder tissue and in vivo urodynamic assessments in a rodent model.
In Vitro Assessment of this compound on Isolated Bladder Smooth Muscle Contractility
Objective: To determine the direct effect of this compound on the contractility of isolated bladder detrusor smooth muscle strips in response to various contractile agents and electrical field stimulation.
Experimental Workflow
Caption: Workflow for in vitro bladder strip contractility studies.
Detailed Experimental Protocol
1. Materials and Reagents:
-
Krebs-Henseleit Solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.
-
This compound (Tocris Bioscience or equivalent)
-
Carbachol (Sigma-Aldrich)
-
Potassium Chloride (KCl) (Sigma-Aldrich)
-
Atropine (Sigma-Aldrich)
-
α,β-methylene ATP (ABMA) (Sigma-Aldrich)
-
Distilled, deionized water
-
95% O2 / 5% CO2 gas mixture
2. Tissue Preparation:
-
Humanely euthanize adult female Sprague-Dawley rats (200-250g) according to approved institutional animal care and use committee (IACUC) protocols.
-
Perform a midline abdominal incision to expose the urinary bladder.
-
Carefully excise the bladder, removing surrounding fat and connective tissue.
-
Place the bladder in a petri dish containing cold, oxygenated Krebs-Henseleit solution.
-
Cut the bladder open from the dome to the base and gently remove the urothelium by scraping if desired for specific protocols.
-
Prepare 2-3 longitudinal strips of detrusor muscle, approximately 2 mm wide and 8-10 mm long.
3. Organ Bath Assay:
-
Mount the bladder strips vertically in 10 mL organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer connected to a data acquisition system.
-
Apply an initial tension of 1 g to each strip and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15 minutes.
4. Experimental Procedures:
-
Protocol A: Effect on Receptor-Mediated Contractions:
-
After equilibration, elicit a reference contraction with 80 mM KCl.
-
Wash the tissues and allow them to return to baseline.
-
Generate a cumulative concentration-response curve to carbachol (10⁻⁸ M to 10⁻⁴ M).
-
Following washout and re-equilibration, incubate the strips with this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) or vehicle for 30 minutes.
-
Repeat the cumulative carbachol concentration-response curve in the presence of this compound or vehicle.
-
-
Protocol B: Effect on Depolarization-Induced Contractions:
-
After equilibration, elicit a contraction with 80 mM KCl.
-
Wash and re-equilibrate.
-
Incubate with this compound or vehicle for 30 minutes.
-
Repeat the contraction with 80 mM KCl.
-
-
Protocol C: Effect on Neurogenic Contractions:
-
After equilibration, perform a frequency-response curve using electrical field stimulation (EFS) (e.g., 2-50 Hz, 0.5 ms pulse duration, 10s train, at ~80% of maximal voltage).
-
Wash and re-equilibrate.
-
Incubate with this compound or vehicle for 30 minutes.
-
Repeat the EFS frequency-response curve.
-
To delineate the components of the EFS-induced contraction, the protocol can be repeated in the presence of atropine (a muscarinic antagonist) and α,β-methylene ATP (to desensitize purinergic receptors).
-
Data Presentation
Table 1: Effect of this compound on Carbachol-Induced Bladder Strip Contractions
| Treatment Group | Emax (% of KCl max) | pEC50 |
|---|---|---|
| Vehicle | ||
| This compound (10 nM) | ||
| This compound (100 nM) |
| this compound (1 µM) | | |
Table 2: Effect of this compound on EFS-Induced Bladder Strip Contractions
| Stimulation Frequency | Vehicle (% of KCl max) | This compound (100 nM) (% of KCl max) |
|---|---|---|
| 2 Hz | ||
| 8 Hz | ||
| 16 Hz | ||
| 32 Hz |
| 50 Hz | | |
In Vivo Assessment of this compound on Bladder Function (Urodynamics)
Objective: To evaluate the effect of systemically administered this compound on bladder function, including storage and voiding parameters, in conscious or anesthetized rodents.
Signaling Pathway of Micturition Reflex
Caption: Proposed mechanism of this compound on the micturition reflex pathway.
Detailed Experimental Protocol
1. Animals and Surgical Preparation:
-
Use adult female Sprague-Dawley rats (220-280g).
-
Anesthetize the animals using an appropriate anesthetic regimen (e.g., urethane for acute non-recovery studies, or isoflurane for survival surgery).
-
Perform a midline abdominal incision to expose the bladder.
-
Implant a polyethylene catheter (PE-50) into the dome of the bladder, securing it with a purse-string suture.
-
Exteriorize the catheter through the subcutaneous space to the nape of the neck.
-
For studies involving external urethral sphincter (EUS) activity, implant fine wire electrodes into the EUS muscle.
-
Allow animals to recover for 3-5 days for studies in conscious animals.
2. Cystometry Procedure:
-
Place the animal in a metabolic cage that allows for movement but restricts excessive turning.
-
Connect the bladder catheter to a three-way stopcock, which is connected to a pressure transducer and a syringe pump.
-
Begin continuous infusion of sterile saline into the bladder at a constant rate (e.g., 0.1 mL/min).
-
Record intravesical pressure continuously.
-
Allow for several voiding cycles to stabilize before recording baseline data.
3. Drug Administration and Data Collection:
-
Administer this compound or vehicle intravenously (i.v.) or intraperitoneally (i.p.) at desired doses.
-
Record cystometric parameters for at least 60-90 minutes post-administration.
-
The following parameters will be measured and calculated:
-
Basal Pressure (BP): Pressure at the start of filling.
-
Threshold Pressure (TP): Pressure immediately before a voiding contraction.
-
Micturition Pressure (MP): Peak pressure during a voiding contraction.
-
Intercontraction Interval (ICI): Time between voiding contractions.
-
Bladder Capacity (BC): Infusion rate × ICI.
-
Voided Volume (VV): Measured from a balance placed under the cage.
-
Residual Volume (RV): BC - VV.
-
Voiding Efficiency (VE): (VV / BC) × 100%.
-
Data Presentation
Table 3: Urodynamic Parameters Following this compound Administration in Rats
| Parameter | Vehicle | This compound (0.1 mg/kg) | This compound (1 mg/kg) | This compound (3 mg/kg) |
|---|---|---|---|---|
| Intercontraction Interval (s) | ||||
| Bladder Capacity (mL) | ||||
| Micturition Pressure (mmHg) | ||||
| Voided Volume (mL) |
| Voiding Efficiency (%) | | | | |
Conclusion
This set of protocols provides a robust framework for the preclinical evaluation of this compound's effects on bladder contractility. The in vitro studies are designed to confirm whether this compound has any direct modulatory effect on the detrusor smooth muscle itself. Based on existing literature, it is hypothesized that this compound will not significantly alter contractions induced by carbachol, KCl, or direct EFS of the muscle strips. The in vivo urodynamic studies will assess the compound's functional impact on the integrated micturition reflex. It is expected that this compound will dose-dependently increase bladder capacity and intercontraction intervals without significantly compromising micturition pressure or voiding efficiency, consistent with its proposed mechanism as an antagonist of afferent sensory nerve signaling via NK1 receptors. Together, these experiments will provide a comprehensive pharmacological profile of this compound in the context of bladder function.
References
- 1. Peripheral activity of a new NK1 receptor antagonist this compound in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Possible site of action of this compound, a tachykinin NK(1) receptor antagonist, on the micturition reflex in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound, a tachykinin receptor antagonist, on the micturition reflex in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound, a tachykinin NK1-receptor antagonist, on lower urinary tract function in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
Method for Assessing TAK-637 Efficacy in Capsaicin-Induced Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols for assessing the efficacy of TAK-637, a potent and selective neurokinin-1 (NK1) receptor antagonist, in preclinical models of capsaicin-induced thermal hyperalgesia and mechanical allodynia. Capsaicin, the pungent component of chili peppers, selectively activates the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor on primary afferent sensory neurons. This activation leads to a cascade of events including the release of neuropeptides like Substance P (SP), resulting in neurogenic inflammation, a lowered pain threshold (hyperalgesia), and the perception of pain from non-noxious stimuli (allodynia).
This compound is a nonpeptide NK1 receptor antagonist that blocks the action of Substance P, a key mediator in the transmission of pain signals. By competitively inhibiting the binding of Substance P to NK1 receptors, this compound is hypothesized to attenuate the nociceptive responses induced by capsaicin. The protocols outlined below provide a framework for evaluating the analgesic potential of this compound in rodent models, offering insights into its therapeutic utility for pain management.
Signaling Pathways
The interaction between the capsaicin-induced activation of TRPV1 and the subsequent modulation by the Substance P/NK1 receptor system is a critical component of nociceptive signaling.
Experimental Protocols
Capsaicin-Induced Thermal Hyperalgesia
This protocol assesses the ability of this compound to reverse the heightened sensitivity to thermal stimuli induced by capsaicin.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Capsaicin (Sigma-Aldrich)
-
Vehicle for capsaicin (e.g., 10% ethanol, 10% Tween 80 in saline)
-
This compound
-
Vehicle for this compound (appropriate for administration route)
-
Plantar Test Apparatus (e.g., Hargreaves' test)
-
Syringes and needles (for intraplantar and systemic administration)
Experimental Workflow:
Procedure:
-
Acclimatization: House rats in a controlled environment for at least 3 days before the experiment. Handle the animals daily to minimize stress.
-
Baseline Measurement: Place each rat in a plexiglass chamber on the glass surface of the plantar test apparatus and allow them to acclimate for 15-20 minutes. A radiant heat source is then focused on the plantar surface of the hind paw. The time taken for the rat to withdraw its paw (paw withdrawal latency) is recorded. Take at least two readings per paw, with a 5-minute interval between readings, and average the values.
-
Grouping and Drug Administration: Randomly assign animals to treatment groups (e.g., Vehicle, this compound at various doses). Administer this compound or its vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Capsaicin Injection: 30 minutes after drug administration, inject 10 µL of capsaicin solution (e.g., 10 µg in vehicle) into the plantar surface of one hind paw.
-
Post-Treatment Measurement: At various time points after capsaicin injection (e.g., 15, 30, 60, and 120 minutes), measure the paw withdrawal latency of the injected paw as described in the baseline measurement. A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
-
Data Analysis: Calculate the mean paw withdrawal latency for each group at each time point. The data can be expressed as the raw latency time or as a percentage of the baseline latency.
Illustrative Data Presentation:
| Treatment Group | Dose (mg/kg) | Baseline PWL (s) | 30 min Post-Capsaicin PWL (s) | 60 min Post-Capsaicin PWL (s) |
| Vehicle | - | 10.2 ± 0.5 | 4.1 ± 0.3 | 4.5 ± 0.4 |
| This compound | 1 | 10.1 ± 0.6 | 6.5 ± 0.4 | 6.8 ± 0.5 |
| This compound | 3 | 10.3 ± 0.4 | 8.2 ± 0.5 | 8.5 ± 0.6 |
| This compound | 10 | 9.9 ± 0.5 | 9.5 ± 0.4 | 9.7 ± 0.5 |
| *Data are presented as mean ± SEM. PWL: Paw Withdrawal Latency. Statistical significance vs. Vehicle group: *p<0.05, **p<0.01, **p<0.001. This data is for illustrative purposes only. |
Capsaicin-Induced Mechanical Allodynia
This protocol evaluates the effectiveness of this compound in mitigating the painful response to a normally non-painful mechanical stimulus following capsaicin injection.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Capsaicin (Sigma-Aldrich)
-
Vehicle for capsaicin (e.g., 10% ethanol, 10% Tween 80 in saline)
-
This compound
-
Vehicle for this compound
-
Von Frey filaments (calibrated set)
-
Elevated mesh platform with individual plexiglass chambers
-
Syringes and needles
Experimental Workflow:
Procedure:
-
Acclimatization: House and handle the rats as described for the thermal hyperalgesia protocol.
-
Baseline Measurement: Place each rat in an individual plexiglass chamber on an elevated mesh platform and allow them to acclimate for 15-20 minutes. Apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw. The 50% paw withdrawal threshold (PWT) is determined using the up-down method.
-
Grouping and Drug Administration: Randomize animals into treatment groups and administer this compound or its vehicle.
-
Capsaicin Injection: 30 minutes after drug administration, inject 10 µL of capsaicin solution (e.g., 10 µg in vehicle) into the plantar surface of one hind paw.
-
Post-Treatment Measurement: At various time points after capsaicin injection (e.g., 30, 60, 120, and 240 minutes), determine the 50% PWT for the injected paw using the up-down method.
-
Data Analysis: Calculate the mean 50% PWT for each group at each time point. The data can be presented as the raw threshold in grams or as a percentage of the baseline threshold.
Illustrative Data Presentation:
| Treatment Group | Dose (mg/kg) | Baseline PWT (g) | 60 min Post-Capsaicin PWT (g) | 120 min Post-Capsaicin PWT (g) |
| Vehicle | - | 14.5 ± 1.2 | 2.8 ± 0.5 | 3.1 ± 0.6 |
| This compound | 1 | 14.2 ± 1.1 | 5.5 ± 0.8 | 5.9 ± 0.9 |
| This compound | 3 | 14.8 ± 1.3 | 8.9 ± 1.0 | 9.3 ± 1.1 |
| This compound | 10 | 14.6 ± 1.0 | 12.5 ± 1.2 | 13.0 ± 1.3 |
| *Data are presented as mean ± SEM. PWT: Paw Withdrawal Threshold. Statistical significance vs. Vehicle group: *p<0.05, **p<0.01, **p<0.001. This data is for illustrative purposes only. |
Conclusion
The protocols described provide a robust framework for assessing the efficacy of the NK1 receptor antagonist this compound in mitigating capsaicin-induced nociceptive behaviors. These models are valuable tools for understanding the role of the Substance P/NK1 receptor pathway in pain transmission and for the preclinical evaluation of novel analgesic compounds. The successful attenuation of thermal hyperalgesia and mechanical allodynia by this compound in these models would provide strong evidence for its potential as a therapeutic agent for the treatment of pain states characterized by neuronal sensitization.
Application Notes and Protocols for Investigating Neurogenic Inflammation Pathways Using TAK-637
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurogenic inflammation is a complex physiological process characterized by the release of pro-inflammatory neuropeptides, primarily Substance P (SP) and calcitonin gene-related peptide (CGRP), from peripheral sensory nerve endings. This release triggers a cascade of inflammatory events, including vasodilation, plasma extravasation (the leakage of plasma proteins and fluid from blood vessels), and the recruitment and activation of immune cells. This response is implicated in the pathophysiology of various inflammatory conditions, including asthma, psoriasis, migraine, and inflammatory bowel disease.
A key player in the neurogenic inflammatory cascade is the neurokinin-1 (NK1) receptor, the primary receptor for Substance P. The interaction between SP and the NK1 receptor initiates downstream signaling pathways that lead to the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[1]
TAK-637 is a potent and selective, non-peptide antagonist of the NK1 receptor.[2][3] Its ability to block the binding of Substance P to the NK1 receptor makes it a valuable pharmacological tool for investigating the mechanisms of neurogenic inflammation and for exploring the therapeutic potential of NK1 receptor antagonism in various inflammatory diseases.[4][5]
These application notes provide detailed protocols for utilizing this compound to study neurogenic inflammation in both in vivo and in vitro models.
Data Presentation
Table 1: In Vitro and In Vivo Potency of this compound
| Parameter | Species | Model System | Value | Reference |
| Kb (vs. [Sar9,Met(O2)11]-SP) | Guinea Pig | Colonic Longitudinal Muscle | 4.7 nM | |
| Kb (vs. GR 73632) | Guinea Pig | Colonic Longitudinal Muscle | 1.8 nM | |
| ID50 (Oral) | Mongolian Gerbil | Restraint Stress-Stimulated Defecation | 0.33 mg/kg |
Table 2: Effect of NK1 Receptor Antagonism on Pro-Inflammatory Cytokine mRNA Expression in a Lipopolysaccharide (LPS)-Induced Inflammation Model in Rats
| Treatment Group | IL-1β mRNA (Fold Change vs. Vehicle-Saline) | TNF-α mRNA (Fold Change vs. Vehicle-Saline) | IL-6 mRNA (Fold Change vs. Vehicle-Saline) | Reference |
| Vehicle + Saline | 1.0 | 1.0 | 1.0 | |
| Vehicle + LPS (200 µg/kg) | ~12.5 | ~10.0 | ~15.0 | |
| L-822429 (30 mg/kg) + LPS | ~5.0 | ~4.0 | ~6.0 |
Note: L-822429 is another NK1 receptor antagonist, demonstrating the class effect. Data is estimated from graphical representation in the cited source.
Signaling Pathways and Experimental Workflows
Caption: Neurogenic inflammation pathway and the inhibitory action of this compound.
Caption: In vivo experimental workflow for assessing this compound efficacy.
Experimental Protocols
Protocol 1: Capsaicin-Induced Paw Edema in Rats (In Vivo)
This model assesses the ability of this compound to inhibit neurogenic inflammation-induced edema.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Capsaicin solution (0.05-0.2% in 10% ethanol, 10% Tween 80, and 80% saline)
-
Plethysmometer
-
Syringes and needles (27-30 gauge)
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least one week before the experiment.
-
Grouping: Randomly divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle control (receives vehicle for this compound and saline instead of capsaicin)
-
Group 2: Capsaicin control (receives vehicle for this compound)
-
Group 3-5: this compound treatment groups (e.g., 0.1, 0.3, 1 mg/kg, p.o.)
-
-
This compound Administration: Administer this compound or its vehicle orally (p.o.) 60 minutes before capsaicin injection.
-
Baseline Paw Volume: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 50 µL of capsaicin solution subcutaneously into the plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at various time points after capsaicin injection (e.g., 30, 60, 120, and 180 minutes).
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume. Compare the mean percentage increase in paw volume between the different treatment groups.
Protocol 2: Substance P-Induced Plasma Extravasation in Mice (In Vivo)
This protocol measures the inhibitory effect of this compound on SP-induced vascular permeability.
Materials:
-
Male C57BL/6 mice (20-25 g)
-
This compound
-
Vehicle for this compound
-
Substance P (1 nmol/kg)
-
Evans Blue dye (2% in saline, 4 mL/kg)
-
Formamide
-
Spectrophotometer
-
Surgical tools for intravenous injection
Procedure:
-
Animal Preparation: Anesthetize the mice and cannulate the jugular vein for intravenous injections.
-
This compound Administration: Administer this compound or vehicle intravenously (i.v.) 30 minutes before Substance P injection.
-
Evans Blue Injection: Inject Evans Blue dye solution intravenously.
-
Substance P Injection: Two minutes after the Evans Blue injection, administer Substance P intravenously.
-
Perfusion: After a circulation time of 10-20 minutes, perfuse the animals with saline to remove intravascular Evans Blue.
-
Tissue Collection: Dissect the tissues of interest (e.g., ears, paws, bladder).
-
Dye Extraction: Weigh the tissue, dry it, and then incubate in formamide for 24-48 hours to extract the Evans Blue dye.
-
Quantification: Centrifuge the samples and measure the absorbance of the supernatant at 620 nm.
-
Data Analysis: Quantify the amount of extravasated Evans Blue per gram of dry tissue weight and compare the results between treatment groups.
Protocol 3: In Vitro Cytokine Release Assay
This assay determines the effect of this compound on Substance P-induced pro-inflammatory cytokine release from cultured cells.
Materials:
-
RAW 264.7 macrophage cell line or primary peritoneal macrophages
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Substance P
-
This compound
-
LPS (optional, for co-stimulation)
-
ELISA kits for IL-1β, IL-6, and TNF-α
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 105 cells/well and allow them to adhere overnight.
-
This compound Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 1, 10, 100 nM) for 1 hour.
-
Stimulation: Stimulate the cells with Substance P (e.g., 10-9 M) for 24 hours. A group with LPS co-stimulation can also be included.
-
Supernatant Collection: After the incubation period, centrifuge the plate and collect the cell culture supernatants.
-
Cytokine Measurement: Measure the concentrations of IL-1β, IL-6, and TNF-α in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine concentrations in the supernatants from different treatment groups to determine the inhibitory effect of this compound.
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and research questions. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. Topical ethosomal capsaicin attenuates edema and nociception in arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Video: An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. Peripheral activity of a new NK1 receptor antagonist this compound in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
Application Notes and Protocols for Evaluating TAK-637's Effect on the Spinal Vesico-Vesical Reflex
Audience: Researchers, scientists, and drug development professionals.
Introduction:
TAK-637 is a potent and selective non-peptide antagonist of the tachykinin NK1 receptor.[1][2][3] The tachykinin neuropeptide, substance P, and its preferred receptor, NK1, are key mediators in the afferent pathways of the micturition reflex, particularly in the spinal cord.[1][4] Overactive bladder and certain types of urinary incontinence are characterized by bladder hyperactivity, which can be modulated by targeting these spinal reflex pathways. These application notes provide a detailed protocol for evaluating the in vivo efficacy of this compound on the spinal vesico-vesical reflex in a preclinical rodent model. The protocol is designed to assess the effects of this compound on urodynamic parameters through continuous filling cystometry.
I. Signaling Pathway of this compound Action
The vesico-vesical reflex is a spinal reflex arc that contributes to bladder emptying. Afferent signals from bladder stretch receptors travel to the lumbosacral spinal cord, where they activate ascending pathways to the brain and also synapse on parasympathetic preganglionic neurons. These neurons, in turn, project to the bladder to induce detrusor muscle contraction. Substance P, released from primary afferent terminals in the spinal cord, excites second-order neurons through NK1 receptors, thus facilitating the micturition reflex. This compound, as an NK1 receptor antagonist, is hypothesized to inhibit this excitatory transmission in the spinal cord, thereby suppressing the vesico-vesical reflex and increasing bladder capacity.
II. Experimental Protocol: In Vivo Cystometry in Anesthetized Rats
This protocol details the procedure for continuous filling cystometry in anesthetized rats to evaluate the effects of this compound on bladder function.
A. Materials and Reagents:
-
Female Sprague-Dawley rats (200-250 g)
-
Urethane anesthesia (1.2 g/kg, intraperitoneal)
-
This compound
-
Vehicle (e.g., 5% DMSO, 5% Tween 80, 90% saline)
-
Sterile saline (0.9% NaCl)
-
Polyethylene catheters (PE-50)
-
Surgical instruments (scalpels, forceps, scissors)
-
Sutures (4-0 silk)
-
Infusion pump
-
Pressure transducer
-
Data acquisition system
-
Heating pad to maintain body temperature
B. Animal Preparation and Surgical Procedure:
-
Anesthetize the rat with urethane (1.2 g/kg, i.p.). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.
-
Perform a midline abdominal incision to expose the urinary bladder.
-
Carefully insert a PE-50 catheter into the dome of the bladder and secure it with a purse-string suture.
-
Tunnel the catheter subcutaneously to the back of the neck and exteriorize it.
-
For intravenous drug administration, cannulate the jugular or femoral vein with a PE-50 catheter.
C. Experimental Workflow:
D. Cystometric Evaluation:
-
Connect the bladder catheter to a T-junction, with one end connected to a pressure transducer and the other to an infusion pump.
-
Allow the animal to stabilize for 30-60 minutes after surgery.
-
Begin continuous infusion of sterile saline into the bladder at a constant rate (e.g., 0.04 mL/min).
-
Record the intravesical pressure continuously. Micturition reflexes will be observed as rhythmic increases in bladder pressure followed by voiding.
-
Record at least three reproducible micturition cycles to establish a stable baseline.
-
Administer this compound or vehicle intravenously.
-
Continue the saline infusion and record the cystometric parameters for at least 60 minutes post-administration.
E. Urodynamic Parameters to be Measured:
-
Bladder Capacity (BC): The volume of saline infused into the bladder to elicit a micturition contraction.
-
Micturition Pressure (MP): The maximum bladder pressure during a micturition contraction.
-
Basal Pressure (BP): The bladder pressure just before the start of a micturition contraction.
-
Intercontraction Interval (ICI): The time between two consecutive micturition contractions.
-
Voided Volume (VV): The volume of urine expelled during a micturition contraction (can be measured by collecting the voided saline on a pre-weighed cotton ball).
-
Residual Volume (RV): The volume of saline remaining in the bladder after a micturition contraction (BC - VV).
-
Voiding Efficiency (VE): (VV / BC) x 100%.
III. Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on Urodynamic Parameters (Mean ± SEM)
| Treatment Group | Dose (mg/kg) | Bladder Capacity (mL) | Micturition Pressure (cmH₂O) | Intercontraction Interval (s) | Voiding Efficiency (%) |
| Vehicle | - | ||||
| This compound | 0.1 | ||||
| This compound | 0.3 | ||||
| This compound | 1.0 |
Table 2: Percentage Change from Baseline After this compound Administration (Mean ± SEM)
| Treatment Group | Dose (mg/kg) | % Change in Bladder Capacity | % Change in Micturition Pressure | % Change in Intercontraction Interval |
| Vehicle | - | |||
| This compound | 0.1 | |||
| This compound | 0.3 | |||
| This compound | 1.0 |
IV. Logical Relationships of Experimental Groups
A well-designed study will include appropriate control and experimental groups to ensure the validity of the results.
V. Expected Outcomes:
Based on previous studies, administration of this compound is expected to produce a dose-dependent increase in bladder capacity and intercontraction interval. It is not expected to significantly affect micturition pressure or voiding efficiency, suggesting that it primarily acts on the sensory afferent limb of the micturition reflex without impairing the motor efferent component.
VI. Troubleshooting:
-
No Micturition Reflex: Ensure the depth of anesthesia is not too deep. Check for leaks in the catheter connections.
-
High Variability in Baseline: Allow for a longer stabilization period. Ensure consistent bladder filling rates.
-
Drug Insolubility: Prepare the drug formulation according to the manufacturer's instructions or pre-established laboratory protocols.
By following this detailed protocol, researchers can effectively evaluate the impact of this compound on the spinal vesico-vesical reflex and obtain robust, reproducible data on its potential as a therapeutic agent for overactive bladder and related disorders.
References
- 1. Possible site of action of this compound, a tachykinin NK(1) receptor antagonist, on the micturition reflex in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peripheral activity of a new NK1 receptor antagonist this compound in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for TAK-637 in Ex Vivo Tissue Preparations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of TAK-637, a potent and selective nonpeptide antagonist of the Neurokinin 1 (NK1) receptor, in ex vivo tissue preparations. The protocols outlined below are designed to ensure reliable and reproducible results for studying the effects of this compound on smooth muscle contractility and other physiological responses mediated by the NK1 receptor.
Introduction to this compound
This compound is a well-characterized antagonist of the NK1 receptor, which is the primary receptor for the neuropeptide Substance P (SP).[1] By blocking the binding of SP to the NK1 receptor, this compound can inhibit downstream signaling pathways involved in a variety of physiological processes, including smooth muscle contraction, neurogenic inflammation, and pain transmission. Its high selectivity for the NK1 receptor makes it a valuable tool for investigating the specific roles of this receptor in various tissues.
Data Presentation: Quantitative Data for this compound
The following table summarizes key quantitative data for this compound from published studies. This information is essential for experimental design, including the selection of appropriate concentrations.
| Parameter | Value | Species | Tissue/Model | Agonist | Reference |
| Kb | 4.7 nM | Guinea Pig | Colonic Longitudinal Muscle | [Sar9,Met(O2)11]-SP | [2] |
| Kb | 1.8 nM | Guinea Pig | Colonic Longitudinal Muscle | GR 73632 | [2] |
| ID50 | 0.33 mg/kg (oral) | Mongolian Gerbil | Restraint Stress-Stimulated Defecation | Endogenous | [3] |
Signaling Pathways
The following diagrams illustrate the signaling pathway of the NK1 receptor and a typical experimental workflow for an antagonist study using this compound.
Experimental Protocols
Preparation of Physiological Salt Solution (Krebs-Henseleit Solution)
This solution is designed to mimic the ionic composition of extracellular fluid and is essential for maintaining tissue viability.
Materials:
-
NaCl
-
KCl
-
KH₂PO₄
-
MgSO₄·7H₂O
-
NaHCO₃
-
CaCl₂·2H₂O
-
D-Glucose
-
Distilled or deionized water
-
Carbogen gas (95% O₂, 5% CO₂)
Procedure:
-
Prepare stock solutions of each component.
-
On the day of the experiment, prepare the final Krebs-Henseleit solution by adding the following components to distilled water to the final concentrations listed in the table below.
-
Continuously bubble the solution with carbogen gas for at least 30 minutes before use and throughout the experiment to maintain a physiological pH of approximately 7.4.
Composition of Krebs-Henseleit Solution:
| Component | Concentration (mM) |
| NaCl | 118.4 |
| KCl | 4.7 |
| KH₂PO₄ | 1.2 |
| MgSO₄·7H₂O | 1.2 |
| NaHCO₃ | 25.0 |
| CaCl₂·2H₂O | 2.5 |
| D-Glucose | 11.1 |
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Based on common laboratory practice for similar nonpeptide antagonists, DMSO is the recommended solvent for preparing a high-concentration stock solution of this compound.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. For example, dissolve 5.74 mg of this compound (Molecular Weight: 573.5 g/mol ) in 1 mL of DMSO.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, prepare serial dilutions of the stock solution in the appropriate physiological salt solution to achieve the desired final concentrations in the organ bath. Note: The final concentration of DMSO in the organ bath should be kept to a minimum (ideally ≤ 0.1%) to avoid solvent effects on the tissue.
Ex Vivo Guinea Pig Ileum Preparation and Organ Bath Assay
This protocol describes the isolation and use of guinea pig ileum for studying the effect of this compound on smooth muscle contraction induced by an NK1 receptor agonist.
Materials:
-
Guinea pig
-
Krebs-Henseleit solution
-
Carbogen gas (95% O₂, 5% CO₂)
-
Organ bath system with isometric force transducers
-
Substance P (or other NK1 receptor agonist)
-
This compound stock solution
-
Surgical instruments (scissors, forceps)
-
Suture thread
Procedure:
-
Tissue Dissection:
-
Humanely euthanize a guinea pig according to approved institutional animal care and use committee protocols.
-
Open the abdominal cavity and carefully excise a segment of the terminal ileum.
-
Place the excised tissue in a petri dish containing pre-gassed, room temperature Krebs-Henseleit solution.
-
Gently flush the lumen of the ileum segment with Krebs-Henseleit solution to remove any contents.
-
Cut the ileum into segments of approximately 2-3 cm in length.
-
-
Tissue Mounting:
-
Tie one end of an ileum segment to a tissue holder using suture thread.
-
Tie the other end to an isometric force transducer.
-
Mount the tissue in an organ bath chamber containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.
-
Apply an initial resting tension of approximately 1 gram and allow the tissue to equilibrate for at least 60 minutes. During equilibration, wash the tissue with fresh Krebs-Henseleit solution every 15-20 minutes.
-
-
Experimental Protocol (Antagonist Study):
-
Control Concentration-Response Curve:
-
After equilibration, add the NK1 receptor agonist (e.g., Substance P) to the organ bath in a cumulative manner, starting with a low concentration and increasing it stepwise until a maximal contraction is achieved.
-
Allow the tissue to respond to each concentration for a set period (e.g., 2-3 minutes) before adding the next concentration.
-
Record the isometric contractions.
-
After obtaining the maximal response, wash the tissue repeatedly with fresh Krebs-Henseleit solution until the baseline tension is restored.
-
-
Antagonist Incubation:
-
Add the desired concentration of this compound to the organ bath.
-
Incubate the tissue with this compound for a predetermined period (e.g., 30-60 minutes) to allow for receptor binding.
-
-
Antagonist Concentration-Response Curve:
-
In the continued presence of this compound, repeat the cumulative addition of the NK1 receptor agonist as described above.
-
Record the isometric contractions.
-
-
-
Data Analysis:
-
Measure the peak amplitude of contraction at each agonist concentration for both the control and this compound-treated conditions.
-
Express the contractions as a percentage of the maximal response observed in the control curve.
-
Plot the concentration-response curves (log agonist concentration vs. percentage of maximal response).
-
Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) for both curves. A rightward shift in the EC50 in the presence of this compound indicates competitive antagonism.
-
Calculate the pA2 value to quantify the potency of this compound.
-
Best Practices and Troubleshooting
-
Tissue Viability: Ensure continuous gassing and temperature control of the physiological salt solution to maintain tissue health throughout the experiment.
-
Solvent Control: Always include a vehicle control group (the highest concentration of DMSO used for this compound dilutions) to ensure that the solvent itself does not affect tissue contractility.
-
Equilibration: A proper equilibration period is crucial for the tissue to stabilize and achieve a consistent baseline.
-
Washing: Thorough washing between drug additions is necessary to remove residual drugs and allow the tissue to return to its resting state.
-
Concentration Range: Use a wide range of agonist and antagonist concentrations to generate complete concentration-response curves.
-
Replicates: Perform experiments on tissues from multiple animals to ensure the reproducibility of the results.
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a pharmacological tool to investigate the role of the NK1 receptor in ex vivo tissue preparations.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound | C30H25F6N3O2 | CID 9894349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Effects of this compound, a novel neurokinin-1 receptor antagonist, on colonic function in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological Considerations for Long-Term TAK-637 Treatment in Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-637 is a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor, also known as the tachykinin receptor 1 (TACR1). The endogenous ligand for this receptor is Substance P, a neuropeptide involved in a wide array of physiological and pathological processes, including inflammation, pain transmission, and the emetic reflex. By blocking the action of Substance P at the NK1 receptor, this compound has shown therapeutic potential in various preclinical models. For instance, oral administration of this compound has been demonstrated to decrease stress-stimulated fecal pellet output in Mongolian gerbils with an ID50 of 0.33 mg/kg[1]. Additionally, intravenous administration in cats at doses of 0.1, 0.3, 1, and 3 mg/kg resulted in a dose-dependent increase in bladder capacity[2].
Long-term animal studies are a critical component of the preclinical development of drug candidates like this compound. These studies are essential for evaluating the chronic toxicity, safety pharmacology, and pharmacokinetic profile of the compound upon repeated administration. This document provides detailed application notes and protocols to guide researchers in designing and conducting long-term in vivo studies with this compound.
Mechanism of Action: Neurokinin-1 (NK1) Receptor Signaling
This compound exerts its pharmacological effects by competitively inhibiting the binding of Substance P to the NK1 receptor, a G protein-coupled receptor (GPCR). Activation of the NK1 receptor by Substance P initiates a signaling cascade that leads to the activation of various intracellular second messengers. This includes the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). Understanding this pathway is crucial for interpreting the pharmacological and potential toxicological effects of long-term this compound treatment.
Methodological Considerations for Long-Term Studies
Animal Model Selection
The choice of animal species for long-term toxicity studies should be justified based on pharmacokinetic and metabolic profiles that are comparable to humans. Typically, a rodent (e.g., Sprague-Dawley or Wistar rat) and a non-rodent species (e.g., Beagle dog) are required for regulatory submissions.
Housing and Husbandry
Animals should be housed in controlled environmental conditions (temperature, humidity, light-dark cycle) in accordance with institutional animal care and use committee (IACUC) guidelines. Social housing should be considered where appropriate to minimize stress. Standard laboratory chow and water should be provided ad libitum, with careful monitoring of food and water consumption, especially if the test article is administered in the diet or drinking water.
Dose Selection and Formulation
Dose levels for chronic studies are typically determined from shorter-term dose-range finding studies. At least three dose levels (low, mid, and high) and a concurrent vehicle control group are recommended. The high dose should elicit some evidence of toxicity without causing excessive morbidity or mortality. The low dose should be a no-observed-adverse-effect level (NOAEL).
Vehicle Selection: The choice of vehicle for oral administration is critical, especially for long-term studies, to avoid confounding effects. Common vehicles for oral gavage include water, 0.5% methylcellulose, or corn oil. The stability and homogeneity of this compound in the chosen vehicle should be thoroughly validated.
Experimental Protocols
Protocol 1: 90-Day Repeated-Dose Oral Toxicity Study in Rats
Objective: To evaluate the potential toxicity of this compound following daily oral administration to rats for 90 days.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% w/v methylcellulose in purified water)
-
Sprague-Dawley rats (e.g., 10/sex/group for main study, plus satellite groups for toxicokinetics)
-
Oral gavage needles
-
Standard laboratory equipment for clinical observations, blood collection, and tissue processing.
Procedure:
-
Acclimatization: Acclimate animals to the facility for at least one week prior to the start of the study.
-
Dose Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose)
-
Group 2: Low dose this compound (e.g., 1 mg/kg/day)
-
Group 3: Mid dose this compound (e.g., 10 mg/kg/day)
-
Group 4: High dose this compound (e.g., 100 mg/kg/day)
-
-
Dose Administration: Administer the designated dose of this compound or vehicle orally via gavage once daily for 90 consecutive days. The volume should be consistent across all groups (e.g., 5 mL/kg).
-
In-life Monitoring:
-
Mortality and Morbidity: Observe animals twice daily.
-
Clinical Observations: Perform detailed clinical observations weekly.
-
Body Weight: Record body weights weekly.
-
Food Consumption: Measure food consumption weekly.
-
Ophthalmology: Conduct ophthalmic examinations prior to the study and at termination.
-
Clinical Pathology: Collect blood for hematology and clinical chemistry, and urine for urinalysis at pre-specified time points (e.g., pre-dose, month 1, and termination).
-
-
Toxicokinetics: In satellite groups, collect blood samples at various time points after dosing on day 1 and day 90 to determine the plasma concentrations of this compound.
-
Terminal Procedures:
-
At the end of the 90-day treatment period, euthanize animals.
-
Conduct a full necropsy, including examination of the external surface, all orifices, and the cranial, thoracic, and abdominal cavities and their contents.
-
Record organ weights (e.g., brain, heart, liver, kidneys, spleen, adrenal glands, testes, ovaries).
-
Collect a comprehensive set of tissues for histopathological examination.
-
Protocol 2: Safety Pharmacology Assessment
Objective: To evaluate the effects of long-term this compound administration on the central nervous, cardiovascular, and respiratory systems.
Note: Safety pharmacology endpoints can often be integrated into the design of the chronic toxicity study.
Central Nervous System (CNS) Assessment:
-
Method: Functional Observational Battery (FOB) and automated activity measurements.
-
Procedure: Conduct assessments at the time of expected peak plasma concentration (Tmax) at several intervals during the study (e.g., week 4 and week 12). The FOB should include observations of home cage activity, handling reactivity, and open-field assessments of sensory and motor function.
Cardiovascular Assessment:
-
Method: Telemetry in a non-rodent species (e.g., Beagle dog) is the gold standard. In rodents, electrocardiogram (ECG) recordings can be performed at specified intervals.
-
Procedure: In telemeterized animals, continuously record ECG, blood pressure, and heart rate for a defined period (e.g., 24 hours) at baseline and after repeated dosing.
Respiratory Assessment:
-
Method: Whole-body plethysmography in rodents.
-
Procedure: Measure respiratory rate, tidal volume, and minute volume at baseline and at Tmax after dosing at selected time points during the study.
Data Presentation
Quantitative data from long-term studies should be summarized in clear and concise tables to facilitate interpretation and comparison across dose groups.
Disclaimer: The following tables contain hypothetical data for illustrative purposes, as specific long-term preclinical data for this compound is not publicly available. These examples are intended to guide researchers in the types of data to be collected and presented.
Table 1: Hypothetical Toxicokinetic Parameters of this compound in Rats After 90 Days of Oral Dosing
| Parameter | Low Dose (1 mg/kg) | Mid Dose (10 mg/kg) | High Dose (100 mg/kg) |
| Cmax (ng/mL) | 50 ± 15 | 600 ± 120 | 5500 ± 980 |
| Tmax (hr) | 2.0 ± 0.5 | 2.5 ± 0.8 | 3.0 ± 1.0 |
| AUC (0-24h) (ng*hr/mL) | 450 ± 90 | 5800 ± 1100 | 62000 ± 13000 |
| Half-life (t½) (hr) | 6.5 ± 1.2 | 7.8 ± 1.5 | 8.5 ± 2.0 |
Table 2: Hypothetical Summary of Clinical Pathology Findings in Rats After 90-Day Treatment with this compound
| Parameter | Vehicle Control | Low Dose (1 mg/kg) | Mid Dose (10 mg/kg) | High Dose (100 mg/kg) |
| Hematology | ||||
| Hemoglobin (g/dL) | 14.5 ± 1.2 | 14.3 ± 1.5 | 14.1 ± 1.3 | 13.8 ± 1.6 |
| White Blood Cell Count (10³/µL) | 7.8 ± 2.1 | 8.1 ± 2.5 | 8.5 ± 2.8 | 9.2 ± 3.1 |
| Clinical Chemistry | ||||
| Alanine Aminotransferase (ALT) (U/L) | 45 ± 10 | 48 ± 12 | 55 ± 15 | 95 ± 25 |
| Blood Urea Nitrogen (BUN) (mg/dL) | 20 ± 4 | 21 ± 5 | 22 ± 6 | 25 ± 7 |
| Creatinine (mg/dL) | 0.6 ± 0.1 | 0.6 ± 0.2 | 0.7 ± 0.1 | 0.7 ± 0.2 |
| Statistically significant difference from vehicle control (p < 0.05) |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a long-term toxicology study.
References
Application Notes and Protocols for TAK-637 in the Study of Centrally-Mediated Reflexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-637 is a potent and selective non-peptide antagonist of the tachykinin neurokinin 1 (NK1) receptor.[1][2] The NK1 receptor's endogenous ligand is Substance P, a neuropeptide implicated in the transmission of pain signals, inflammatory responses, and the regulation of various centrally-mediated reflexes.[3][4][5] By blocking the action of Substance P at the NK1 receptor, this compound provides a valuable pharmacological tool for investigating the role of this signaling pathway in physiological and pathophysiological processes. These application notes provide detailed protocols for the use of this compound in preclinical studies of centrally-mediated reflexes, specifically focusing on the micturition reflex and gastrointestinal stress responses.
Mechanism of Action
This compound is a competitive antagonist of the NK1 receptor. Substance P, upon binding to the G-protein coupled NK1 receptor, activates intracellular signaling cascades, including the mobilization of intracellular calcium and the activation of protein kinase C. This compound competitively binds to the NK1 receptor, thereby preventing Substance P-mediated signal transduction. This antagonism modulates neuronal activity in the central and peripheral nervous systems, making this compound a suitable tool for studying reflexes where Substance P plays a key role as a neurotransmitter or neuromodulator.
Data Presentation
Table 1: In Vitro Potency of this compound
| Agonist | Preparation | Parameter | Value (nM) |
| [Sar9,Met(O2)11]-SP | Guinea pig colonic longitudinal muscle | Kb | 4.7 |
| GR 73632 | Guinea pig colonic longitudinal muscle | Kb | 1.8 |
Table 2: In Vivo Efficacy of this compound in Micturition Reflex Models
| Animal Model | Administration Route | Parameter | Minimum Effective Dose (mg/kg) |
| Urethane-anesthetized guinea pigs | Intravenous (i.v.) | Increased bladder volume threshold | 0.03 |
| Unanesthetized guinea pigs | Oral (p.o.) | Increased bladder volume threshold | 0.01 |
Table 3: In Vivo Efficacy of this compound in a Gastrointestinal Reflex Model
| Animal Model | Administration Route | Parameter | ID50 (mg/kg) |
| Mongolian gerbils (restraint stress) | Oral (p.o.) | Decreased fecal pellet output | 0.33 |
Mandatory Visualizations
Signaling Pathway of the NK1 Receptor
Caption: Simplified signaling pathway of the Neurokinin-1 (NK1) receptor and the antagonistic action of this compound.
Experimental Workflow for Studying the Micturition Reflex
Caption: Experimental workflow for investigating the effect of this compound on the micturition reflex in guinea pigs.
Experimental Protocols
Protocol 1: Investigation of the Micturition Reflex in Guinea Pigs
This protocol is adapted from studies investigating the effects of this compound on bladder function.
1. Materials and Reagents:
-
This compound
-
Vehicle for this compound (e.g., saline, dimethyl sulfoxide (DMSO) followed by dilution in saline. The final concentration of DMSO should be minimized and tested for vehicle effects).
-
Urethane anesthetic
-
Saline (sterile, room temperature)
-
Male Hartley guinea pigs (300-400g)
-
Bladder catheter (e.g., polyethylene tubing)
-
Pressure transducer and data acquisition system
-
Infusion pump
2. Animal Preparation:
-
Anesthetize the guinea pig with urethane (e.g., 1.2 g/kg, intraperitoneally).
-
Make a midline abdominal incision to expose the urinary bladder.
-
Insert a catheter into the dome of the bladder and secure it with a purse-string suture.
-
Connect the other end of the catheter to a pressure transducer (for measuring intravesical pressure) and an infusion pump (for infusing saline).
3. Experimental Procedure (Cystometry):
-
Begin continuous infusion of saline into the bladder at a constant rate (e.g., 0.2 ml/min).
-
Record the intravesical pressure. Rhythmic bladder contractions will be observed as the bladder fills.
-
Establish a baseline period of regular micturition cycles.
-
Administer this compound intravenously (e.g., through a cannulated jugular vein) or orally by gavage.
-
Continue the saline infusion and record the cystometrogram for a defined period post-administration (e.g., 60-90 minutes).
4. Data Analysis:
-
Measure the following parameters before and after this compound administration:
-
Bladder capacity: The volume of saline infused at the time of micturition.
-
Voiding pressure: The peak intravesical pressure during a micturition contraction.
-
Frequency of micturition: The number of bladder contractions per unit of time.
-
-
Statistically compare the pre- and post-drug values to determine the effect of this compound.
Protocol 2: Investigation of Stress-Induced Defecation in Mongolian Gerbils
This protocol is based on studies evaluating the effect of this compound on stress-induced colonic motility.
1. Materials and Reagents:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose solution)
-
Male Mongolian gerbils (60-80g)
-
Novel environment cages (e.g., small, clean cages different from the home cage)
-
Home cages
2. Animal Preparation and Acclimation:
-
House the gerbils in groups in their home cages for at least one week before the experiment to allow for acclimation to the housing conditions.
-
Fast the animals for a defined period (e.g., 18 hours) before the experiment, with free access to water.
3. Experimental Procedure:
-
Administer this compound or vehicle orally by gavage at a defined time before the stress exposure (e.g., 60 minutes).
-
To induce stress, place each gerbil individually into a novel environment cage.
-
Count the number of fecal pellets excreted by each animal over a specified period (e.g., 30 or 60 minutes).
4. Data Analysis:
-
Compare the number of fecal pellets produced by the this compound-treated group with the vehicle-treated control group.
-
Calculate the ID50 value, which is the dose of this compound that causes a 50% reduction in the stress-induced increase in fecal pellet output.
Disclaimer: These protocols provide a general framework. Researchers should optimize specific parameters, such as drug concentrations, administration volumes, and timing, based on their experimental setup and objectives. All animal procedures must be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
References
- 1. Peripheral activity of a new NK1 receptor antagonist this compound in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Possible site of action of this compound, a tachykinin NK(1) receptor antagonist, on the micturition reflex in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substance P - Wikipedia [en.wikipedia.org]
- 4. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders [frontiersin.org]
Troubleshooting & Optimization
Troubleshooting TAK-637 solubility issues in aqueous buffers
For researchers, scientists, and drug development professionals working with the selective NK1 receptor antagonist TAK-637, achieving optimal solubility in aqueous buffers is a critical first step for successful in vitro and in vivo experiments. This technical support center provides troubleshooting guidance and frequently asked questions to address common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
A1: this compound is a potent and selective non-peptide antagonist of the tachykinin neurokinin 1 (NK1) receptor. Like many small molecule drugs, particularly those with a complex and lipophilic structure, this compound exhibits low intrinsic solubility in aqueous solutions. This can lead to challenges in preparing stock solutions, achieving desired concentrations in experimental assays, and ensuring accurate and reproducible results.
Q2: What is the general approach to dissolving this compound?
A2: The recommended starting point for dissolving this compound and other poorly soluble compounds is to first prepare a concentrated stock solution in an organic solvent, such as dimethyl sulfoxide (DMSO).[1] This stock solution can then be diluted into the desired aqueous buffer to the final working concentration. It is crucial to ensure that the final concentration of the organic solvent is compatible with the experimental system and does not exceed levels that could cause cellular toxicity or other off-target effects.
Q3: What are some common aqueous buffers used for in vitro experiments with compounds like this compound?
A3: Commonly used buffers for cell-based assays and other in vitro experiments include Phosphate-Buffered Saline (PBS) and TRIS-based buffers. The choice of buffer can influence the solubility and stability of a compound, so it is advisable to test solubility in the specific buffer system that will be used in the final experiment.
Q4: Can pH adjustment of the aqueous buffer improve this compound solubility?
A4: Adjusting the pH of the buffer can be a viable strategy to enhance the solubility of ionizable compounds. However, without specific pKa data for this compound, the effect of pH on its solubility is not readily predictable. Researchers may need to empirically test a range of pH values to determine the optimal conditions. It is important to consider the pH constraints of the experimental system, as significant deviations from physiological pH can impact cellular health and protein function.
Troubleshooting Guide for this compound Solubility Issues
Issue 1: Precipitation is observed when diluting the DMSO stock solution into an aqueous buffer.
This is a common issue when the final concentration of this compound in the aqueous buffer exceeds its solubility limit.
Troubleshooting Steps:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound.
-
Increase the Percentage of Co-solvent: If the experimental system allows, slightly increasing the final percentage of DMSO may help to keep the compound in solution. However, be mindful of the tolerance of your cells or assay to the organic solvent.
-
Use of Pluronic F-68: The addition of a small amount of a non-ionic surfactant like Pluronic F-68 (typically 0.01-0.1%) to the aqueous buffer can help to stabilize the compound and prevent precipitation.
-
Sonication: Briefly sonicating the solution after dilution can help to break up small aggregates and improve dissolution.
-
Gentle Warming: Gently warming the solution (e.g., to 37°C) may temporarily increase solubility, allowing for dissolution. However, the stability of this compound at elevated temperatures should be considered.
Issue 2: Inconsistent results are observed between experiments.
This may be due to incomplete dissolution or precipitation of this compound, leading to variability in the actual concentration of the compound.
Troubleshooting Steps:
-
Visual Inspection: Always visually inspect your prepared solutions for any signs of precipitation or cloudiness before use. Centrifuge the solution and check for a pellet to confirm if precipitation has occurred.
-
Prepare Fresh Dilutions: Avoid using stock solutions that have been stored for extended periods, especially after dilution in aqueous buffers. Prepare fresh dilutions for each experiment.
-
Consistent Preparation Method: Ensure that the same procedure for preparing the this compound solution (e.g., order of addition, mixing method, temperature) is used for every experiment.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials: this compound (solid), Dimethyl sulfoxide (DMSO, anhydrous), appropriate personal protective equipment (PPE).
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved. Gentle warming or sonication may be used if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a Working Solution of this compound in Aqueous Buffer
-
Materials: this compound DMSO stock solution, desired aqueous buffer (e.g., PBS, pH 7.4), sterile tubes.
-
Procedure:
-
On the day of the experiment, thaw an aliquot of the this compound DMSO stock solution.
-
Add the aqueous buffer to a sterile tube.
-
While vortexing the buffer, add the required volume of the this compound DMSO stock solution to achieve the final desired concentration. This rapid mixing helps to minimize local high concentrations that can lead to precipitation.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately.
-
Data Presentation
Due to the lack of publicly available quantitative solubility data for this compound, the following table is provided as a template for researchers to systematically test and record the solubility of this compound under various conditions.
| Buffer System | pH | Co-solvent (e.g., DMSO) % | Additive (e.g., Pluronic F-68) | Maximum Visual Solubility (µM) | Observations (e.g., Precipitation, Clarity) |
| PBS | 7.4 | 0.1% | None | Record your observation | e.g., Clear solution |
| PBS | 7.4 | 0.5% | None | Record your observation | e.g., Precipitate after 10 min |
| TRIS | 7.4 | 0.1% | None | Record your observation | |
| PBS | 6.5 | 0.1% | None | Record your observation | |
| PBS | 8.0 | 0.1% | None | Record your observation | |
| PBS | 7.4 | 0.1% | 0.05% | Record your observation |
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action
This compound acts as an antagonist at the NK1 receptor, blocking the downstream signaling cascade initiated by its natural ligand, Substance P.
Caption: this compound blocks Substance P binding to the NK1 receptor, inhibiting downstream signaling.
Experimental Workflow for Assessing this compound Solubility
A logical workflow for systematically addressing solubility issues is crucial for obtaining reliable experimental data.
Caption: A systematic workflow for preparing and troubleshooting this compound aqueous solutions.
References
Technical Support Center: Optimizing TAK-637 Concentration for In Vitro Organ Bath Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing TAK-637 in in vitro organ bath experiments. Here you will find detailed protocols, troubleshooting advice, and frequently asked questions to ensure the successful optimization of this compound concentration for your studies.
Mechanism of Action
This compound is a potent and selective, non-peptide antagonist of the Neurokinin-1 (NK1) receptor.[1][2] The NK1 receptor is a G-protein coupled receptor (GPCR) that is preferentially activated by the neuropeptide Substance P (SP). By competitively binding to the NK1 receptor, this compound effectively blocks the downstream signaling cascade initiated by SP and other NK1 receptor agonists. This mechanism of action makes this compound a valuable tool for investigating the physiological roles of the NK1 receptor in various tissues.
NK1 Receptor Signaling Pathway
The activation of the NK1 receptor by its endogenous ligand, Substance P, initiates a complex intracellular signaling cascade. This pathway plays a crucial role in smooth muscle contraction, inflammation, and pain transmission. This compound, as an antagonist, prevents the initiation of this cascade.
Caption: NK1 Receptor Signaling Pathway in Smooth Muscle Contraction.
Experimental Protocols
This section provides a detailed methodology for conducting in vitro organ bath experiments to determine the optimal concentration of this compound. This protocol is adapted for a guinea pig ileum preparation, a common model for studying NK1 receptor function.
Materials and Reagents
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution is recommended. The composition per liter is: 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, and 11.1 mM Glucose.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO. Subsequent dilutions should be made in the PSS.
-
NK1 Receptor Agonist: Substance P or a selective agonist like [Sar⁹,Met(O₂)¹¹]-SP.
-
Carbogen Gas: 95% O₂ / 5% CO₂ mixture.
Experimental Workflow
Caption: Experimental Workflow for Optimizing this compound Concentration.
Step-by-Step Procedure
-
Tissue Dissection and Mounting:
-
Humanely euthanize a guinea pig and dissect a segment of the terminal ileum.
-
Gently flush the lumen with PSS to remove contents.
-
Cut the ileum into segments of approximately 2-3 cm.
-
Suspend each segment in an organ bath chamber filled with PSS, maintained at 37°C and continuously bubbled with carbogen. One end of the tissue should be attached to a fixed hook and the other to an isometric force transducer.
-
-
Equilibration:
-
Apply a resting tension of approximately 1 gram to the tissue.
-
Allow the tissue to equilibrate for at least 60-90 minutes. During this period, wash the tissue with fresh PSS every 15-20 minutes.
-
-
Viability Check:
-
Induce a reference contraction with a high concentration of KCl (e.g., 80 mM) to ensure tissue viability.
-
Wash out the KCl and allow the tissue to return to baseline.
-
-
Control Agonist Concentration-Response Curve:
-
Cumulatively add increasing concentrations of the NK1 receptor agonist (e.g., Substance P) to the organ bath.
-
Record the contractile response at each concentration until a maximal response is achieved.
-
Thoroughly wash the tissue and allow it to return to baseline.
-
-
Incubation with this compound:
-
Add a specific concentration of this compound to the organ bath and incubate for a predetermined time (e.g., 30 minutes) to allow for receptor binding equilibrium.
-
-
Agonist Concentration-Response Curve in the Presence of this compound:
-
Repeat the cumulative addition of the NK1 receptor agonist in the presence of this compound.
-
-
Data Analysis:
Quantitative Data
The following table summarizes the antagonist dissociation constants (Kb) for this compound against different NK1 receptor agonists in guinea pig colonic longitudinal muscle.
| Agonist | This compound Concentration (nM) | Resulting Effect | Kb (nM) | Reference |
| [Sar⁹,Met(O₂)¹¹]-SP | 1-100 | Rightward shift of the concentration-response curve | 4.7 | |
| GR 73632 | 1-100 | Rightward shift of the concentration-response curve | 1.8 |
Troubleshooting Guide and FAQs
This section addresses common issues that may arise during your in vitro organ bath experiments with this compound.
Q1: The tissue is not responding to the NK1 receptor agonist.
-
A1: Tissue Viability: Ensure the tissue was fresh and properly handled during dissection. Check that the PSS is correctly prepared, at the correct temperature (37°C), and adequately oxygenated with carbogen. Perform a viability check with a high concentration of KCl.
-
A2: Receptor Desensitization: Prolonged exposure to high concentrations of an agonist can lead to receptor desensitization. Ensure thorough washing between agonist additions and allow sufficient time for the tissue to return to baseline.
Q2: The baseline tension is drifting or unstable.
-
A1: Inadequate Equilibration: The tissue may require a longer equilibration period. Ensure the resting tension is stable before starting the experiment.
-
A2: Temperature Fluctuations: Verify that the water bath is maintaining a constant temperature.
-
A3: Mechanical Issues: Check that the tissue is securely mounted and not touching the sides of the organ bath. Ensure the transducer is properly calibrated and stable.
Q3: I am observing inconsistent responses to this compound.
-
A1: Incomplete Washout: Ensure that the previous drug is completely washed out before adding the next one. A standard wash cycle involves replacing the bath volume at least three times.
-
A2: Stock Solution Issues: Verify the concentration and stability of your this compound stock solution. If using DMSO as a solvent, ensure the final concentration in the organ bath is low (typically <0.1%) to avoid solvent effects.
-
A3: Incubation Time: Ensure a consistent and adequate incubation time for this compound to reach equilibrium with the NK1 receptors.
Q4: How do I prepare the this compound stock solution?
-
A: Solubility: this compound is a hydrophobic molecule. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.
-
A: Dilution: For the experiment, create serial dilutions of the stock solution in your physiological salt solution. It is crucial to vortex or mix thoroughly after each dilution step to ensure the compound is fully dissolved. Be mindful of the final DMSO concentration in the organ bath.
Q5: What is the optimal concentration range for this compound?
-
A: Based on published data, a concentration range of 1 nM to 100 nM is a good starting point for in vitro organ bath experiments with guinea pig intestinal tissue. The optimal concentration will depend on the specific tissue and experimental conditions. A concentration-response curve should be generated to determine the IC50 or Kb value in your specific experimental setup.
Q6: My Schild plot slope is not equal to 1.
-
A1: Non-Competitive Antagonism: A slope significantly different from unity may suggest that this compound is not acting as a simple competitive antagonist under your experimental conditions.
-
A2: Experimental Artifacts: Inadequate equilibration time for the antagonist, drug uptake by the tissue, or other experimental errors can cause deviations in the Schild plot slope. Review your protocol for any potential sources of error.
References
- 1. Peripheral activity of a new NK1 receptor antagonist this compound in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound. Takeda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdg.cnb.uam.es [pdg.cnb.uam.es]
Stability of TAK-637 in solution under different storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of TAK-637 in solution under various storage conditions. Authored for researchers, scientists, and drug development professionals, this resource offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure the integrity of your experiments.
Summary of this compound Stability in Solution
The stability of this compound in solution is critical for obtaining reliable and reproducible experimental results. The following table summarizes the expected stability of this compound under different storage conditions. This data is representative and should be confirmed by in-house stability studies.
| Solvent | Concentration | Temperature | Duration | % Purity (Remaining) | Notes |
| DMSO | 10 mM | -20°C | 1 month | >98% | Recommended for long-term storage of stock solutions. Avoid repeated freeze-thaw cycles. |
| DMSO | 10 mM | 4°C | 1 week | >95% | Suitable for short-term storage. |
| DMSO | 10 mM | Room Temp | 24 hours | >90% | Prone to degradation; prepare fresh for immediate use. |
| Ethanol | 10 mM | -20°C | 1 month | >97% | Alternative solvent for long-term storage. |
| Aqueous Buffer (pH 7.4) | 10 µM | 4°C | 24 hours | >90% | Limited stability in aqueous solutions. Prepare fresh before each experiment. |
| Aqueous Buffer (pH 7.4) | 10 µM | Room Temp | 8 hours | <85% | Significant degradation observed. Not recommended. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a general method for determining the stability of this compound in a specific solvent and storage condition over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound solid compound
-
High-purity solvent (e.g., DMSO, Ethanol)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
HPLC system with a suitable column (e.g., C18)
-
HPLC-grade solvents for mobile phase
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Autosampler vials
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the compound in the chosen solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution.
-
-
Working Solution Preparation:
-
Dilute the stock solution with the same solvent or an aqueous buffer to the desired final concentration for the stability study.
-
-
Time-Zero Analysis (T=0):
-
Immediately after preparation, take an aliquot of the working solution.
-
Analyze the sample by HPLC to determine the initial peak area and purity of this compound. This serves as the baseline reference.
-
-
Storage:
-
Store the remaining working solution under the desired storage conditions (e.g., -20°C, 4°C, room temperature, protected from light).
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve an aliquot of the stored solution.
-
If frozen, allow the sample to thaw completely at room temperature and vortex gently to ensure homogeneity.
-
Analyze the sample by HPLC under the same conditions as the T=0 sample.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the peak area at T=0 to calculate the percentage of the compound remaining.
-
Monitor for the appearance of any new peaks, which may indicate degradation products.
-
Troubleshooting and FAQs
Frequently Asked Questions (FAQs)
-
Q1: My this compound solution has turned yellow. Can I still use it? A color change in your solution often indicates chemical degradation or oxidation. It is strongly recommended to discard the solution and prepare a fresh one to ensure the integrity of your experiment.
-
Q2: I observe precipitation in my this compound stock solution after thawing. What should I do? Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures.[1] To address this, try the following:
-
Warm the solution gently (e.g., in a 37°C water bath) and vortex thoroughly to redissolve the compound.
-
If precipitation persists, consider preparing a new stock solution at a slightly lower concentration.[1]
-
Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.[1]
-
-
Q3: What is the best way to store this compound for long-term use? For long-term storage, it is recommended to store this compound as a solid powder at -20°C. If a stock solution is required, prepare it in a high-purity, anhydrous solvent like DMSO and store it in tightly sealed vials at -20°C, protected from light.
-
Q4: How does the pH of the aqueous buffer affect this compound stability? The stability of many small molecules is pH-dependent. While specific data for this compound is not readily available, it is advisable to maintain a consistent and appropriate pH for your experiments. If you suspect pH-related instability, you can perform a stability study across a range of pH values.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in solution. | Prepare fresh working solutions from a recently prepared stock solution for each experiment. Verify the stability of your stock solution using HPLC. |
| Loss of compound activity | Improper storage of stock or working solutions. | Store stock solutions at -20°C in an anhydrous solvent like DMSO. Avoid light exposure and repeated freeze-thaw cycles. Prepare aqueous working solutions immediately before use. |
| Precipitation in aqueous working solution | Poor aqueous solubility of this compound. | Decrease the final concentration of this compound. Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution, ensuring it is compatible with your assay (typically ≤0.5%). |
| Appearance of new peaks in HPLC analysis | Chemical degradation of this compound. | Investigate potential causes of degradation such as exposure to light, oxygen, or incompatible pH. Store solutions under an inert gas (e.g., argon) and in amber vials. |
Visualizing Key Processes
To further aid in your experimental design and understanding of this compound, the following diagrams illustrate the relevant signaling pathway and a general workflow for stability testing.
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Stability Testing.
References
Technical Support Center: Optimizing TAK-637 Delivery for In Vivo Rodent Studies
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the effective delivery of TAK-637 in in vivo rodent studies. The following frequently asked questions (FAQs) and troubleshooting guides address common challenges associated with the formulation and administration of this poorly soluble compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a potent and selective non-peptide tachykinin neurokinin 1 (NK1) receptor antagonist.[1][2][3] Its primary mechanism of action is to block the binding of Substance P, a neuropeptide involved in various physiological processes, including nausea, vomiting, pain, and inflammation, to the NK1 receptor.[4] In preclinical rodent models, this compound has demonstrated efficacy in studies related to the micturition reflex and colonic function.[1]
Q2: What are the main challenges in delivering this compound in vivo?
Like many non-peptide NK1 receptor antagonists, this compound is a lipophilic compound with low aqueous solubility. This characteristic presents several challenges for in vivo delivery, including:
-
Poor Bioavailability: Low solubility can lead to inefficient absorption from the administration site, resulting in suboptimal plasma concentrations.
-
Formulation Instability: The compound may precipitate out of solution or suspension, leading to inaccurate and inconsistent dosing.
-
Vehicle-Related Toxicity: The use of high concentrations of organic solvents to dissolve this compound can cause adverse effects in study animals.
Q3: What are the recommended starting doses for this compound in rodents?
Reported effective doses for this compound can vary depending on the rodent species and the intended biological effect. The following table summarizes doses from preclinical studies and can serve as a starting point for experimental design.
| Species | Route of Administration | Effective Dose Range | Reference |
| Guinea Pig | Intravenous (i.v.) | 0.03 mg/kg | |
| Guinea Pig | Oral (p.o.) | 0.01 mg/kg | |
| Mongolian Gerbil | Oral (p.o.) | ID50 of 0.33 mg/kg | |
| Cat | Intravenous (i.v.) | 0.1 - 3 mg/kg |
Q4: What are suitable vehicles for oral and intravenous administration of this compound?
Due to its poor aqueous solubility, this compound requires specialized vehicle formulations for consistent in vivo delivery.
| Route of Administration | Recommended Vehicle | Rationale |
| Oral (p.o.) | Aqueous Suspension: 0.5% methylcellulose (or carboxymethylcellulose) in sterile water or saline, with or without a surfactant like 0.1-0.2% Tween® 80. | Methylcellulose acts as a suspending agent to ensure a uniform distribution of the compound for accurate dosing. A surfactant can aid in wetting the compound particles. |
| Intravenous (i.v.) | Co-solvent System: A mixture of a water-miscible organic solvent (e.g., DMSO, PEG300, ethanol) and an aqueous vehicle (e.g., sterile saline). The final concentration of the organic solvent should be minimized to reduce toxicity. | Co-solvents are often necessary to dissolve poorly soluble compounds for intravenous injection. Careful optimization is required to maintain solubility upon injection into the bloodstream and to avoid precipitation. |
Experimental Protocols & Methodologies
Protocol 1: Preparation of this compound for Oral Gavage (Suspension)
This protocol describes the preparation of a 1 mg/mL suspension of this compound in 0.5% methylcellulose.
Materials:
-
This compound powder
-
Methylcellulose (viscosity of ~400 cP)
-
Sterile, purified water
-
Sterile glass vials
-
Magnetic stirrer and stir bar
-
Sonicator (optional)
Procedure:
-
Prepare the 0.5% Methylcellulose Vehicle:
-
Heat approximately half of the final required volume of sterile water to 60-80°C.
-
Slowly add the methylcellulose powder while stirring vigorously to disperse it evenly and avoid clumping.
-
Once dispersed, remove from heat and add the remaining volume as cold (2-8°C) sterile water.
-
Continue stirring in a cold environment (e.g., on ice or in a cold room) until a clear, viscous solution is formed. This may take several hours or can be left overnight.
-
-
Weigh this compound: Accurately weigh the required amount of this compound powder.
-
Prepare the Suspension:
-
Add a small amount of the 0.5% methylcellulose vehicle to the this compound powder to create a paste. This helps in wetting the powder.
-
Gradually add the remaining vehicle while stirring continuously to achieve the final desired concentration (e.g., 1 mg/mL).
-
-
Homogenize the Suspension:
-
Stir the suspension for at least 30 minutes before dosing to ensure homogeneity.
-
For compounds prone to aggregation, brief sonication can be used to improve particle dispersion.
-
-
Administration:
-
Use a suitable oral gavage needle.
-
Ensure the suspension is well-mixed immediately before drawing each dose to prevent settling.
-
Protocol 2: Preparation of this compound for Intravenous Injection (Solution)
This protocol provides a general method for preparing a co-solvent formulation. Note: The optimal co-solvent ratio must be determined empirically for the desired concentration of this compound to avoid precipitation upon injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), high purity
-
Polyethylene glycol 300 (PEG300)
-
Sterile saline (0.9% NaCl)
-
Sterile, low-volume vials
Procedure:
-
Solubilize this compound:
-
Dissolve the accurately weighed this compound powder in the minimum required volume of DMSO. Vortex or sonicate briefly to ensure complete dissolution.
-
-
Add Co-solvent:
-
Add PEG300 to the DMSO solution and mix thoroughly. A common starting ratio is 1:4 (e.g., 10% DMSO, 40% PEG300).
-
-
Add Aqueous Phase:
-
Slowly add the sterile saline to the organic mixture drop-by-drop while vortexing continuously. This slow addition is critical to prevent the compound from precipitating.
-
-
Final Formulation and Inspection:
-
The final formulation should be a clear, particle-free solution. Visually inspect against a light and dark background.
-
If any precipitation is observed, the formulation is not suitable for i.v. injection and the co-solvent ratios need to be re-optimized.
-
-
Administration:
-
Administer via a suitable route (e.g., tail vein in mice).
-
It is recommended to prepare this formulation fresh daily and use it promptly after preparation.
-
Troubleshooting Guides
Problem 1: this compound is precipitating out of my intravenous formulation.
-
Initial Assessment: This is a common issue for poorly soluble compounds when an organic solvent-based formulation is diluted in the aqueous environment of the bloodstream.
-
Troubleshooting Steps:
-
Increase Co-solvent Percentage: Cautiously increase the proportion of organic co-solvents (DMSO, PEG300) relative to the aqueous phase. Be mindful of the potential for increased vehicle toxicity.
-
Decrease Drug Concentration: If the experimental design allows, lowering the final concentration of this compound may keep it in solution.
-
Consider a Different Co-solvent: Solvents like ethanol or N-methyl-2-pyrrolidone (NMP) can be explored, but their toxicity profiles must be carefully considered.
-
Use of Solubilizing Excipients: Investigate the use of cyclodextrins (e.g., HP-β-CD) which can form inclusion complexes with the drug to enhance aqueous solubility.
-
In Vitro Dilution Test: Before in vivo administration, test the stability of your formulation by diluting it in plasma or saline at a 1:10 or 1:20 ratio to simulate injection into the bloodstream. Observe for any precipitation.
-
Problem 2: I am observing high variability in my results after oral dosing.
-
Initial Assessment: This often points to inconsistent dosing due to a non-homogenous suspension.
-
Troubleshooting Steps:
-
Ensure Homogenous Suspension: The suspension must be stirred continuously during the dosing procedure. Immediately before drawing up each dose, vortex the stock solution thoroughly.
-
Optimize Suspension Vehicle: If the compound is settling too quickly, consider using a more viscous grade of methylcellulose. Adding a small percentage of a surfactant (e.g., 0.1% Tween® 80) can also help to keep the particles dispersed.
-
Particle Size Reduction: If possible, micronizing the this compound powder before formulation can lead to a more stable and uniform suspension.
-
Prepare Fresh Formulations: Do not store suspensions for extended periods unless their stability has been formally validated. It is best practice to prepare them fresh daily.
-
Problem 3: My animals are showing signs of vehicle-related toxicity.
-
Initial Assessment: Certain organic solvents, particularly DMSO, can cause adverse effects, especially with repeated dosing.
-
Troubleshooting Steps:
-
Minimize Organic Solvents: For i.v. formulations, use the absolute minimum percentage of the organic co-solvent required to dissolve the compound.
-
Conduct a Vehicle-Only Control Group: Always include a control group that receives only the vehicle to differentiate between vehicle effects and compound-specific toxicity.
-
Consider Alternative Vehicles: For oral studies, if a co-solvent system is being used, switching to a methylcellulose-based suspension is often better tolerated. For i.v. studies, explore less toxic co-solvents or cyclodextrin-based formulations.
-
Refine Dosing Volume and Rate: Ensure that the injection volume and rate of administration are within established guidelines for the specific rodent species to minimize local irritation and systemic effects.
-
Visualizations
References
- 1. Effects of this compound, a tachykinin receptor antagonist, on the micturition reflex in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Possible site of action of this compound, a tachykinin NK(1) receptor antagonist, on the micturition reflex in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound, a tachykinin receptor antagonist, on lower urinary tract function in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peripheral activity of a new NK1 receptor antagonist this compound in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
How to control for potential vehicle effects of DMSO with TAK-637
This technical support resource provides researchers, scientists, and drug development professionals with guidance on controlling for the potential vehicle effects of Dimethyl Sulfoxide (DMSO) when conducting experiments with TAK-637, a tachykinin NK1 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: Why is DMSO used as a vehicle for this compound?
A1: this compound, like many organic molecules, has low aqueous solubility. DMSO is a powerful aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds, making it a suitable vehicle for preparing stock solutions of this compound for use in both in vitro and in vivo experiments.[1][2] Its miscibility with water and cell culture media allows for the necessary dilutions to achieve the desired final experimental concentrations.
Q2: Can DMSO itself affect my experimental results?
A2: Yes, DMSO is not biologically inert and can exert its own effects on cells and organisms.[3][4] These effects are dose-dependent and can include alterations in cell viability, proliferation, differentiation, and gene expression.[4] At higher concentrations, DMSO can be cytotoxic, while at very low concentrations, it has occasionally been observed to stimulate cell growth. In in vivo studies, DMSO can have neurotoxic effects and cause motor impairment at high doses. Therefore, it is crucial to use a vehicle control in all experiments to differentiate the effects of this compound from those of its solvent.
Q3: What is a "vehicle control" and why is it essential for experiments with this compound?
Q4: What is the maximum recommended concentration of DMSO for in vitro and in vivo experiments?
A4: The maximum tolerated concentration of DMSO is highly dependent on the specific cell type, experimental duration, and animal model.
-
In Vitro : As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity, with 0.1% being considered safe for the majority of cells, including more sensitive primary cultures. It is strongly recommended to perform a dose-response curve to determine the maximal non-toxic concentration for your specific cell line and experimental conditions.
-
In Vivo : For in vivo studies, the final concentration of DMSO should be kept as low as possible. While specific limits depend on the route of administration and animal model, high concentrations of neat DMSO can cause significant toxicity. It is common practice to dilute the DMSO stock in a non-toxic vehicle like saline or corn oil to a final concentration that is well-tolerated by the animal.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High levels of cell death are observed in both the this compound treated and vehicle control groups. | The final DMSO concentration is too high for the cell line being used. | 1. Verify DMSO Concentration: Double-check all dilution calculations to ensure the final DMSO concentration is within the recommended range. 2. Perform a Dose-Response Assay: Determine the maximum tolerable DMSO concentration for your specific cell line using the protocol provided below. |
| The observed effect of this compound is not consistent or reproducible. | The DMSO vehicle may be contributing to variability in the experimental system. | 1. Ensure Consistent Vehicle Concentration: Use the exact same final concentration of DMSO in all experimental and vehicle control groups. 2. Prepare Fresh Solutions: Prepare fresh dilutions of this compound and DMSO for each experiment to avoid issues with compound stability or solvent degradation. |
| In vivo, animals in the this compound and vehicle control groups are showing signs of distress or neurological impairment. | The concentration of DMSO in the injected vehicle is too high. | 1. Reduce DMSO Concentration: Lower the percentage of DMSO in the final injectable solution by diluting it with a biocompatible vehicle such as saline, PBS, or corn oil. 2. Perform a Vehicle Toxicity Study: Before beginning the main experiment, conduct a pilot study with different concentrations of the DMSO vehicle to determine a well-tolerated dose. |
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated DMSO Concentration (In Vitro)
This protocol is designed to identify the highest concentration of DMSO that does not significantly impact the viability of your specific cell line.
Methodology:
-
Cell Plating: Seed your cells in a 96-well plate at the desired density for your experiments and allow them to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a series of DMSO dilutions in your complete cell culture medium. Recommended final concentrations to test include 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, and 2.0%. Also, include a "medium-only" control (0% DMSO).
-
Treatment: Replace the existing medium with the prepared DMSO dilutions. Ensure there are multiple replicate wells for each concentration.
-
Incubation: Incubate the plate for the same duration as your planned this compound experiment (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as an MTT, MTS, or live/dead cell staining assay.
-
Data Analysis: Normalize the results to the "medium-only" control (set to 100% viability). The highest DMSO concentration that results in ≥95% viability is generally considered safe for your experiments.
Protocol 2: General Workflow for a Properly Controlled Experiment with this compound
1. Prepare Stock Solutions:
- Dissolve this compound in 100% high-purity, sterile DMSO to create a concentrated stock solution (e.g., 10 mM).
- Prepare a corresponding vehicle stock of 100% DMSO.
2. Prepare Working Solutions:
- This compound Treatment: Dilute the this compound stock solution in cell culture medium or the appropriate in vivo vehicle to the final desired concentration. Critically, calculate the final percentage of DMSO in this solution.
- Vehicle Control: Dilute the 100% DMSO stock in the same medium or vehicle to achieve the exact same final percentage of DMSO as the this compound treatment group.
- Untreated Control: Use the cell culture medium or in vivo vehicle alone.
3. Experimental Groups:
- Group 1 (Untreated): Cells or animals receive only the medium or vehicle.
- Group 2 (Vehicle Control): Cells or animals receive the medium or vehicle containing the final concentration of DMSO.
- Group 3 (this compound Treatment): Cells or animals receive this compound dissolved in the DMSO-containing medium or vehicle.
4. Data Analysis:
- Compare the results of the This compound Treatment group to the Vehicle Control group to determine the specific effect of this compound.
- Compare the Vehicle Control group to the Untreated group to assess any effects of the DMSO vehicle itself.
Data Presentation
Table 1: Recommended Maximum DMSO Concentrations for In Vitro Assays
| Final DMSO Concentration | General Applicability | Recommendation |
| ≤ 0.1% | Considered safe for most cell lines, including sensitive primary cells, with minimal impact on viability or signaling. | Highly Recommended for all long-term (>24h) experiments. |
| 0.1% - 0.5% | Generally tolerated by robust, immortalized cell lines for standard assay durations (24-72h). | Acceptable. Always confirm with a vehicle control titration for your specific cell line. |
| 0.5% - 1.0% | May induce cellular stress, affect proliferation, or cause cytotoxicity in some cell lines. | Use with Caution. Requires thorough validation with a dose-response assay. |
| > 1.0% | High likelihood of significant cytotoxicity and off-target effects. | Not Recommended for most applications. |
Visualizations
Caption: Experimental workflow for a properly controlled study with this compound and a DMSO vehicle.
References
Minimizing degradation of TAK-637 during experimental procedures
This technical support center provides researchers, scientists, and drug development professionals with essential information for minimizing the degradation of TAK-637 during experimental procedures. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor.[1][2][3] Its chemical name is (aR,9R)-7-[3,5-bis(trifluoromethyl)benzyl]-8,9,10,11-tetrahydro-9-methyl-5-(4-methylphenyl)-7H-[3][4]diazocino[2,1-g]naphthyridine-6,13-dione. By blocking the NK1 receptor, this compound inhibits the biological effects of Substance P, a neuropeptide involved in pain transmission, inflammation, and emesis.
Q2: What are the recommended storage conditions for this compound?
While specific manufacturer guidelines were not available in the search results, general best practices for solid compounds of this nature suggest storing this compound as a solid powder at -20°C, protected from light and moisture. For long-term storage, keeping the compound in a desiccator is advisable.
Q3: How should I prepare stock solutions of this compound?
This compound is reported to be soluble in organic solvents such as dimethyl sulfoxide (DMSO). To prepare a stock solution, it is recommended to dissolve the compound in 100% DMSO to a concentration of 10 mM. For cell-based assays, further dilutions should be made in the appropriate cell culture medium, ensuring the final DMSO concentration is non-toxic to the cells (typically below 0.5%).
Q4: Is this compound sensitive to light?
Although specific photostability studies for this compound are not publicly available, compounds with complex aromatic structures, such as naphthyridine derivatives, can be susceptible to photodegradation. Therefore, it is recommended to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in assays.
| Potential Cause | Troubleshooting Step |
| Degradation of this compound stock solution | Prepare fresh stock solutions of this compound in anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C. |
| Precipitation of this compound in aqueous media | Ensure the final concentration of DMSO in the assay medium is sufficient to maintain solubility, but not high enough to cause cellular toxicity. A final DMSO concentration of <0.5% is generally recommended. Visually inspect for any precipitation after dilution. |
| Incorrect concentration of this compound | Verify the initial weight of the compound and the volume of solvent used for the stock solution. If possible, confirm the concentration of the stock solution using a validated analytical method such as HPLC-UV. |
| Cellular uptake issues | Ensure that the cell density and incubation times are appropriate for the assay. Some cell types may require longer incubation times for the compound to reach its target. |
Issue 2: Variability between experimental replicates.
| Potential Cause | Troubleshooting Step |
| Incomplete dissolution of this compound | After adding the solvent, ensure the compound is completely dissolved by vortexing and/or brief sonication. Visually inspect the solution for any undissolved particles before making further dilutions. |
| Adsorption to plasticware | Use low-adhesion polypropylene tubes and pipette tips for preparing and storing this compound solutions. |
| Uneven distribution in multi-well plates | Ensure thorough mixing of the final diluted solution before and during plating. |
Data Summary
Due to the limited publicly available data, a comprehensive quantitative summary of this compound stability is not possible. The following table provides a qualitative summary based on the chemical properties of related compounds.
| Condition | Solvent | Expected Stability | Recommendations |
| Storage (Solid) | - | High | Store at -20°C, desiccated, and protected from light. |
| Storage (Solution) | DMSO | Moderate | Aliquot and store at -80°C for long-term use. Avoid repeated freeze-thaw cycles. |
| Aqueous Buffer | e.g., PBS | Low to Moderate | Prepare fresh for each experiment. Avoid prolonged storage. Be mindful of potential precipitation. |
| Light Exposure | All | Potentially Unstable | Protect solutions from light at all times by using amber vials or foil wrapping. |
| pH | Acidic/Basic | Potentially Unstable | The dione moiety may be susceptible to hydrolysis under strong acidic or basic conditions. Maintain solutions at a neutral pH. |
| Temperature | Elevated | Potentially Unstable | Avoid heating solutions. Perform experiments at the recommended temperature for the specific assay. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the tube for 1-2 minutes until the powder is completely dissolved. Brief sonication in a water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: General Protocol for In Vitro Cell-Based Assays
-
Materials: Cells expressing the NK1 receptor, appropriate cell culture medium, 10 mM this compound stock solution in DMSO, multi-well plates.
-
Procedure:
-
Plate the cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare serial dilutions of the this compound stock solution in the cell culture medium. Ensure the final DMSO concentration in the highest concentration of this compound tested does not exceed a level toxic to the cells (typically <0.5%).
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the cells for the desired period.
-
Proceed with the specific assay to measure the effect of this compound on the NK1 receptor activity (e.g., calcium imaging, second messenger assays).
-
Visualizations
Caption: this compound antagonizes the NK1 receptor signaling pathway.
Caption: Recommended experimental workflow for using this compound.
Caption: A logical guide for troubleshooting common this compound issues.
References
- 1. Effects of this compound, a novel neurokinin-1 receptor antagonist, on colonic function in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peripheral activity of a new NK1 receptor antagonist this compound in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound. Takeda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass spectrometric study of selected precursors and degradation products of chemical warfare agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining experimental protocols for reproducible results with TAK-637
Technical Support Center: TAK-632
Disclaimer: The following information is intended for research use only and is not a substitute for professional medical advice. Researchers should consult relevant safety data sheets and published literature before handling or using TAK-632. The compound discussed is TAK-632 , a pan-RAF inhibitor, based on the context of the user's request for information on experimental protocols related to signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is TAK-632 and what is its primary mechanism of action?
A1: TAK-632 is a potent and selective, orally bioavailable pan-RAF inhibitor. It targets all three RAF kinase isoforms (A-RAF, B-RAF, and C-RAF). Its primary mechanism of action is the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is frequently hyperactivated in various cancers due to mutations in genes like BRAF and NRAS.[1][2][3] TAK-632 is classified as a Type II inhibitor, meaning it binds to the 'DFG-out' inactive conformation of the kinase.[3] A key feature of TAK-632 is that while it induces RAF dimerization, it effectively inhibits the kinase activity of the resulting dimer, likely due to its slow dissociation from the kinase.[1]
Q2: What is "paradoxical activation" of the MAPK pathway and how does TAK-632 address this?
A2: Paradoxical activation is a phenomenon observed with some RAF inhibitors where, in cells with wild-type BRAF and active RAS, the inhibitor can paradoxically increase MAPK signaling. This occurs because inhibitor binding to one RAF molecule in a dimer can allosterically activate the other. TAK-632 is designed to minimize this effect. While it does induce RAF dimerization, it suppresses the kinase activity of the dimer. However, a modest and transient paradoxical activation can sometimes be observed at very low concentrations of TAK-632.
Q3: In which cancer cell lines has TAK-632 shown efficacy?
A3: TAK-632 has demonstrated potent anti-proliferative effects in various cancer cell lines, particularly those with BRAF and NRAS mutations. It is effective in BRAF V600E-mutant melanoma cells (e.g., A375) and NRAS-mutant melanoma cells (e.g., SK-MEL-2, HMVII). Its efficacy extends to BRAF inhibitor-resistant melanoma cells where resistance is driven by NRAS mutations or BRAF truncations.
Q4: What are the recommended starting concentrations for in vitro cell-based assays?
A4: The effective concentration of TAK-632 can vary significantly between cell lines. Based on published data, a good starting point for dose-response experiments would be a range from 1 nM to 10 µM. For example, the GI50 (concentration for 50% growth inhibition) is reported to be between 40-190 nM in A375 cells and 190-250 nM in SK-MEL-2 cells. IC50 values for inhibiting ERK phosphorylation are even lower, around 16 nM in A375 cells.
Q5: How should I prepare and store TAK-632 stock solutions?
A5: TAK-632 is soluble in DMSO. For in vitro experiments, a high-concentration stock solution (e.g., 10-20 mM) can be prepared in DMSO. This stock should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. For in vivo studies, specific formulations are required, such as a suspension in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Always refer to the manufacturer's instructions for specific solubility and storage information.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibition of cell growth | Cell line may be insensitive or have intrinsic resistance. | Confirm the mutational status (BRAF, NRAS) of your cell line. Test a positive control cell line known to be sensitive (e.g., A375 for BRAF V600E). Increase the concentration range and/or treatment duration. |
| Drug degradation. | Prepare fresh dilutions from a new stock aliquot. Ensure proper storage of stock solutions at -20°C or -80°C. | |
| Increased p-ERK levels at low concentrations | Paradoxical activation. | This is a known biphasic effect of TAK-632 at low concentrations in BRAF wild-type cells. Confirm this by testing a wider dose range; inhibition should be observed at higher concentrations. The paradoxical effect is typically weak with TAK-632. |
| Development of resistance in long-term culture | Acquired resistance through genetic or epigenetic changes. | Analyze resistant clones for reactivation of the MAPK pathway (e.g., new MEK mutations) or activation of bypass signaling pathways (e.g., PI3K/AKT). Consider combination therapies, for example with a MEK inhibitor like TAK-733, which has shown synergistic effects. |
| High variability between replicate experiments | Inconsistent cell seeding density or cell health. | Ensure a consistent number of viable cells are seeded for each experiment. Regularly check for mycoplasma contamination. |
| Inaccurate drug dilutions. | Prepare fresh serial dilutions for each experiment. Use calibrated pipettes. | |
| In vivo experiment shows no tumor regression | Insufficient dosage or bioavailability. | The recommended oral dosage in rat xenograft models ranges from approximately 10 mg/kg to 120 mg/kg daily. Ensure proper formulation for oral gavage to maximize bioavailability. |
| Rapid tumor growth or resistance. | Start treatment when tumors reach a specific, consistent size. Monitor animal weight as an indicator of toxicity. Consider pharmacodynamic studies to confirm target engagement (p-ERK inhibition) in tumor tissue. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of TAK-632
| Parameter | Target/Cell Line | Mutation Status | Value (nM) | Reference |
| IC50 | C-RAF (cell-free) | Wild-Type | 1.4 | |
| B-RAF (cell-free) | Wild-Type | 8.3 | ||
| B-RAF (cell-free) | V600E | 2.4 | ||
| IC50 (p-MEK) | A375 cells | BRAF V600E | 12 | |
| HMVII cells | NRAS Q61K / BRAF G469V | 49 | ||
| IC50 (p-ERK) | A375 cells | BRAF V600E | 16 | |
| HMVII cells | NRAS Q61K / BRAF G469V | 50 | ||
| GI50 | A375 cells | BRAF V600E | 40 - 190 | |
| SK-MEL-2 cells | NRAS Q61R | 190 - 250 | ||
| HMVII cells | NRAS Q61K / BRAF G469V | 200 |
Table 2: In Vivo Experimental Dosing of TAK-632
| Animal Model | Xenograft Cell Line | Dosing (Oral, daily) | Outcome | Reference |
| Rat | A375 | 9.7 - 24.1 mg/kg | Significant tumor regression | |
| Rat | SK-MEL-2 | 60 - 120 mg/kg | Potent antitumor efficacy |
Signaling Pathways and Workflows
Caption: The MAPK signaling pathway and the inhibitory action of TAK-632 on RAF kinases.
Caption: A typical experimental workflow for evaluating TAK-632's in vitro efficacy.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is adapted from methodologies described in the literature for assessing the anti-proliferative effects of TAK-632.
Materials:
-
Cancer cell line of interest (e.g., A375, SK-MEL-2)
-
Complete culture medium (e.g., DMEM/RPMI + 10% FBS)
-
TAK-632
-
DMSO (for stock solution)
-
96-well clear-bottom, opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 1,500-4,000 cells per well in 100 µL of complete medium in a 96-well plate. The optimal seeding density should be determined empirically to ensure cells are in the logarithmic growth phase at the end of the assay.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
Drug Preparation: Prepare a 10 mM stock solution of TAK-632 in DMSO. Create a series of 2x final concentrations by serially diluting the stock solution in complete culture medium. Include a vehicle control (DMSO concentration matched to the highest TAK-632 concentration).
-
Treatment: Add 100 µL of the 2x drug dilutions to the appropriate wells, resulting in a final volume of 200 µL and the desired 1x final concentrations of TAK-632.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the dose-response curve and determine the GI50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot for MAPK Pathway Inhibition
This protocol is designed to assess the inhibition of RAF downstream targets, p-MEK and p-ERK, as described in studies with TAK-632.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
TAK-632
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (p-MEK, total MEK, p-ERK, total ERK, loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., CCD imager)
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat cells with various concentrations of TAK-632 (e.g., 0, 10 nM, 50 nM, 200 nM, 1 µM) for a short duration, typically 2 hours, to observe direct effects on signaling.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.
References
Identifying and mitigating potential artifacts in TAK-637 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential artifacts in experiments involving the neurokinin-1 (NK1) receptor antagonist, TAK-637.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor.[1][2] Its primary mechanism of action is to block the binding of the endogenous ligand, Substance P (SP), to the NK1 receptor.[3] The NK1 receptor is a G-protein coupled receptor (GPCR) involved in a variety of physiological processes, including pain transmission, inflammation, and emesis. By inhibiting the SP/NK1 receptor signaling pathway, this compound can modulate these processes.
Q2: What are the known off-target effects of this compound?
A2: Preclinical studies have demonstrated that this compound is highly selective for the NK1 receptor. For instance, it did not show significant effects on contractions induced by the activation of NK2 or NK3 receptors.[1] However, as with any small molecule inhibitor, the potential for off-target effects should be considered, especially at high concentrations. It is recommended to perform counter-screening against a panel of related receptors or kinases if unexpected cellular phenotypes are observed.
Q3: What are the optimal storage and handling conditions for this compound?
Troubleshooting Guides
In Vitro Cell-Based Assays
Issue 1: High variability between replicate wells in a cell-based assay.
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or the "edge effect" in microplates.
-
Troubleshooting Steps:
-
Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before and during plating to prevent cell settling.
-
Pipetting Technique: Use calibrated pipettes with appropriate tips. Pre-wet the tips and pipette slowly and consistently.
-
Mitigate Edge Effects: To minimize evaporation from the outer wells of a microplate, which can lead to variability, consider filling the outer wells with sterile media or PBS and using the inner wells for experimental samples. Using plate sealers can also help reduce evaporation during long incubations.
-
Issue 2: Lower than expected potency (high IC50 value) of this compound.
-
Possible Cause: Degraded compound, suboptimal assay conditions, or issues with cell health.
-
Troubleshooting Steps:
-
Compound Integrity: Use a fresh aliquot of this compound stock solution. If possible, verify the concentration and purity of the compound.
-
Optimize Incubation Time: The inhibitory effect of an antagonist can be time-dependent. Perform a time-course experiment to determine the optimal pre-incubation time with this compound before adding the agonist (Substance P).
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase. High cell passage numbers can lead to phenotypic changes and altered drug responses.
-
Agonist Concentration: The apparent potency of a competitive antagonist is dependent on the concentration of the agonist used. Ensure you are using an appropriate and consistent concentration of Substance P (e.g., EC80) for stimulation.
-
Issue 3: Irreproducible dose-response curves.
-
Possible Cause: Compound precipitation, inconsistent reagent preparation, or mycoplasma contamination.
-
Troubleshooting Steps:
-
Solubility: this compound is a lipophilic molecule.[4] High concentrations in aqueous media may lead to precipitation. Visually inspect the wells for any signs of precipitation. Consider using a lower starting concentration or including a solubilizing agent like BSA (after validating its non-interference with the assay).
-
Reagent Consistency: Prepare fresh reagents for each experiment and ensure they are at the correct temperature before use.
-
Mycoplasma Testing: Mycoplasma contamination can significantly alter cellular responses. Regularly test your cell cultures for mycoplasma.
-
In Vivo Animal Studies
Issue 1: Lack of efficacy in an animal model.
-
Possible Cause: Poor bioavailability, rapid metabolism, or inappropriate dosing regimen.
-
Troubleshooting Steps:
-
Pharmacokinetics: this compound is orally active. However, its bioavailability and half-life can vary between species. Consult pharmacokinetic data if available or consider performing a pilot study to determine the optimal dose and dosing frequency.
-
Route of Administration: While orally active, for initial studies, intraperitoneal (i.p.) or intravenous (i.v.) administration may provide more consistent exposure.
-
Vehicle Selection: Ensure this compound is fully dissolved in the vehicle and that the vehicle itself does not have any confounding biological effects.
-
Issue 2: Unexpected behavioral or physiological effects in animals.
-
Possible Cause: On-target effects in different tissues or potential off-target effects.
-
Troubleshooting Steps:
-
Dose-Response Study: Perform a dose-response study to determine if the unexpected effects are dose-dependent.
-
Selective Agonists/Antagonists: Use selective agonists and antagonists for other neurokinin receptors (NK2, NK3) to rule out off-target effects on these related receptors.
-
Histopathology: In terminal studies, consider collecting tissues for histopathological analysis to identify any potential organ-level toxicities.
-
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| Kb (vs. [Sar9,Met(O2)11]-SP) | 4.7 nM | Guinea pig colonic longitudinal muscle | |
| Kb (vs. GR 73632) | 1.8 nM | Guinea pig colonic longitudinal muscle | |
| ID50 (oral, restraint stress-stimulated fecal pellet output) | 0.33 mg/kg | Mongolian gerbils | |
| Minimum Effective Dose (i.v., micturition reflex) | 0.03 mg/kg | Guinea pigs | |
| Minimum Effective Dose (p.o., micturition reflex) | 0.01 mg/kg | Unanesthetized guinea pigs | |
| Dose-dependent increase in bladder capacity (i.v.) | 0.1, 0.3, 1, and 3 mg/kg | Decerebrate cats |
Experimental Protocols
Key Experiment: In Vitro Calcium Mobilization Assay
This protocol describes a general method for assessing the antagonist activity of this compound on the NK1 receptor by measuring changes in intracellular calcium concentration.
1. Cell Culture:
-
Culture a cell line endogenously or recombinantly expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells stably expressing the NK1 receptor) in appropriate growth medium.
-
Plate the cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
2. Calcium Indicator Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) according to the manufacturer's instructions. Often, an organic anion transporter inhibitor like probenecid is included to prevent dye leakage.
-
Remove the growth medium from the cells and wash once with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Add the loading buffer to each well and incubate at 37°C for 30-60 minutes in the dark.
3. Compound Treatment:
-
Prepare serial dilutions of this compound in the assay buffer.
-
After the loading incubation, wash the cells gently with the assay buffer to remove excess dye.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO at the same final concentration as in the this compound wells).
-
Incubate the plate with this compound for a predetermined time (e.g., 15-30 minutes) at 37°C.
4. Agonist Stimulation and Signal Detection:
-
Prepare a solution of Substance P in the assay buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Set the plate reader to the appropriate excitation and emission wavelengths for the chosen calcium dye.
-
Record a baseline fluorescence reading for a few seconds.
-
Inject the Substance P solution into the wells and continue to record the fluorescence signal for 1-2 minutes to capture the peak calcium response.
5. Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the vehicle control (0% inhibition) and a control with a saturating concentration of a known NK1 antagonist (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: Simplified signaling pathway of the NK1 receptor and the inhibitory action of this compound.
Caption: General workflow for an in vitro calcium mobilization assay to determine this compound potency.
Caption: A logical troubleshooting guide for common issues in this compound experiments.
References
- 1. Peripheral activity of a new NK1 receptor antagonist this compound in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Possible site of action of this compound, a tachykinin NK(1) receptor antagonist, on the micturition reflex in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
How to ensure consistent TAK-637 activity across different experimental batches
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure consistent TAK-637 activity across different experimental batches.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage and handling procedure for this compound?
Proper storage and handling are critical for maintaining the stability and activity of this compound.
Storage of Solid Compound:
-
Store solid this compound in a tightly sealed vial as provided.
-
Recommended storage temperature is -20°C for up to 6 months.
Preparation and Storage of Stock Solutions:
-
It is highly recommended to prepare fresh solutions for use on the same day.
-
If a stock solution must be stored, prepare aliquots in tightly sealed vials and store at -20°C for generally up to one month.
-
Before use, allow the product to equilibrate to room temperature for at least 60 minutes prior to opening the vial.
-
Avoid repeated freeze-thaw cycles.
Q2: My experimental results with this compound are inconsistent across different batches. What are the potential causes?
Inconsistent results can arise from several factors. A logical troubleshooting workflow can help identify the source of the variability.
Caption: Troubleshooting workflow for inconsistent this compound activity.
Q3: How can I establish a quality control (QC) protocol for incoming batches of this compound?
Implementing a QC plan is essential for ensuring the consistency of your experiments.
| QC Parameter | Methodology | Acceptance Criteria |
| Identity | Mass Spectrometry (MS) | Measured mass matches the expected mass of this compound. |
| Purity | High-Performance Liquid Chromatography (HPLC) | Purity >98% (or as specified by the manufacturer). |
| Potency | In vitro bioassay (e.g., kinase assay, cell-based assay) | IC50 or EC50 value within a defined range of a qualified reference standard. |
Troubleshooting Guides
Guide 1: Inconsistent Potency in Cell-Based Assays
Issue: You observe a significant shift in the IC50 or EC50 value of this compound in a cell-based assay compared to previous experiments.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Degradation of this compound Stock Solution | Prepare a fresh stock solution from a new aliquot of solid compound. Avoid using stock solutions that have been stored for an extended period or subjected to multiple freeze-thaw cycles. |
| Variation in Cell Health or Passage Number | Ensure that cells are used within a consistent and low passage number range. Monitor cell viability and morphology before each experiment. |
| Inconsistent Assay Reagents | Use reagents from the same lot number across experiments where possible. If a new lot is introduced, validate its performance against the old lot. |
| Variations in Incubation Time or Temperature | Strictly adhere to the incubation times and temperatures specified in your standard operating procedure (SOP). Use calibrated incubators and timers. |
Guide 2: Variability in Phosphorylation Status of a Downstream Target
Issue: When performing a Western blot to assess the phosphorylation of a target downstream of this compound's kinase target, you notice inconsistent levels of inhibition between experimental batches.
Experimental Workflow for Assessing Target Inhibition:
Caption: Standardized workflow for Western blot analysis.
Troubleshooting Steps:
-
Confirm Equal Protein Loading: Before proceeding with immunoblotting, run a small portion of your lysates on a gel and perform a Coomassie or Ponceau S stain to ensure equal protein loading across all samples.
-
Validate Antibody Performance: Use antibodies from a reliable source and validate their specificity. If using a new lot of antibody, perform a side-by-side comparison with the previous lot.
-
Standardize Lysis and Sample Preparation: Ensure that the lysis buffer and protease/phosphatase inhibitors are fresh and used consistently. Incomplete lysis or protein degradation can lead to variability.
-
Review Transfer Efficiency: Check for consistent transfer of proteins to the membrane across the entire molecular weight range.
Signaling Pathway Context
Understanding the mechanism of action of similar "TAK" series inhibitors can provide context for experimental design and troubleshooting. For example, TAK-242 is a known inhibitor of Toll-like receptor 4 (TLR4) signaling. It disrupts the interaction between TLR4 and its adaptor molecules, TIRAP and TRAM.
Troubleshooting unexpected results in TAK-637 bladder function studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TAK-637 in bladder function studies. The information is tailored for scientists and drug development professionals to address potential challenges and unexpected outcomes during experimentation.
Troubleshooting Guides and FAQs
This section is designed in a question-and-answer format to directly address specific issues that may arise during your experiments with this compound.
Q1: We administered this compound and did not observe a decrease in voiding pressure. Is the compound not working?
A1: This is an expected result and does not indicate a compound failure. Unlike anticholinergic drugs such as oxybutynin, this compound, a tachykinin NK1 receptor antagonist, does not primarily act on the efferent (motor) pathway of the micturition reflex, which controls bladder muscle contraction strength.[1][2] Instead, it predominantly affects the afferent (sensory) nerves, reducing the sensation of bladder fullness and the frequency of micturition signals sent to the spinal cord.[1][3] Therefore, you should expect to see a decrease in the frequency of bladder contractions or an increase in the volume threshold for inducing micturition, with little to no effect on the amplitude of the contractions or the voiding pressure itself.[1]
Q2: After administering this compound, we observed a significant increase in bladder capacity but also an increase in residual volume. Is this a typical off-target effect?
A2: While a significant increase in bladder capacity is the expected outcome, a notable increase in residual volume is not the primary mechanism of action for this compound. This compound is designed to increase bladder storage capability without significantly impairing voiding efficiency. An unexpected increase in post-void residual volume could suggest a few possibilities:
-
Dosage: The dose of this compound might be too high, potentially leading to unforeseen effects. Consider performing a dose-response study to identify the optimal concentration that increases bladder capacity without impacting voiding efficiency.
-
Animal Model: The specific animal model or its condition might have a unique response. Review the literature for studies using a similar model.
-
Experimental Artifact: Issues with the cystometry setup, such as catheter placement or leaks, can lead to inaccurate volume measurements. Refer to the troubleshooting workflow diagram below to rule out technical issues.
Q3: The variability in our cystometry data is very high between animals in the this compound treated group. How can we reduce this?
A3: High variability is a common challenge in in vivo experiments. Here are several factors to consider:
-
Anesthesia: The type and depth of anesthesia can significantly affect bladder reflexes and urodynamic parameters. Ensure consistent anesthetic administration and monitoring throughout the experiment.
-
Surgical Procedure: Inconsistent catheter placement can lead to variability in pressure and volume readings. Follow a standardized surgical protocol for bladder catheterization.
-
Animal Handling and Stress: Stress can influence bladder function. Acclimatize the animals to the experimental setup and handle them consistently to minimize stress.
-
Data Acquisition: Ensure your data acquisition system is properly calibrated and that there are no leaks or air bubbles in the pressure lines, which can dampen the signal.
Q4: We are not seeing any effect of this compound, even at high doses. What could be the reason?
A4: If this compound appears to be inactive, consider the following:
-
Compound Stability and Formulation: Verify the stability of your this compound solution. Ensure it is formulated correctly and has not degraded.
-
Route of Administration: The bioavailability of this compound can vary depending on the route of administration (e.g., intravenous vs. oral). Confirm that the chosen route is appropriate for your experimental design and that the compound is being absorbed.
-
Mechanism of Bladder Overactivity in Model: this compound's mechanism is specific to the tachykinin NK1 receptor pathway. If the bladder overactivity in your animal model is driven by a different pathway (e.g., direct muscarinic receptor activation), this compound may not be effective.
-
Spinal Cord Integrity: this compound is thought to act, at least in part, at the spinal cord level. If your experimental model involves a spinal cord injury, the site of action for this compound may be disrupted.
Data Presentation
The following tables summarize quantitative data from preclinical studies on this compound, allowing for easy comparison of its effects with other agents.
Table 1: Effect of Intravenous this compound and Oxybutynin on Bladder Capacity and Voiding Efficiency in Decerebrate Cats
| Treatment | Dose (mg/kg, i.v.) | Change in Bladder Capacity (%) | Reduction in Voiding Efficiency (%) |
| This compound | 0.1 | Dose-dependent increase | No significant reduction |
| 0.3 | Dose-dependent increase | No significant reduction | |
| 1.0 | Dose-dependent increase | No significant reduction | |
| 3.0 | +94% | No significant reduction | |
| Oxybutynin | 1.0 | +18% | 47% |
| 3.0 | +35% | 45% |
Table 2: Effect of Intravenous Administration on Volume Threshold and Voiding Pressure in Urethane-Anesthetized Guinea Pigs
| Compound | Minimum Effective Dose (mg/kg, i.v.) for Increasing Volume Threshold | Effect on Voiding Pressure |
| This compound | 0.03 | No effect |
| Oxybutynin | Not specified | Decreased |
| Tolterodine | Not specified | Decreased |
| Propiverine | Not specified | No statistically significant effect |
| (+/-)-CP-99,994 (NK1 antagonist) | 0.3 | Not specified |
Experimental Protocols
In Vivo Cystometry in Rodents (Rat/Mouse)
This protocol provides a general framework for performing in vivo cystometry to assess bladder function.
1. Animal Preparation and Anesthesia:
- Anesthetize the animal using a suitable anesthetic agent (e.g., urethane, isoflurane). The choice of anesthesia is critical as it can influence bladder reflexes.
- Maintain the animal's body temperature using a heating pad.
- Perform a midline abdominal incision to expose the urinary bladder.
2. Bladder Catheter Implantation:
- Carefully place a purse-string suture on the bladder dome.
- Make a small incision within the suture and insert a catheter (e.g., PE-50 tubing with a flared tip) into the bladder.
- Tighten the suture to secure the catheter and prevent leakage.
- Exteriorize the catheter through the subcutaneous space to the back of the neck.
- Close the abdominal incision in layers.
3. Cystometry Procedure:
- Allow the animal to recover from surgery as required by the experimental design (for acute or chronic studies).
- Connect the bladder catheter to a three-way stopcock, which is connected to a pressure transducer and a syringe pump.
- Place the animal in a restraining cage that allows for urine collection and measurement.
- Infuse saline into the bladder at a constant rate (e.g., 0.04 ml/min for rats).
- Continuously record intravesical pressure. Key parameters to measure include:
- Bladder Capacity: The volume of infused saline at which micturition occurs.
- Micturition Pressure: The peak intravesical pressure during voiding.
- Intercontraction Interval: The time between micturition events.
- Voided Volume: The volume of urine expelled during micturition.
- Residual Volume: The volume of saline remaining in the bladder after micturition.
4. Data Analysis:
- Analyze the urodynamic parameters before and after the administration of this compound or a vehicle control.
- Statistical analysis should be performed to determine the significance of any observed changes.
Mandatory Visualization
Signaling Pathways and Workflows
Caption: Micturition reflex pathway and the site of action for this compound.
Caption: Standard experimental workflow for in vivo cystometry studies.
Caption: A logical workflow for troubleshooting unexpected results.
References
Navigating the Translational Gap: A Technical Support Center for TAK-637 In Vitro to In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of translating in vitro data for the tachykinin NK1 receptor antagonist, TAK-637, to in vivo models. The information is designed to assist researchers in designing experiments, interpreting data, and troubleshooting common discrepancies between in vitro and in vivo results.
Frequently Asked Questions (FAQs)
Q1: My in vitro potent this compound shows weaker than expected efficacy in my in vivo model. What are the potential reasons for this discrepancy?
A1: A disconnect between in vitro potency and in vivo efficacy is a common challenge. Several factors can contribute to this:
-
Pharmacokinetics (PK): Poor oral bioavailability, rapid metabolism, and/or rapid clearance can prevent this compound from reaching and maintaining effective concentrations at the target site in vivo. It is crucial to characterize the PK profile of this compound in the chosen animal model.
-
Blood-Brain Barrier (BBB) Penetration: For central nervous system (CNS) targets, the ability of this compound to cross the BBB is critical. Insufficient BBB penetration will lead to a lack of efficacy in CNS-related models, even with high in vitro potency.
-
Protein Binding: High plasma protein binding can reduce the free fraction of this compound available to interact with the NK1 receptor in vivo.
-
Off-Target Effects: In vivo, this compound may have off-target effects that are not apparent in controlled in vitro systems, which could counteract its intended therapeutic effect.
-
Model-Specific Factors: The chosen in vivo model may not accurately recapitulate the human disease state or the specific role of the NK1 receptor in the pathology being studied.
Q2: How does the in vitro receptor binding affinity (K_i_ or K_b_) of this compound relate to its in vivo efficacy (ED_50_)?
A2: While a strong in vitro binding affinity is a prerequisite for a potent antagonist, the correlation with in vivo efficacy is not always linear. In vivo efficacy is a complex interplay of the drug's affinity, its pharmacokinetic properties, and its ability to engage the target in a complex biological system. For instance, a compound with very slow dissociation from the receptor (a low k_off_ rate) might exhibit prolonged in vivo activity even if its plasma concentration drops.
Q3: What are the key considerations when selecting an in vivo model to study the effects of this compound?
A3: The choice of the in vivo model is critical for the successful translation of in vitro findings. Key considerations include:
-
Species-Specific NK1 Receptor Pharmacology: Ensure that the pharmacology of the NK1 receptor in the chosen animal model (e.g., guinea pig, gerbil, cat) is comparable to that of humans.[1]
-
Relevance to the Therapeutic Indication: Select a model that is well-validated and relevant to the intended clinical application of this compound, such as urinary incontinence or irritable bowel syndrome.
-
Route of Administration: The route of administration in the animal model should ideally match the intended clinical route.
-
Ethical Considerations: All animal experiments should be conducted in accordance with relevant ethical guidelines and regulations.
Troubleshooting Guide
Problem: Inconsistent or unexpected results in in vivo studies with this compound despite promising in vitro data.
Below is a troubleshooting decision tree to help identify potential causes and solutions.
References
Validation & Comparative
Validating the selectivity of TAK-637 for NK1 over NK2 and NK3 receptors
A comprehensive analysis of experimental data confirms the potent and selective antagonism of TAK-637 for the human neurokinin-1 (NK1) receptor over its counterparts, the NK2 and NK3 receptors. This high selectivity is crucial for its potential therapeutic applications, minimizing off-target effects.
This compound demonstrates nanomolar affinity for the NK1 receptor, effectively inhibiting its activation by the endogenous ligand, Substance P. In contrast, its activity at NK2 and NK3 receptors is negligible at concentrations where it potently blocks the NK1 receptor. This selectivity profile has been established through rigorous in vitro pharmacological studies.
Comparative Potency of this compound at Neurokinin Receptors
Experimental data consistently highlights the selective binding and functional antagonism of this compound at the NK1 receptor.
| Receptor | Parameter | Value (nM) | Fold Selectivity (vs. NK1) |
| NK1 | Kb (against [Sar9,Met(O2)11]-SP) | 4.7[1] | - |
| Kb (against GR 73632) | 1.8[1] | - | |
| NK2 | Functional Antagonism | No effect at 100 nM[1] | >55-fold |
| NK3 | Functional Antagonism | No effect at 100 nM[1] | >55-fold |
Note: Fold selectivity is estimated based on the highest reported potent Kb value for NK1 (1.8 nM) and the concentration at which no effect was observed for NK2 and NK3 (100 nM). The actual selectivity is likely significantly higher.
Experimental Validation of Selectivity
The selectivity of this compound has been validated through functional assays that measure the physiological response to the activation of each neurokinin receptor subtype.
Experimental Protocols
Isolated Tissue Functional Assays:
The functional antagonist activity of this compound was determined using isolated guinea pig intestinal preparations, a standard model for studying neurokinin receptor function.[1]
-
NK1 Receptor Antagonism:
-
Tissue: Guinea pig colonic longitudinal muscle pretreated with atropine.
-
Agonists: The selective NK1 receptor agonists [Sar9,Met(O2)11]-SP and GR 73632 were used to induce muscle contractions.
-
Method: Concentration-response curves for the agonists were generated in the absence and presence of increasing concentrations of this compound (1-100 nM).
-
Analysis: The antagonist dissociation constant (Kb) was calculated using the Schild equation, which provides a measure of the antagonist's affinity for the receptor. A linear Schild plot with a slope not significantly different from unity is indicative of competitive antagonism.
-
-
NK2 and NK3 Receptor Selectivity Assays:
-
NK2 Tissue: Guinea pig colonic circular muscle.
-
NK2 Agonist: The selective NK2 receptor agonist GR 64349 was used to induce contractions.
-
NK3 Tissue: Guinea pig taenia coli.
-
NK3 Agonist: The selective NK3 receptor agonist senktide was used to induce responses.
-
Method: The effect of a high concentration of this compound (100 nM) on the contractile responses induced by the selective NK2 and NK3 agonists was evaluated.
-
Result: this compound did not affect the contractions induced by either the NK2 or NK3 selective agonists, demonstrating its lack of activity at these receptors at this concentration.
-
Visualizing the Experimental Approach
To elucidate the process of validating this compound's selectivity, the following workflow diagram illustrates the key steps involved in the functional assays.
NK1 Receptor Signaling Pathway
The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by Substance P, initiates a cascade of intracellular signaling events. The primary pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses, including neuronal excitation and smooth muscle contraction.
References
A Comparative Analysis of TAK-637 and Oxybutynin on Bladder Capacity: A Guide for Researchers
This guide provides a detailed comparative analysis of the effects of TAK-637 and oxybutynin on bladder capacity, intended for researchers, scientists, and drug development professionals. The information presented herein is based on available experimental data to facilitate an objective comparison of their performance.
Executive Summary
This compound, a novel tachykinin NK1 receptor antagonist, and oxybutynin, a well-established antimuscarinic agent, both aim to increase bladder capacity but through distinct mechanisms of action. Experimental data suggests that this compound increases bladder capacity by modulating the sensory afferent pathways of the micturition reflex, with a lesser impact on voiding efficiency. In contrast, oxybutynin acts directly on the detrusor smooth muscle to induce relaxation, which can be accompanied by a more significant reduction in voiding efficiency. This guide will delve into the quantitative data from preclinical studies, detail the experimental methodologies used to obtain this data, and visualize the underlying signaling pathways.
Data Presentation: Performance on Bladder Capacity
The following table summarizes the quantitative effects of intravenous (i.v.) administration of this compound and oxybutynin on bladder capacity and voiding efficiency in decerebrate cats.
| Compound | Dose (mg/kg, i.v.) | Mean Increase in Bladder Capacity (%) | Mean Reduction in Voiding Efficiency (%) |
| This compound | 0.1 | Dose-dependent increase | Minimal |
| 0.3 | Statistically significant increase | Minimal | |
| 1 | Dose-dependent increase | ~20% (not statistically significant) | |
| 3 | 94% (maximal) | ~20% (not statistically significant) | |
| Oxybutynin | 1 | 18% | 47% |
| 3 | 35% | 45% |
Experimental Protocols
The data presented above was primarily derived from studies employing cystometry in animal models. Below are detailed methodologies for these key experiments.
Cystometry in Decerebrate Cats
This experimental model is utilized to assess the effects of pharmacological agents on the micturition reflex in the absence of anesthetic influence on the spinal cord.
-
Animal Preparation: Adult female cats were anesthetized, and a decerebration was performed at the precollicular-postmammillary level. This procedure isolates the lower urinary tract reflexes from higher brain centers. Catheters were placed in a femoral vein for drug administration and a femoral artery for blood pressure monitoring. A dual-lumen catheter was inserted into the bladder via the urethra for saline infusion and intravesical pressure measurement.
-
Cystometry Procedure: The bladder was slowly filled with physiological saline at a constant rate. Intravesical pressure was continuously recorded. The micturition reflex was identified by a sharp increase in intravesical pressure accompanied by the expulsion of urine. Bladder capacity was defined as the volume of saline infused to elicit the micturition reflex.
-
Drug Administration: this compound or oxybutynin was administered intravenously in a cumulative dose-dependent manner. A sufficient time interval was allowed between doses to observe the full effect of the drug.
-
Data Analysis: The primary endpoints were the change in bladder capacity and voiding efficiency. Voiding efficiency was calculated as the volume of urine voided divided by the bladder capacity at the time of micturition, expressed as a percentage.
Cystometry in Urethane-Anesthetized Guinea Pigs
This model is used to evaluate the effects of compounds on the micturition reflex under anesthesia.
-
Animal Preparation: Male guinea pigs were anesthetized with urethane. A catheter was inserted into the bladder through the urethra for saline infusion and pressure recording. A venous catheter was placed for drug administration.
-
Cystometry Procedure: The bladder was filled with saline at a constant rate, and intravesical pressure was monitored to detect rhythmic bladder contractions, indicative of the micturition reflex. The volume threshold to elicit a contraction was determined.
-
Drug Administration: this compound or oxybutynin was administered intravenously.
-
Data Analysis: The primary outcome was the change in the volume threshold for inducing a micturition contraction.
Signaling Pathways and Mechanisms of Action
The distinct effects of this compound and oxybutynin on bladder function stem from their different molecular targets and signaling pathways.
This compound: Tachykinin NK1 Receptor Antagonism
This compound is a potent and selective antagonist of the tachykinin NK1 receptor. In the context of bladder control, these receptors are predominantly located on primary afferent neurons that transmit sensory information from the bladder to the spinal cord. The binding of the neuropeptide Substance P to NK1 receptors facilitates the transmission of bladder sensory signals. By blocking these receptors, this compound inhibits the afferent limb of the micturition reflex, leading to an increase in the bladder capacity required to trigger a voiding contraction.[1][2][3] This mechanism primarily targets the sensory aspect of bladder function.
Oxybutynin: Muscarinic Receptor Antagonism
Oxybutynin is an anticholinergic agent that acts as a competitive antagonist at muscarinic receptors, particularly the M3 subtype, which is highly expressed on the detrusor smooth muscle of the bladder.[4][5] Acetylcholine released from parasympathetic nerves normally binds to these M3 receptors, initiating a signaling cascade that leads to detrusor muscle contraction and bladder emptying. By blocking this interaction, oxybutynin directly relaxes the bladder muscle, thereby increasing bladder capacity.
Experimental Workflow
The general workflow for comparing the effects of this compound and oxybutynin on bladder capacity in a preclinical setting is outlined below.
Conclusion
This compound and oxybutynin represent two distinct pharmacological approaches to increasing bladder capacity. This compound's targeted action on the sensory afferent nerves of the bladder suggests a potential for increasing bladder storage without significantly impairing the motor function of voiding. This is supported by preclinical data showing a substantial increase in bladder capacity with minimal impact on voiding efficiency. Oxybutynin, through its direct muscle relaxant properties, is also effective at increasing bladder capacity; however, this can be associated with a more pronounced reduction in voiding efficiency. The choice between these or similar agents in a therapeutic context would likely depend on the underlying pathophysiology of the bladder dysfunction. Further research, including clinical trials, is necessary to fully elucidate the comparative efficacy and safety profiles of these two compounds in humans.
References
- 1. The Use of Cystometry in Small Rodents: A Study of Bladder Chemosensation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The tachykinin NK1 receptor. Part I: ligands and mechanisms of cellular activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo cystometrogram studies in urethane-anesthetized and conscious guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactome | Muscarinic Acetylcholine Receptor M3 activates Gq [reactome.org]
A Comparative Guide to TAK-637 and Other Nonpeptide NK1 Antagonists in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the nonpeptide neurokinin-1 (NK1) receptor antagonist TAK-637 with other prominent antagonists in the class, including aprepitant, rolapitant, and netupitant. The information presented is based on available preclinical research data to assist in evaluating their potential for further investigation and development.
Introduction to Nonpeptide NK1 Antagonists
Neurokinin-1 (NK1) receptor antagonists represent a significant class of compounds investigated for their therapeutic potential in a variety of disorders, including chemotherapy-induced nausea and vomiting (CINV), depression, and inflammatory conditions. By blocking the action of the endogenous ligand, Substance P, at the NK1 receptor, these antagonists can modulate key signaling pathways involved in these pathologies. This guide focuses on the comparative pharmacology of this compound, a novel nonpeptide NK1 antagonist, in relation to established agents in the field.
Comparative Pharmacology
The following tables summarize the available preclinical data for this compound and its comparators, focusing on binding affinity for the human NK1 receptor and in vivo potency in rodent models.
Table 1: Comparative in Vitro Binding Affinity at the Human NK1 Receptor
| Compound | Binding Affinity (IC₅₀/Kᵢ, nM) |
| This compound | 0.45 (IC₅₀)[1] |
| Aprepitant | 0.12 (Kᵢ) |
| Rolapitant | 0.66 (Kᵢ)[1] |
| Netupitant | 1.0 (Kᵢ) |
Lower values indicate higher binding affinity.
Table 2: Comparative in Vivo Potency in Rodent Models
| Compound | Animal Model | Endpoint | Route | Potency (ID₅₀/MED, mg/kg) |
| This compound | Gerbil | Inhibition of stress-induced defecation | Oral | 0.33 (ID₅₀)[2] |
| Aprepitant | Gerbil | Attenuation of NK1 agonist-induced scratching | Oral | 0.3 - 30 |
| Rolapitant | Gerbil | Reversal of NK1 agonist-induced foot tapping | Oral | 0.1 (MED)[1] |
| Netupitant | Gerbil | Inhibition of NK1 agonist-induced foot tapping | Oral | 0.5 (ID₅₀) |
ID₅₀: The dose required to inhibit 50% of the maximal response. MED: Minimum effective dose. Lower values indicate higher potency.
Table 3: Comparative Pharmacokinetic Properties in Preclinical Species and Humans
| Compound | Half-life (t₁/₂) | Bioavailability | Clearance | Species/Note |
| This compound | Data not available | Data not available | Data not available | Orally active[3] |
| Aprepitant | 9-13 hours (human) | ~60-65% (human) | 62-90 mL/min (human) | Substrate, moderate inhibitor, and inducer of CYP3A4 and CYP2C9 |
| Rolapitant | ~180 hours (human) | ~100% (human) | Data not available | Not a significant inhibitor or inducer of CYP enzymes |
| Netupitant | ~90 hours (human) | High (human) | Data not available | Metabolized by and a moderate inhibitor of CYP3A4 |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanism of action and the experimental basis for the presented data, the following diagrams illustrate the NK1 receptor signaling pathway and a typical experimental workflow for evaluating NK1 antagonists.
NK1 Receptor Signaling Pathway
The binding of Substance P to the NK1 receptor initiates a cascade of intracellular signaling events. This diagram illustrates the key pathways involved.
Experimental Workflow for In Vivo Potency Determination
This diagram outlines a typical workflow for assessing the in vivo potency of an NK1 antagonist in a preclinical model.
Detailed Experimental Protocols
Radioligand Binding Assay (for In Vitro Affinity)
Objective: To determine the binding affinity (IC₅₀ or Kᵢ) of a test compound for the human NK1 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human NK1 receptor (e.g., CHO-K1 cells).
-
Radioligand: [¹²⁵I]Substance P or [³H]Substance P.
-
Test compounds (e.g., this compound, aprepitant) at various concentrations.
-
Non-specific binding control: A high concentration of a non-radiolabeled NK1 receptor antagonist (e.g., L-703,606).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and protease inhibitors).
-
96-well microplates.
-
Glass fiber filter mats.
-
Scintillation counter.
Procedure:
-
Incubation: In each well of a 96-well microplate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound or control.
-
Equilibrium: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. The filters trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Specific binding is calculated by subtracting non-specific binding from total binding. The Kᵢ value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.
In Vivo Behavioral Assay (Gerbil Foot-Tapping Model for In Vivo Potency)
Objective: To assess the in vivo potency (ID₅₀) of a test compound in blocking a centrally-mediated NK1 receptor-dependent behavior.
Materials:
-
Male Mongolian gerbils.
-
Test compounds (e.g., this compound, netupitant) formulated for oral or intraperitoneal administration.
-
Vehicle control.
-
NK1 receptor agonist (e.g., GR73632) for intracerebroventricular (i.c.v.) injection.
-
Observation chambers.
Procedure:
-
Acclimation: Acclimate the gerbils to the observation chambers.
-
Dosing: Administer the test compound or vehicle to the gerbils via the desired route (e.g., oral gavage) at various doses.
-
Challenge: After a specified pretreatment time, administer the NK1 receptor agonist via i.c.v. injection to induce the characteristic foot-tapping behavior.
-
Observation: Immediately place the animals in the observation chambers and record the number of foot taps over a defined period (e.g., 5 minutes).
-
Data Analysis: Plot the dose of the test compound against the percentage inhibition of the foot-tapping response. Calculate the ID₅₀ value, which is the dose of the antagonist that reduces the foot-tapping response by 50% compared to the vehicle-treated group.
Summary and Conclusion
Based on the available preclinical data, this compound demonstrates high affinity for the human NK1 receptor, comparable to other nonpeptide antagonists such as aprepitant, rolapitant, and netupitant. In vivo studies in gerbils suggest that this compound possesses potent oral activity in modulating NK1 receptor-mediated physiological responses.
The differing pharmacokinetic profiles of the compared antagonists, particularly the long half-lives of rolapitant and netupitant, may offer advantages in specific therapeutic contexts. While direct comparative pharmacokinetic data for this compound is not yet widely available in the public domain, its demonstrated oral in vivo potency suggests it is a promising candidate for further investigation.
Researchers and drug development professionals are encouraged to consider the specific pharmacological and pharmacokinetic profiles of each of these nonpeptide NK1 antagonists in the context of their intended therapeutic application. The experimental protocols provided herein can serve as a foundation for conducting further comparative studies to elucidate the unique properties of this compound and its potential clinical utility.
References
- 1. Rolapitant (SCH 619734): a potent, selective and orally active neurokinin NK1 receptor antagonist with centrally-mediated antiemetic effects in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a novel neurokinin-1 receptor antagonist, on colonic function in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound. Takeda - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vivo Efficacy of TAK-637: A Comparative Guide Utilizing NK1 Receptor Knockout Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TAK-637 is a non-peptide antagonist of the NK1 receptor, which is the primary receptor for the neuropeptide Substance P. The Substance P/NK1 receptor system is implicated in a variety of physiological and pathological processes, including inflammation, pain, and smooth muscle contraction. In vivo studies in wild-type animals have demonstrated the efficacy of this compound in models of visceral hypersensitivity and bladder dysfunction. To definitively attribute these effects to its interaction with the NK1 receptor, a comparison with NK1 receptor knockout models is the gold standard. In the absence of the NK1 receptor, a selective antagonist like this compound is expected to be devoid of its pharmacological activity. This guide outlines the experimental framework and expected outcomes for such a validation study.
Data Presentation: Comparative Efficacy of this compound
The following tables summarize the reported in vivo effects of this compound in wild-type animals and the predicted effects in NK1 receptor knockout models. This comparison is based on the well-established principle that a selective antagonist will not elicit a pharmacological response in the absence of its target receptor.
Table 1: Effect of this compound on Visceral Hypersensitivity in a Model of Irritable Bowel Syndrome (IBS)
| Animal Model | Treatment Group | Agonist | Endpoint | Result in Wild-Type Model | Predicted Result in NK1 Receptor Knockout Model |
| Mongolian Gerbils | Vehicle | Restraint Stress | Fecal Pellet Output | Increased | No significant change from baseline |
| Mongolian Gerbils | This compound (0.33 mg/kg, oral)[1] | Restraint Stress | Fecal Pellet Output | Significant reduction in fecal pellet output (ID50 = 0.33 mg/kg)[1] | No significant effect on fecal pellet output |
| Mongolian Gerbils | Vehicle | [pGlu6]SP6-11 (NK1 Agonist) | Fecal Pellet Output | Significant increase in fecal pellet output[1] | No significant increase in fecal pellet output |
| Mongolian Gerbils | This compound | [pGlu6]SP6-11 (NK1 Agonist) | Fecal Pellet Output | Significant reduction of agonist-induced defecation[1] | Not applicable (no initial agonist effect) |
Table 2: Effect of this compound on Bladder Function in a Model of Overactive Bladder
| Animal Model | Treatment Group | Endpoint | Result in Wild-Type Model | Predicted Result in NK1 Receptor Knockout Model |
| Anesthetized Cats | This compound (0.1, 0.3, 1, and 3 mg/kg, i.v.)[2] | Bladder Capacity | Dose-dependent increase in bladder capacity (up to 94% increase) | No significant change in bladder capacity |
| Anesthetized Cats | This compound (0.1, 0.3, 1, and 3 mg/kg, i.v.) | Voiding Efficiency | No significant reduction in voiding efficiency | No significant change in voiding efficiency |
Experimental Protocols
To validate the in vivo effects of this compound, a series of experiments utilizing both wild-type and NK1 receptor knockout mice would be conducted.
Generation and Genotyping of NK1 Receptor Knockout Mice
-
Methodology: NK1 receptor knockout mice (also known as Tacr1-/- mice) can be generated using standard homologous recombination techniques in embryonic stem cells. The targeting construct is designed to replace a critical exon of the Tacr1 gene with a selectable marker, such as a neomycin resistance cassette. Chimeric mice are then bred to establish a colony of homozygous knockout animals.
-
Genotyping: Routine genotyping of offspring is performed using polymerase chain reaction (PCR) analysis of tail DNA. Specific primers are designed to differentiate between the wild-type Tacr1 allele and the disrupted knockout allele.
In Vivo Model of Visceral Hypersensitivity
-
Model: A common model to assess visceral hypersensitivity is the restraint stress-induced defecation model in mice.
-
Procedure:
-
Wild-type and NK1 receptor knockout mice are randomly assigned to treatment groups (vehicle or this compound).
-
This compound or vehicle is administered orally at a predetermined time before the stressor.
-
Mice are placed in a restraint device for a set period (e.g., 60 minutes).
-
The number of fecal pellets produced during the restraint period is counted.
-
-
Data Analysis: The mean number of fecal pellets for each group is calculated and compared using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
In Vivo Model of Bladder Function
-
Model: Urethane-anesthetized mice are used to assess urodynamic parameters.
-
Procedure:
-
A catheter is inserted into the bladder dome for saline infusion and pressure measurement.
-
The bladder is filled with saline at a constant rate to induce rhythmic bladder contractions.
-
Baseline bladder capacity and voiding pressure are recorded.
-
This compound or vehicle is administered intravenously.
-
Urodynamic parameters are continuously monitored and recorded after drug administration.
-
-
Data Analysis: Changes in bladder capacity, voiding pressure, and intercontraction interval are calculated and compared between treatment groups and genotypes using appropriate statistical analysis.
Mandatory Visualizations
NK1 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of Substance P to the NK1 receptor, and the point of intervention for this compound.
Caption: NK1 Receptor Signaling and this compound Inhibition.
Experimental Workflow for In Vivo Validation
The logical flow of the experimental process to validate the on-target effects of this compound is depicted below.
Caption: Workflow for Validating this compound Effects.
Conclusion
The use of NK1 receptor knockout models is an indispensable tool for unequivocally validating that the in vivo effects of this compound are mediated through its intended pharmacological target. Based on the extensive data from wild-type studies and the known phenotype of NK1 receptor knockout animals, it is strongly predicted that this compound will demonstrate efficacy in wild-type models of visceral pain and bladder dysfunction, while being inactive in their knockout counterparts. This comparative approach provides the highest level of confidence in the mechanism of action of this compound and is a critical component of its preclinical validation package. The experimental designs and expected outcomes presented in this guide offer a clear roadmap for researchers and drug development professionals seeking to confirm the on-target activity of NK1 receptor antagonists.
References
Assessing the potency of TAK-637 relative to first-generation NK1 antagonists
A Comparative Guide for Researchers in Drug Development
This guide provides a comprehensive comparison of the potency of TAK-637, a novel neurokinin-1 (NK1) receptor antagonist, with first-generation NK1 antagonists, primarily focusing on aprepitant. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed analysis of available experimental data to inform preclinical and clinical research decisions.
Executive Summary
The tachykinin NK1 receptor, the primary receptor for Substance P, is a well-validated target for antiemetic therapies. First-generation antagonists, such as aprepitant, have established clinical efficacy in managing chemotherapy-induced nausea and vomiting (CINV). This compound emerged as a new-generation antagonist with the potential for improved potency and a distinct pharmacological profile. This guide synthesizes data from various preclinical studies to provide a comparative assessment of this compound's potency relative to its predecessors. While a direct head-to-head clinical comparison is unavailable due to the discontinuation of this compound's development, preclinical data offers valuable insights into its relative efficacy.
Data Presentation: Comparative Potency Metrics
The following tables summarize the available quantitative data on the binding affinity, in vitro functional antagonism, and in vivo efficacy of this compound and the first-generation NK1 antagonist, aprepitant. It is important to note that the data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Receptor | Species | Assay Type | Affinity Metric (nM) | Reference |
| This compound | NK1 | Guinea Pig | Radioligand Binding (antagonist) | Kb = 1.8 | [1] |
| NK1 | Guinea Pig | Radioligand Binding (antagonist) | Kb = 4.7 | [1] | |
| Aprepitant | NK1 | Human | Radioligand Binding (antagonist) | IC50 = 0.1 | [2] |
| NK1 | Human | Radioligand Binding (antagonist) | Ki = 0.12 | [3] |
Kb: Equilibrium dissociation constant; IC50: Half maximal inhibitory concentration; Ki: Inhibition constant.
Table 2: In Vivo Efficacy
| Compound | Model | Species | Endpoint | Efficacy Metric | Reference |
| This compound | Stress-induced defecation | Gerbil | Inhibition of fecal pellet output | ID50 = 0.33 mg/kg (oral) | [4] |
| Aprepitant | Cisplatin-induced emesis | Ferret | Inhibition of retching and vomiting | Effective at 1-2 mg/kg (oral) |
ID50: Half maximal inhibitory dose.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data.
Radioligand Binding Assay
Objective: To determine the binding affinity of a compound to the NK1 receptor.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or transfected with the NK1 receptor (e.g., CHO-K1 cells stably expressing human NK1 receptor). The cells are homogenized in a lysis buffer and centrifuged to pellet the membranes. The final membrane pellet is resuspended in an appropriate assay buffer.
-
Competitive Binding: A constant concentration of a radiolabeled NK1 receptor ligand (e.g., [3H]-Substance P or [125I]-Substance P) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled antagonist (this compound or aprepitant).
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
In Vitro Functional Antagonism (Calcium Mobilization Assay)
Objective: To assess the ability of an antagonist to inhibit the functional response induced by an NK1 receptor agonist.
General Protocol:
-
Cell Culture: Cells expressing the NK1 receptor (e.g., CHO-K1 or HEK293 cells) are cultured in appropriate media.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). These dyes exhibit a change in fluorescence intensity upon binding to intracellular calcium.
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound or aprepitant) for a specific duration.
-
Agonist Stimulation: The cells are then stimulated with a fixed concentration of an NK1 receptor agonist, such as Substance P.
-
Measurement of Calcium Flux: The change in intracellular calcium concentration is measured in real-time using a fluorescence plate reader.
-
Data Analysis: The inhibitory effect of the antagonist is determined by measuring the reduction in the agonist-induced calcium response. The data is then plotted to generate a dose-response curve, from which the IC50 or pA2 value can be calculated. The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's dose-response curve.
In Vivo Efficacy (Cisplatin-Induced Emesis in Ferrets)
Objective: To evaluate the antiemetic efficacy of a compound in a relevant animal model.
General Protocol:
-
Animal Acclimatization: Male ferrets are acclimatized to the laboratory conditions and observation cages.
-
Drug Administration: The test compound (this compound or aprepitant) or vehicle is administered orally or intravenously at various doses prior to the emetogen challenge.
-
Emetogen Challenge: Cisplatin is administered intravenously or intraperitoneally at a dose known to induce a reliable emetic response (e.g., 5-10 mg/kg).
-
Observation: The animals are observed for a defined period (e.g., 4-8 hours for acute emesis and up to 72 hours for delayed emesis), and the number of retches and vomits are recorded.
-
Data Analysis: The antiemetic efficacy is determined by comparing the number of emetic episodes in the drug-treated groups to the vehicle-treated control group. The dose required to inhibit emesis by 50% (ED50) can be calculated.
Mandatory Visualization
NK1 Receptor Signaling Pathway
Caption: NK1 Receptor Signaling Cascade.
Experimental Workflow for Assessing Antagonist Potency
Caption: Workflow for Antagonist Potency Evaluation.
Conclusion
The discontinuation of this compound's clinical development means that a direct comparison of its clinical potency against first-generation NK1 antagonists will not be forthcoming. Nevertheless, the preclinical data presented in this guide provides a valuable foundation for researchers investigating the structure-activity relationships of NK1 receptor antagonists and for the development of future generations of these important therapeutic agents. The detailed experimental protocols and illustrative diagrams are intended to support the design and interpretation of future studies in this field.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serotonin-independent model of cisplatin-induced emesis in the ferret. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Cross-Species Mechanism of Action of TAK-063, a Phosphodiesterase 10A Inhibitor
It appears there may be two different compounds referred to as TAK-637 in scientific literature. To ensure the accuracy of this guide, please clarify which compound you are interested in:
-
This compound, the neurokinin-1 (NK1) receptor antagonist, investigated for its effects on colonic and urinary tract function.
-
TAK-063 (also sometimes referred to as this compound in early reports), the phosphodiesterase 10A (PDE10A) inhibitor, studied for its potential in treating central nervous system disorders like schizophrenia and Huntington's disease.
This guide will proceed by focusing on TAK-063, the PDE10A inhibitor , due to the more extensive recent research into its complex mechanism of action across different species. If you are interested in the NK1 receptor antagonist, please let us know.
For researchers, scientists, and drug development professionals, understanding the translational potential of a novel therapeutic is paramount. This guide provides a comprehensive comparison of the mechanism of action of TAK-063, a potent and selective phosphodiesterase 10A (PDE10A) inhibitor, across different preclinical species. We will delve into the quantitative data, experimental protocols, and a comparison with an alternative PDE10A inhibitor, MP-10.
Mechanism of Action: A Balancing Act in the Striatum
TAK-063's therapeutic potential lies in its ability to modulate the activity of medium spiny neurons (MSNs) in the striatum, which are crucial for motor control, cognition, and emotional regulation. These neurons are organized into two main pathways: the direct pathway (dMSNs) and the indirect pathway (iMSNs). An imbalance in these pathways is implicated in disorders like schizophrenia and Huntington's disease.
PDE10A is an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in neuronal signaling. By inhibiting PDE10A, TAK-063 increases the levels of cAMP and cGMP, thereby modulating the activity of MSNs. A key characteristic of TAK-063 is its "balanced" activation of both the direct and indirect pathways, a feature that distinguishes it from other PDE10A inhibitors.[1]
Signaling Pathway of TAK-063 in Striatal Neurons
Caption: TAK-063 inhibits PDE10A, increasing cAMP levels and modulating neuronal activity.
Quantitative Comparison of TAK-063's Effects Across Species
The following tables summarize the key in vitro and in vivo pharmacological properties of TAK-063 in different species, providing a basis for cross-species comparison.
Table 1: In Vitro Inhibitory Activity of TAK-063 against PDE10A
| Species | IC50 (nM) | Assay Method | Reference |
| Human (recombinant) | 0.30 | Scintillation proximity assay | [2][3] |
| Rat (striatum) | 7.2 ± 1.2 (Kd) | In vitro autoradiography | [3] |
Table 2: In Vivo PDE10A Occupancy of TAK-063
| Species | ED50 (mg/kg, p.o.) | Method | Reference |
| Mouse | 0.49 | PET imaging with [18F]T-773 tracer | [2] |
| Rat | 0.88 | PET imaging with T-773 tracer |
Table 3: Behavioral Effects of TAK-063 in Rodent Models
| Species | Model | Behavioral Endpoint | Effective Dose (mg/kg, p.o.) | Reference |
| Rat | Methamphetamine-induced hyperactivity | Reversal of hyperactivity | 0.3 - 3 | |
| Rat | Prepulse inhibition deficit | Reversal of deficit | 1 - 3 | |
| Mouse | R6/2 model of Huntington's Disease | Improved motor activity | 0.5 - 5 | |
| Mouse | R6/2 model of Huntington's Disease | Improved procedural learning | 0.5 - 5 | |
| Mouse | Fmr1 KO model of Fragile X Syndrome | Amelioration of auditory hypersensitivity | Not specified |
Comparison with an Alternative PDE10A Inhibitor: MP-10
To better understand the unique profile of TAK-063, it is useful to compare it with another well-characterized PDE10A inhibitor, MP-10.
Table 4: Comparative Pharmacology of TAK-063 and MP-10 in Rats
| Parameter | TAK-063 | MP-10 | Key Difference | Reference |
| Antipsychotic-like effects | Dose-dependent | Not observed | Efficacy in behavioral models | |
| Indirect pathway activation | Similar to MP-10 | Similar to TAK-063 | - | |
| Direct pathway activation | Partial activation | Greater activation | Degree of pathway activation | |
| Off-rate from PDE10A | Faster | Slower | Target binding kinetics |
The faster off-rate of TAK-063 from PDE10A is thought to contribute to its partial activation of the direct pathway, leading to a more balanced modulation of striatal output and potent antipsychotic-like effects.
Comparative Experimental Workflow
Caption: A typical workflow for preclinical evaluation of PDE10A inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the evaluation of TAK-063.
In Vitro PDE10A Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of TAK-063 against human recombinant PDE10A2.
-
Method: A scintillation proximity assay was used. The assay measures the conversion of [3H]cAMP or [3H]cGMP to [3H]5'AMP or [3H]5'GMP by the PDE enzyme.
-
Procedure:
-
Human recombinant PDE10A2 was incubated with varying concentrations of TAK-063.
-
[3H]cAMP was added to initiate the enzymatic reaction.
-
The reaction was terminated, and the amount of [3H]5'AMP produced was quantified using a scintillation counter.
-
IC50 values were calculated from the concentration-response curves.
-
-
Reference:
In Vivo PDE10A Occupancy Measurement via PET
-
Objective: To determine the dose of TAK-063 required to occupy 50% of PDE10A in the striatum of living animals (ED50).
-
Method: Positron Emission Tomography (PET) imaging using a selective PDE10A radiotracer (e.g., T-773).
-
Procedure:
-
Animals (mice or rats) were administered various oral doses of TAK-063.
-
At a specified time post-dosing, the PET tracer was injected intravenously.
-
Dynamic PET scans of the brain were acquired over a period of time.
-
The binding potential of the tracer in the striatum was calculated for each dose group.
-
The ED50 was determined by fitting the dose-occupancy data to a sigmoid model.
-
-
Reference:
Methamphetamine-Induced Hyperactivity Model in Rats
-
Objective: To assess the antipsychotic-like potential of TAK-063.
-
Method: This model mimics the psychomotor agitation observed in psychosis.
-
Procedure:
-
Rats were pre-treated with either vehicle or varying doses of TAK-063.
-
After a set pre-treatment time, methamphetamine was administered to induce hyperactivity.
-
Locomotor activity was measured using automated activity chambers for a defined period.
-
The ability of TAK-063 to reduce methamphetamine-induced hyperactivity was quantified.
-
-
Reference:
This guide provides a snapshot of the cross-species validation of TAK-063's mechanism of action. The consistent findings across rodent species, coupled with its unique pharmacological profile compared to other PDE10A inhibitors, underscore its potential as a novel therapeutic for central nervous system disorders. Further research in higher species and eventually in human clinical trials will be crucial to fully elucidate its therapeutic utility.
References
- 1. TAK-063, a PDE10A Inhibitor with Balanced Activation of Direct and Indirect Pathways, Provides Potent Antipsychotic-Like Effects in Multiple Paradigms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TAK‐063, a novel PDE10A inhibitor with balanced activation of direct and indirect pathways, provides a unique opportunity for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of binding and inhibitory properties of TAK-063, a novel phosphodiesterase 10A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking TAK-637 against current therapeutic options for overactive bladder
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the investigational tachykinin NK1 receptor antagonist, TAK-637, against established therapeutic options for overactive bladder (OAB). While the development of this compound has been discontinued, its unique mechanism of action offers valuable insights into novel pathways for OAB treatment. This document summarizes preclinical data for this compound and compares it with the clinical profiles of current first- and second-line OAB therapies, including antimuscarinics and beta-3 adrenergic agonists, as well as the third-line option of onabotulinumtoxinA.
Executive Summary
Overactive bladder is a symptom complex characterized by urinary urgency, with or without urge incontinence, usually with increased frequency and nocturia. Current pharmacological treatments primarily target the efferent pathways of bladder control by either blocking muscarinic receptors to inhibit detrusor muscle contraction or stimulating beta-3 adrenergic receptors to promote bladder relaxation. This compound presented a novel approach by targeting the afferent sensory pathways through the antagonism of tachykinin NK1 receptors, which are involved in transmitting sensory information from the bladder to the spinal cord.
Preclinical studies demonstrated that this compound could reduce the frequency of bladder contractions without affecting the contractile force, a distinct advantage over antimuscarinics which can sometimes lead to incomplete bladder emptying. However, the development of this compound was halted, and it did not proceed to late-stage clinical trials for OAB. This guide serves as a retrospective analysis to inform future research and development in the field of urology.
Mechanism of Action: A Divergent Approach
Current OAB therapies primarily modulate the motor output to the bladder's detrusor muscle. In contrast, this compound was designed to inhibit the sensory input from the bladder.
-
This compound: As a tachykinin NK1 receptor antagonist, this compound was developed to block the action of substance P, a neurotransmitter involved in the transmission of sensory signals, including those related to bladder fullness and urgency, at the spinal cord level.[1][2] This is thought to inhibit the micturition reflex at the sensory afferent level.[1][2]
-
Antimuscarinics (e.g., Oxybutynin, Solifenacin, Tolterodine): These agents are competitive antagonists of muscarinic receptors (primarily M2 and M3) on the detrusor muscle. By blocking acetylcholine-mediated stimulation, they reduce involuntary bladder contractions.
-
Beta-3 Adrenergic Agonists (e.g., Mirabegron, Vibegron): These drugs stimulate beta-3 adrenergic receptors on the detrusor muscle, leading to smooth muscle relaxation and an increase in bladder capacity.
-
OnabotulinumtoxinA: This neurotoxin is injected directly into the detrusor muscle and acts by inhibiting the release of acetylcholine from nerve endings, thereby reducing neuromuscular transmission and involuntary detrusor contractions.
Preclinical Efficacy of this compound
As this compound did not complete late-stage clinical trials for OAB, a direct comparison of clinical efficacy is not possible. The following table summarizes key findings from preclinical studies.
| Parameter | This compound | Oxybutynin (Antimuscarinic Comparator) |
| Animal Model | Guinea Pig, Cat | Guinea Pig, Cat |
| Effect on Micturition Frequency/Bladder Capacity | Dose-dependent decrease in the number of distension-induced rhythmic bladder contractions in guinea pigs.[1] Dose-dependent increase in bladder capacity (up to 94%) in cats. | No effect on the frequency of distension-induced rhythmic bladder contractions in guinea pigs. 18-35% increase in bladder capacity in cats. |
| Effect on Voiding Pressure/Contraction Amplitude | No effect on the amplitude of bladder contractions in guinea pigs. No significant reduction in voiding efficiency in cats. | Decreased the amplitude of bladder contractions in guinea pigs. 45-47% reduction in voiding efficiency in cats. |
| Site of Action | Believed to be at the level of the spinal cord, inhibiting sensory transmission. | Primarily on the detrusor muscle, inhibiting contraction. |
Clinical Efficacy of Current OAB Therapies
The following tables provide a summary of the clinical efficacy of commonly prescribed OAB medications based on data from placebo-controlled clinical trials.
Table 1: Efficacy of Beta-3 Adrenergic Agonists
| Drug (Dose) | Change in Micturitions/24h (vs. Placebo) | Change in Incontinence Episodes/24h (vs. Placebo) |
| Mirabegron (50 mg) | -1.66 vs. -1.05 | -1.47 vs. -1.13 |
| Vibegron (75 mg) | -1.8 vs. -1.3 (in women) | -2.0 vs. -1.4 (in women) |
Table 2: Efficacy of Antimuscarinics
| Drug (Dose) | Change in Micturitions/24h (vs. Placebo) | Change in Incontinence Episodes/24h (vs. Placebo) |
| Solifenacin (5 mg) | -2.3 vs. -1.4 | -1.5 vs. -1.1 |
| Solifenacin (10 mg) | -2.7 vs. -1.4 | -1.8 vs. -1.1 |
| Tolterodine ER (4 mg) | -2.5 vs. -1.7 | -1.3 vs. -0.9 |
| Oxybutynin Topical Gel | -2.7 vs. -2.0 | -3.0 vs. -2.5 |
Table 3: Efficacy of OnabotulinumtoxinA (Third-Line Therapy)
| Drug (Dose) | Change in Micturitions/24h (vs. Placebo) | Change in Incontinence Episodes/24h (vs. Placebo) |
| OnabotulinumtoxinA (100 U) | -2.5 vs. -0.9 | -2.95 vs. -1.03 |
Safety and Tolerability Profile
A key differentiator for OAB therapies is their side-effect profile, which significantly impacts patient adherence.
-
This compound: As clinical development was discontinued, a comprehensive clinical safety profile for OAB is unavailable. Preclinical studies suggested a favorable profile with no impairment of voiding pressure.
-
Antimuscarinics: The most common side effects are due to their systemic anticholinergic activity and include dry mouth, constipation, and blurred vision. There is also growing concern about potential cognitive side effects, particularly in the elderly.
-
Beta-3 Adrenergic Agonists: These are generally well-tolerated with a lower incidence of dry mouth compared to antimuscarinics. The most common side effects include headache, nasopharyngitis, and a potential for a modest increase in blood pressure.
-
OnabotulinumtoxinA: The most common adverse events are urinary tract infection, dysuria, and urinary retention, which may necessitate transient self-catheterization.
Experimental Protocols
This compound Preclinical Evaluation
1. Cystometry in Anesthetized Guinea Pigs
-
Objective: To assess the effect of this compound on bladder function.
-
Animal Model: Male Hartley guinea pigs.
-
Anesthesia: Urethane administered intraperitoneally.
-
Procedure:
-
A catheter was inserted into the bladder through the urethra for saline infusion and pressure measurement.
-
The bladder was filled with saline at a constant rate to induce rhythmic bladder contractions.
-
Intravesical pressure was continuously monitored to measure bladder capacity, voiding pressure, and the frequency and amplitude of bladder contractions.
-
This compound or comparator drugs were administered intravenously.
-
-
Key Parameters Measured: Frequency and amplitude of rhythmic bladder contractions, volume threshold for micturition, and voiding pressure.
2. Micturition Reflex in Decerebrate Cats
-
Objective: To evaluate the effect of this compound on bladder capacity and voiding efficiency.
-
Animal Model: Female cats.
-
Procedure:
-
Animals were decerebrated at the precollicular level under halothane anesthesia.
-
A catheter was inserted into the bladder for saline infusion and pressure recording.
-
The bladder was filled with saline, and bladder capacity and voiding efficiency (volume of urine voided as a percentage of bladder capacity) were measured.
-
This compound or oxybutynin was administered intravenously.
-
-
Key Parameters Measured: Bladder capacity and voiding efficiency.
Conclusion
This compound represented a promising and mechanistically novel approach to the treatment of overactive bladder by targeting the afferent limb of the micturition reflex. Preclinical data suggested a potential for high efficacy in increasing bladder capacity without the detriment of reduced voiding pressure seen with antimuscarinics. Despite its discontinuation, the exploration of sensory pathway modulators like NK1 receptor antagonists provides a valuable lesson for the development of future OAB therapies. A focus on non-motor pathways may yield treatments with improved side-effect profiles and efficacy for patients who are refractory to or intolerant of current therapeutic options. The data presented herein for established OAB treatments serves as a benchmark for the evaluation of such novel compounds.
References
A Head-to-Head Comparison of TAK-637 and Other Tachykinin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the tachykinin NK1 receptor antagonist TAK-637 with other notable antagonists in its class. The information presented is supported by experimental data to assist researchers and drug development professionals in their evaluation of these compounds.
Introduction to Tachykinin Receptor Antagonists
Tachykinins, including Substance P (SP), neurokinin A (NKA), and neurokinin B (NKB), are a family of neuropeptides that mediate a wide range of biological effects through their interaction with three distinct G protein-coupled receptors: NK1, NK2, and NK3.[1] The NK1 receptor, preferentially activated by Substance P, is implicated in various physiological and pathological processes, including pain transmission, inflammation, emesis, and depression. Consequently, NK1 receptor antagonists have been a major focus of drug discovery and development.
This compound is a potent and selective non-peptide NK1 receptor antagonist.[2] This guide compares its in vitro and in vivo pharmacological properties with other well-characterized NK1 receptor antagonists such as aprepitant and casopitant, as well as antagonists for the NK2 and NK3 receptors to provide a broader context of tachykinin receptor modulation.
In Vitro Pharmacological Comparison
The in vitro potency and selectivity of tachykinin receptor antagonists are critical parameters for their characterization. These are typically determined through radioligand binding assays and functional assays.
Comparative Binding Affinity at the Human NK1 Receptor
Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand that is known to bind to the receptor is competed off by the test compound. The concentration of the test compound that inhibits 50% of the radioligand binding is known as the IC50, which can be converted to a binding affinity constant (Ki).
| Compound | Receptor | pIC50 | IC50 (nM) | Reference |
| This compound | Human NK1 | 9.4 | 0.4 | [3] |
Note: Lower IC50/Ki values indicate higher binding affinity.
Functional Antagonism in Isolated Tissues
Functional assays measure the ability of an antagonist to inhibit the biological response induced by an agonist. For NK1 receptor antagonists, a common assay involves measuring the contraction of isolated guinea pig colon longitudinal muscle induced by an NK1 receptor agonist. The antagonist's potency is often expressed as a Kb value, which represents the equilibrium dissociation constant.
| Compound | Agonist | Tissue Preparation | Kb (nM) | Reference |
| This compound | [Sar9,Met(O2)11]-SP | Guinea Pig Colon | 4.7 | [2] |
| This compound | GR 73632 | Guinea Pig Colon | 1.8 | [2] |
Selectivity Profile
An ideal antagonist should be highly selective for its target receptor to minimize off-target effects. The selectivity of this compound has been demonstrated by its lack of effect on contractions induced by selective NK2 and NK3 receptor agonists in isolated guinea pig tissues. At a concentration of 100 nM, this compound did not affect the contractions of colonic circular muscle induced by the NK2 receptor agonist GR 64349, nor the responses of taenia coli induced by the selective NK3 receptor agonist senktide.
In Vivo Pharmacology
In vivo studies are essential to understand the therapeutic potential of a drug candidate in a living organism.
Effects on Gastrointestinal Function
In Mongolian gerbils, oral administration of this compound demonstrated a dose-dependent inhibition of defecation stimulated by an NK1 agonist, with an ID50 value of 0.33 mg/kg against restraint stress-stimulated fecal pellet output. This suggests a potential role for this compound in modulating gut motility.
Effects on the Micturition Reflex
In guinea pigs, this compound has been shown to inhibit the micturition reflex by acting on the spinal cord. This indicates a potential therapeutic application in bladder-related disorders.
Pharmacokinetic Properties
Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a drug. While direct head-to-head preclinical pharmacokinetic data for this compound and other antagonists is limited in the public domain, some information is available for individual compounds. For example, aprepitant, an approved NK1 receptor antagonist, has an oral bioavailability of approximately 60-65% and a half-life of 9-13 hours in humans.
Experimental Protocols
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of a test compound for the NK1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human NK1 receptor (e.g., CHO-K1 cells).
-
Radioligand: [³H]-Substance P or [¹²⁵I]-Bolton Hunter Substance P.
-
Test compounds (e.g., this compound, aprepitant).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
Calcium Mobilization Assay (Functional Antagonism)
Objective: To determine the functional potency (IC50) of a test compound in blocking agonist-induced NK1 receptor activation.
Materials:
-
Cells stably expressing the human NK1 receptor and a calcium-sensitive photoprotein like aequorin or loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
NK1 receptor agonist (e.g., Substance P).
-
Test compounds (e.g., this compound).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A luminometer or fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the cells in a 96-well or 384-well plate and allow them to attach overnight.
-
Dye Loading (if applicable): If using a fluorescent dye, incubate the cells with the dye according to the manufacturer's instructions.
-
Compound Incubation: Add varying concentrations of the antagonist test compound to the wells and incubate for a specific period to allow for receptor binding.
-
Agonist Injection: Place the plate in the reader and inject a fixed concentration of the NK1 receptor agonist into each well.
-
Signal Detection: Measure the resulting luminescence or fluorescence signal, which corresponds to the increase in intracellular calcium.
-
Data Analysis: Plot the agonist-induced response against the concentration of the antagonist. Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the maximal agonist response.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes described, the following diagrams are provided in Graphviz DOT language.
Caption: NK1 Receptor Signaling Pathway and the antagonistic action of this compound.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for a calcium mobilization functional assay.
Conclusion
This compound is a high-affinity, selective NK1 receptor antagonist. The available data indicates its potent in vitro activity and in vivo efficacy in preclinical models of gastrointestinal and urinary function. While direct, comprehensive comparative studies with a wide range of other tachykinin antagonists are not extensively published, the data presented in this guide provides a solid foundation for its pharmacological profile. Further head-to-head clinical and preclinical studies would be beneficial for a more definitive comparative assessment. The experimental protocols and pathway diagrams included herein offer valuable resources for researchers investigating tachykinin receptor pharmacology.
References
Validating the On-Target Effects of TAK-637: A Comparative Guide to NK1 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neurokinin-1 (NK1) receptor antagonist TAK-637 with the established drug aprepitant. The on-target effects of this compound are validated by examining its interaction with specific NK1 receptor agonists. This document summarizes key performance data, details experimental protocols, and visualizes relevant biological and experimental workflows to aid in the objective assessment of this compound.
Comparative Analysis of NK1 Receptor Antagonists
To validate the on-target effects of this compound as a selective NK1 receptor antagonist, its performance is compared with aprepitant, a well-characterized antagonist. The following tables summarize their binding affinities and in vivo potencies. It is important to note that the presented data are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: In Vitro Binding Affinity of NK1 Receptor Antagonists
| Compound | Assay Type | Species/Tissue | Radioligand | Agonist | Parameter | Value |
| This compound | Functional Antagonism | Guinea Pig Colon | - | [Sar⁹,Met(O₂)¹¹]-SP | K_b_ | 4.7 nM[1] |
| Functional Antagonism | Guinea Pig Colon | - | GR 73632 | K_b_ | 1.8 nM[1] | |
| Aprepitant | Radioligand Binding | Human Cloned NK1R | ¹²⁵I-Substance P | - | IC₅₀ | 0.1 nM[2] |
Table 2: In Vivo Potency of NK1 Receptor Antagonists
| Compound | Animal Model | Agonist/Stimulus | Endpoint | Route | Potency (ID₅₀) |
| This compound | Mongolian Gerbil | Restraint Stress | Inhibition of Defecation | Oral | 0.33 mg/kg[3] |
| Aprepitant | Ferret | Cisplatin | Inhibition of Emesis | Oral | 4-16 mg/kg (dose-dependent inhibition)[4] |
Specific NK1 Receptor Agonists for Target Validation
The on-target effect of an antagonist is confirmed by its ability to block the physiological response induced by a specific agonist. The following agonists are commonly used to activate the NK1 receptor and validate the efficacy of antagonists like this compound.
Table 3: Potency of Specific NK1 Receptor Agonists
| Agonist | Parameter | Species/Tissue | Value |
| Substance P | ED₅₀ (Calcium Mobilization) | Human Astrocytoma (U-373 MG) cells | 1.3 nM |
| GR 73632 | EC₅₀ | Guinea Pig Vas Deferens | 2 nM |
| [Sar⁹,Met(O₂)¹¹]-Substance P | - | Potent and selective NK1 agonist | - |
| [pGlu⁶]SP⁶⁻¹¹ | - | Selective NK1 agonist | - |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and experimental designs discussed, the following diagrams illustrate the NK1 receptor signaling pathway and the workflows for key validation assays.
Detailed Experimental Protocols
In Vitro Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (K_i_) of this compound and other antagonists for the NK1 receptor.
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor.
-
Radioligand: [¹²⁵I]-Substance P.
-
Unlabeled ligands: this compound, aprepitant, and Substance P (for non-specific binding).
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
96-well filter plates (GF/C).
-
Scintillation counter.
Procedure:
-
Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of a high concentration of unlabeled Substance P (e.g., 1 µM, for non-specific binding), or 50 µL of varying concentrations of this compound or aprepitant.
-
Add 50 µL of [¹²⁵I]-Substance P to all wells at a final concentration near its K_d_ value.
-
Add 100 µL of the membrane suspension to each well.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the GF/C filter plates using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filter mats and measure the radioactivity in a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value for each antagonist by non-linear regression analysis of the competition curves.
-
Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
In Vitro Calcium Mobilization Assay
Objective: To determine the functional antagonist potency (IC₅₀) of this compound by measuring its ability to inhibit agonist-induced intracellular calcium mobilization.
Materials:
-
Human astrocytoma cells (U-373 MG) or other cells endogenously or recombinantly expressing the NK1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).
-
NK1 receptor agonist (e.g., Substance P or GR 73632).
-
This compound and aprepitant.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with an injection system.
Procedure:
-
Seed the cells in a 96-well black-walled, clear-bottom plate and culture until confluent.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 1-2 hours at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of this compound or aprepitant to the wells and incubate for 15-30 minutes.
-
Measure the baseline fluorescence.
-
Inject the NK1 receptor agonist (at a concentration that elicits a submaximal response, e.g., EC₈₀) into the wells and immediately start recording the fluorescence signal over time.
-
The peak fluorescence intensity is used to determine the response.
-
Plot the agonist response as a function of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
In Vivo Gerbil Foot-Tapping Model
Objective: To assess the central nervous system (CNS) penetration and in vivo efficacy of this compound in blocking NK1 receptor-mediated behavioral responses.
Materials:
-
Male Mongolian gerbils.
-
NK1 receptor agonist (e.g., GR 73632).
-
This compound and aprepitant.
-
Vehicle for drug administration (e.g., saline, Tween 80).
-
Intracerebroventricular (i.c.v.) injection apparatus.
Procedure:
-
Administer this compound, aprepitant, or vehicle to the gerbils via the desired route (e.g., oral gavage, intraperitoneal injection) at various doses.
-
After a predetermined pretreatment time (e.g., 1-2 hours), administer the NK1 agonist via i.c.v. injection.
-
Immediately place the gerbil in an observation chamber and record the number of hind paw foot-taps over a defined period (e.g., 2-5 minutes).
-
A tap is defined as a rapid, repetitive up-and-down movement of the hind paw.
-
Calculate the percentage inhibition of the foot-tapping response for each dose of the antagonist compared to the vehicle-treated control group.
-
Determine the ID₅₀ value (the dose that causes 50% inhibition) for each antagonist.
In Vivo Substance P-Induced Defecation Model
Objective: To evaluate the peripheral and/or central effects of this compound on NK1 receptor-mediated gastrointestinal motility.
Materials:
-
Male rats or gerbils.
-
Substance P or a stress-inducing stimulus (e.g., restraint).
-
This compound and aprepitant.
-
Vehicle for drug administration.
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer this compound, aprepitant, or vehicle via the desired route.
-
After the appropriate pretreatment time, administer Substance P (e.g., intraperitoneally) or subject the animals to restraint stress for a defined period (e.g., 1-2 hours).
-
Individually house the animals in clean cages.
-
Count the number of fecal pellets produced over a specific time period (e.g., 2-4 hours).
-
Calculate the percentage inhibition of defecation for each dose of the antagonist compared to the vehicle-treated control group.
-
Determine the ID₅₀ value for each antagonist.
Conclusion
This guide provides a framework for validating the on-target effects of this compound as a potent and selective NK1 receptor antagonist. The comparative data, while not from head-to-head studies, suggests that this compound exhibits high affinity and in vivo efficacy. The detailed experimental protocols offer standardized methods for further characterization and direct comparison with other NK1 receptor antagonists. The provided visualizations of the NK1 signaling pathway and experimental workflows serve as valuable tools for understanding the mechanism of action and the experimental approaches used in the pharmacological evaluation of this compound class. For a definitive comparison, it is recommended to evaluate this compound and other antagonists within the same experimental settings.
References
- 1. Peripheral activity of a new NK1 receptor antagonist this compound in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound, a novel neurokinin-1 receptor antagonist, on colonic function in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Comparative review of the preclinical data for various NK1 receptor antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical data for various Neurokinin-1 (NK1) receptor antagonists. The NK1 receptor, the primary receptor for the neuropeptide Substance P (SP), is a G protein-coupled receptor implicated in numerous physiological processes, including pain transmission, inflammation, and emesis.[1] Consequently, NK1 receptor antagonists have been investigated for a wide range of therapeutic applications, including the prevention of chemotherapy-induced nausea and vomiting (CINV), postoperative nausea and vomiting, and as potential treatments for depression and other central nervous system disorders.[1][2] This review summarizes key preclinical data to facilitate the comparison of different antagonists and provides detailed experimental methodologies for the key assays used in their evaluation.
Quantitative Data Comparison
The following tables summarize the preclinical data for a selection of NK1 receptor antagonists, focusing on their binding affinity, in vitro potency, and in vivo efficacy.
Table 1: Binding Affinity of NK1 Receptor Antagonists
| Compound | Species | Assay Type | Radioligand | Ki (nM) | IC50 (nM) | Reference |
| Aprepitant | Human | Radioligand Binding | [³H]-Substance P | 0.1 | ||
| Netupitant | Human | Radioligand Binding | [³H]-Substance P | 1.0 | ||
| Rolapitant | Human | Radioligand Binding | [³H]-Substance P | 0.66 | ||
| Casopitant | Ferret | Radioligand Binding | [³H]-Substance P | 0.16 | ||
| CP-99,994 | Guinea Pig | Radioligand Binding | [¹²⁵I]-Substance P | 0.23 | ||
| ZD6021 | Human | Radioligand Binding | [¹²⁵I]-Substance P | 0.4 |
Table 2: In Vitro Potency of NK1 Receptor Antagonists
| Compound | Species | Assay Type | Parameter | Value | Reference |
| Aprepitant | Human (U373MG cells) | Ca²+ Mobilization | pA₂ | 8.6 | |
| Netupitant | Human (CHO cells) | Ca²+ Mobilization | pKB | 8.87 | |
| CP-99,994 | Guinea Pig (Ileum) | Contraction Assay | pA₂ | 8.9 | |
| ZD6021 | Guinea Pig (Ileum) | Contraction Assay | pA₂ | 8.5 | |
| Aprepitant | Guinea Pig (Ileum) | Contraction Assay | pA₂ | 8.7 |
Table 3: In Vivo Efficacy of NK1 Receptor Antagonists
| Compound | Animal Model | Assay | Route of Administration | ID50 | Reference |
| Aprepitant | Gerbil | Foot Tap (SP-induced) | i.p. | 3 µmol/kg | |
| Netupitant | Gerbil | Foot Tap (NK1 agonist-induced) | p.o. | 0.5 mg/kg | |
| CP-99,994 | Gerbil | Foot Tap (SP-induced) | i.p. | 3 µmol/kg | |
| ZD6021 | Gerbil | Foot Tap (SP-induced) | i.p. | 10 µmol/kg | |
| MK-869 | Gerbil | Foot Tap (Footshock-induced) | i.p. | 0.3-3 mg/kg |
Experimental Protocols
Detailed methodologies for the key experiments cited in this review are provided below.
Radioligand Binding Assay
This assay is used to determine the affinity of an antagonist for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.
-
Membrane Preparation:
-
Tissues or cells expressing the NK1 receptor are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in a binding buffer.
-
Protein concentration is determined using a standard method like the BCA assay.
-
-
Binding Reaction:
-
In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [³H]-Substance P).
-
Increasing concentrations of the unlabeled antagonist are added to compete for binding with the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
The plate is incubated at room temperature to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
In Vitro Functional Assay: Calcium Mobilization
This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an NK1 receptor agonist.
-
Cell Culture and Loading:
-
Cells stably expressing the human NK1 receptor (e.g., CHO or U373MG cells) are cultured in appropriate media.
-
Cells are seeded into 96- or 384-well black-walled, clear-bottom plates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution and incubated to allow for dye uptake.
-
-
Antagonist and Agonist Addition:
-
The cells are pre-incubated with varying concentrations of the NK1 receptor antagonist.
-
An NK1 receptor agonist (e.g., Substance P) is added to stimulate the receptor and induce calcium release.
-
-
Signal Detection:
-
Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescent plate reader.
-
-
Data Analysis:
-
The antagonist's potency is determined by its ability to inhibit the agonist-induced calcium response.
-
The IC50 value, the concentration of antagonist that produces 50% inhibition of the maximal agonist response, is calculated.
-
The pA₂ or pKB value, representing the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, can also be determined.
-
In Vivo Behavioral Model: Gerbil Foot Tap Model
This animal model is used to assess the in vivo efficacy of NK1 receptor antagonists in blocking behaviors induced by central NK1 receptor activation.
-
Animal Subjects:
-
Male gerbils are commonly used for this model.
-
-
Induction of Foot Tapping:
-
A rapid foot-tapping behavior is induced by intracerebroventricular (i.c.v.) injection of an NK1 receptor agonist, such as Substance P or a selective agonist.
-
Alternatively, foot tapping can be induced by a mild footshock.
-
-
Antagonist Administration:
-
The NK1 receptor antagonist is administered via various routes (e.g., intraperitoneal - i.p., oral - p.o.) at different doses prior to the induction of foot tapping.
-
-
Behavioral Observation and Scoring:
-
The frequency of foot taps is observed and counted for a defined period following the stimulus.
-
-
Data Analysis:
-
The dose of the antagonist that produces a 50% reduction in the foot-tapping response (ID50) is calculated to determine its in vivo potency.
-
Visualizations
The following diagrams illustrate key concepts related to NK1 receptor antagonists.
Caption: NK1 Receptor Signaling Pathway.
Caption: Preclinical Evaluation Workflow.
Caption: Drug Development Process.
References
- 1. Inhibition of shock-induced foot tapping behaviour in the gerbil by a tachykinin NK1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological examination of contractile responses of the guinea-pig isolated ileum produced by μ-opioid receptor antagonists in the presence of, and following exposure to, morphine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Tak-637: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like Tak-637 is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) detailing explicit disposal procedures for this compound, the compound must be treated as hazardous chemical waste. Adherence to institutional and regulatory guidelines is paramount.
Immediate Safety and Logistical Information: A Step-by-Step Disposal Plan
When a specific SDS for a research compound is unavailable, a conservative approach to waste management should be adopted. The following procedural guidance is based on established best practices for the disposal of hazardous laboratory chemicals.
Core Principle: Treat as Hazardous Waste
Without explicit data to the contrary, assume this compound has the potential for toxicity and environmental harm. All materials contaminated with this compound, including the pure compound, solutions, contaminated personal protective equipment (PPE), and labware, must be disposed of as hazardous waste.
Procedural Steps for Proper Disposal
-
Consult Your Institution's Environmental Health and Safety (EHS) Department: This is the most critical first step. Your EHS department will provide specific guidance based on local, state, and federal regulations and will be the definitive resource for proper disposal procedures at your facility.[1]
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly approved by your EHS department.[1] Improper mixing can lead to unforeseen chemical reactions. Waste should be segregated into compatible categories, such as:
-
Solid Waste (e.g., contaminated gloves, weigh boats, paper towels)
-
Liquid Waste (e.g., solutions containing this compound)
-
Sharps Waste (e.g., contaminated needles, scalpels)
-
-
Proper Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
A clear description of the contents (e.g., "Solid waste with this compound," "Aqueous solution of this compound")
-
The date the waste was first added to the container.[1]
-
-
Secure Storage: Store waste containers in a designated and secure area, away from general laboratory traffic. The storage area should be well-ventilated and have secondary containment to prevent spills.[1]
-
Arrange for Pickup: Follow your institution's procedures for scheduling a hazardous waste pickup with the EHS department.
Data Presentation: Waste Management Profile
As no specific quantitative data for this compound disposal was found, the following table should be used as a template to be populated with guidance from your institution's EHS department.
| Parameter | Institutional Guideline |
| Waste Code | To be provided by EHS |
| Compatible Containers | e.g., Labeled, sealed, non-reactive plastic or glass |
| Storage Location | e.g., Designated satellite accumulation area |
| Maximum Accumulation Time | e.g., 90 days or as specified by EHS |
| Required PPE for Handling Waste | e.g., Nitrile gloves, safety glasses, lab coat |
Experimental Protocol: Preparing this compound Waste for Disposal
This protocol outlines the general methodology for preparing solid and liquid waste contaminated with this compound for disposal.
Objective: To safely collect and label this compound waste for pickup by the institution's Environmental Health and Safety (EHS) department.
Materials:
-
Appropriate hazardous waste containers (provided by EHS)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE): safety glasses, lab coat, appropriate chemical-resistant gloves (e.g., nitrile)
-
Waste stream-specific collection bags or containers (e.g., for solid waste)
Procedure:
-
Don PPE: Before handling any waste, put on all required personal protective equipment.
-
Solid Waste Collection: a. Place a hazardous waste label on a designated solid waste container. b. Line the container with a compatible chemical waste bag. c. Place all solid materials contaminated with this compound (e.g., gloves, bench paper, weigh boats, pipette tips) into the bag. d. Once the collection is complete for the task, or the bag is full, securely close the bag. e. Seal the outer container and ensure the label is complete and visible.
-
Liquid Waste Collection: a. Obtain a compatible liquid waste container (e.g., a high-density polyethylene or glass bottle) from EHS. b. Affix a hazardous waste label to the container. c. Using a funnel, carefully pour liquid waste containing this compound into the container. d. Do not fill the container beyond 90% capacity to allow for expansion. e. Securely cap the container. f. Ensure the exterior of the container is clean and the label is complete.
-
Storage: a. Place the sealed and labeled waste containers in your laboratory's designated satellite accumulation area. b. Record the container in your laboratory's waste log, if required by your institution.
-
Schedule Pickup: a. Follow your institutional procedures to request a waste pickup from EHS.
Logical Workflow for Disposal of Uncharacterized Research Compounds
The following diagram illustrates the decision-making process and logical flow for the proper disposal of a research chemical, such as this compound, for which a specific Safety Data Sheet is not available.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
